molecular formula C5H4F2N2O2 B1451508 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 681034-51-5

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1451508
CAS No.: 681034-51-5
M. Wt: 162.09 g/mol
InChI Key: SVBYGDXOBUZSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 681034-51-5) is a valuable chemical building block in scientific research, particularly in the field of agrochemistry. Its primary application is as a key intermediate in the synthesis of novel fungicides that protect crops from fungal infections, thereby enhancing yield and quality . The presence of the pyrazole nucleus is significant, as this scaffold is recognized for its diverse pharmacological activities, appearing in compounds with anti-inflammatory, antipsychotic, antidepressant, and anti-obesity properties . The difluoromethyl group on the pyrazole ring is a crucial structural feature that enhances the lipophilicity and metabolic stability of resulting molecules, which can contribute to improved efficacy and environmental safety profiles in agrochemical applications . This compound exemplifies how pyrazole derivatives are described as inhibitors of protein glycation and exhibit antibacterial, antifungal, anticancer, and antioxidant activities . Researchers value this reagent for developing advanced pest control solutions and exploring new bioactive molecules. The product is supplied for research purposes and must be stored in a sealed container under an inert atmosphere at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(5(10)11)9-8-2/h1,4H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYGDXOBUZSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 681034-51-5) is a fluorinated heterocyclic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its unique structural features—a pyrazole core, a carboxylic acid handle, and an electron-withdrawing difluoromethyl group—confer a combination of chemical reactivity and physicochemical properties that are highly sought after, particularly in the agrochemical and pharmaceutical industries. The incorporation of fluorine atoms into active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this one invaluable.[2]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, established synthetic routes, reactivity profile, and key applications of this compound. The insights herein are grounded in established chemical principles and aim to facilitate its effective use in research and development pipelines.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a molecule are fundamental to its handling, reactivity, and biological interactions. The properties of this compound are summarized below.

Core Physicochemical Data
PropertyValueSource
CAS Number 681034-51-5[1][3]
Molecular Formula C₅H₄F₂N₂O₂[1][3]
Molecular Weight 162.09 g/mol [1][3]
Physical Form Solid
Purity Typically ≥97%[3]
Storage Inert atmosphere, room temperature, dry and sealed[1]
Structural and Spectroscopic Elucidation

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The key is to recognize the characteristic signals originating from its unique combination of functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The proton on the pyrazole ring (C4-H) would appear as a singlet in the aromatic region. The proton of the difluoromethyl group (-CHF₂) will be a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (-COOH) will present as a broad singlet at the downfield end of the spectrum, typically above 10 ppm, a characteristic feature of carboxylic acid protons.[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range.[5] The carbon of the difluoromethyl group will be visible as a triplet due to one-bond carbon-fluorine coupling (¹JCF), a definitive indicator of the -CF₂H moiety. The three carbons of the pyrazole ring will have distinct chemical shifts reflecting their electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups. Key expected absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, which often overlaps with C-H stretches.[5] A strong C=O stretching absorption for the carbonyl group will appear around 1700-1725 cm⁻¹. Additionally, N-H stretching from the pyrazole ring (around 3100-3200 cm⁻¹) and strong C-F stretching bands (typically 1000-1200 cm⁻¹) are anticipated.[6]

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Synthesis and Manufacturing

The synthesis of pyrazole carboxylic acids, particularly those with fluorinated substituents, is a topic of significant industrial and academic interest.[7][8] While multiple routes exist, a common and logical approach involves a cyclocondensation reaction to form the pyrazole core, followed by hydrolysis.

Representative Synthetic Protocol: Cyclocondensation Route

A prevalent strategy for constructing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, a close analogue, involves a Claisen condensation followed by cyclization and hydrolysis.[7][8] This general logic can be adapted for the target molecule.

  • Step 1: Formation of a Diketoester Intermediate. The synthesis typically begins with a difluoroacetyl precursor, such as ethyl difluoroacetate. This is reacted with a suitable three-carbon electrophile in a Claisen-type condensation to generate a 1,3-dicarbonyl intermediate.

  • Step 2: Cyclocondensation with Hydrazine. The resulting diketoester is then reacted with hydrazine hydrate (H₂NNH₂·H₂O). The hydrazine acts as a dinucleophile, attacking the two carbonyl groups to form the five-membered pyrazole ring. This step is the core of the heterocyclic ring formation. The choice of unsubstituted hydrazine is critical for producing the 1H-pyrazole tautomer.

  • Step 3: Saponification. The resulting ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate ester is hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl) to protonate the carboxylate salt.

Causality Behind Experimental Choices:

  • Base in Step 1: The Claisen condensation requires a base to deprotonate the α-carbon of the ester, generating the nucleophilic enolate necessary for the reaction to proceed.

  • Hydrazine in Step 2: Hydrazine is the classic reagent for pyrazole synthesis from 1,3-dicarbonyl compounds due to its ability to act as a 1,2-dinucleophile, leading to a stable aromatic heterocyclic ring.

  • Base and Acid in Step 3: Saponification is a robust and high-yielding method for ester hydrolysis. The final acidification step is essential to neutralize the reaction and isolate the free carboxylic acid, which is often a solid that can be purified by filtration or recrystallization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl Difluoroacetate + Electrophile B 1,3-Dicarbonyl Intermediate A->B Base C Ethyl 5-(difluoromethyl)- 1H-pyrazole-3-carboxylate B->C Hydrazine Hydrate D 5-(difluoromethyl)-1H- pyrazole-3-carboxylic Acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: A representative synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key components: the carboxylic acid, the pyrazole ring, and the difluoromethyl group.

  • Carboxylic Acid Group: This is the primary site for derivatization.

    • Amide Formation: The most significant reaction is its conversion to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This highly reactive intermediate readily couples with a wide range of amines to form pyrazole carboxamides, which are the basis for many modern fungicides.[12]

    • Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to form the corresponding esters.

  • Pyrazole Ring:

    • Aromaticity and Tautomerism: The pyrazole ring is aromatic and possesses two nitrogen atoms. The unsubstituted N-H allows for tautomerism, where the proton can reside on either nitrogen.

    • N-Alkylation/Acylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen position to generate N-substituted pyrazole derivatives.

  • Difluoromethyl Group (-CHF₂): This group is generally robust and non-reactive under standard synthetic conditions. Its primary role is electronic; as a strong electron-withdrawing group, it increases the acidity of the N-H proton of the pyrazole ring and influences the overall electronic properties of the molecule.

Reactivity Profile Diagram

Reactivity_Profile cluster_acid Carboxylic Acid Reactions cluster_ring Pyrazole Ring Reactions center_mol This compound acid_chloride Acid Chloride center_mol->acid_chloride SOCl₂ ester Ester center_mol->ester R-OH, H⁺ n_alkylation N-Alkylation center_mol->n_alkylation Base, R-X amide Amide (Fungicides) acid_chloride->amide R-NH₂

Caption: Key reaction sites on this compound.

Applications in Agrochemicals and Drug Discovery

The primary and most well-documented application of this molecule is as a pivotal intermediate in the synthesis of agricultural fungicides.[1]

  • Fungicide Synthesis: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. This compound provides the "head" group for many of these active ingredients. By converting the carboxylic acid to an amide via coupling with various aniline derivatives, chemists can generate a library of compounds with a broad spectrum of activity against crop-destroying fungi.[7][12] The difluoromethyl group at the 5-position is crucial for high efficacy against key pathogens.

  • Medicinal Chemistry: Beyond agrochemicals, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[13] The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity without significantly increasing steric bulk. Therefore, this acid is a highly attractive starting material for generating novel drug candidates targeting a range of diseases.

Safety and Handling

According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

  • Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment should be used, including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.[14]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature to prevent degradation.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in applied chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it a reliable and versatile building block. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this molecule's characteristics is essential for leveraging its full potential in the creation of next-generation fungicides and novel therapeutic agents.

References

The Pyrazole Carboxylic Acid Scaffold: A Versatile Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3] When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of compounds. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, antiviral, herbicidal, and insecticidal agents, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

The Pyrazole Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The unique electronic properties of the pyrazole ring, coupled with the versatile chemistry of the carboxylic acid group, make this scaffold an ideal starting point for the synthesis of diverse compound libraries. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets. The carboxylic acid group provides a key site for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.[8][9]

General Synthetic Strategies: The Knorr Pyrazole Synthesis

A classic and reliable method for the synthesis of pyrazole cores is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4][10][11] This acid-catalyzed reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][10]

This protocol outlines the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Round-bottom flask or 20-mL scintillation vial

  • Hot plate with stirring capability

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[10]

  • Heating: Heat the reaction mixture to approximately 100°C on a hot plate with constant stirring.[10]

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane, with ethyl benzoylacetate as the starting material reference.[10]

  • Work-up: Once the TLC analysis confirms the consumption of the starting ketoester, add 10 mL of water to the hot reaction mixture while stirring.[10]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product.[10]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid with a small amount of cold water and allow it to air dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent anti-proliferative activity against a variety of cancer cell lines.[12][13][14][15][16] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[17][18]

Mechanism of Action: Multi-Targeted Approach

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell growth and survival.[12][14] Some derivatives also induce apoptosis by activating pro-apoptotic proteins like caspases and inhibiting anti-apoptotic molecules.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20][21]

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Pyrazole carboxylic acid derivatives (test compounds)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the pyrazole ring and the carboxylic acid-derived functional group significantly influence anticancer activity.[3][16][18][22]

Compound IDR1 Substituent (Position 1)R3 Substituent (Position 3)R5 Substituent (Position 5)Cancer Cell LineIC50 (µM)Reference
1 4-MethylphenylTrifluoromethyl-Multiple-[12]
2 4-ChlorophenylPiperidinyl carboxamide2,4-Dichlorophenyl--[19]
3 -Phenylamino1H-indol-3-ylHepG26.1 ± 1.9[14]
4 -PhenylaminoN-(4-methylphenyl)HepG27.9 ± 1.9[14]

Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Mechanism of Action: Prostaglandin Synthesis Inhibition

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain & Inflammation) COX2->PGs Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-2 can be evaluated using commercially available assay kits.[6][27][28][29][30] These assays typically measure the peroxidase activity of the enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer

  • Heme

  • Test compounds (pyrazole derivatives)

  • Positive control (e.g., Celecoxib)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells. For inhibitor wells, add the test compounds at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[27]

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[29]

  • Signal Detection: Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.[29]

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

Antimicrobial and Antifungal Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][13][28][31][32]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[32]

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
5 Staphylococcus aureus12.5[33]
6 Candida albicans12.5[33]
7 Aspergillus niger2.9 - 7.8[32]
8 Staphylococcus aureus62.5 - 125[32]

Table 2: Antimicrobial and Antifungal Activity (MIC values) of Pyrazole Derivatives.

Antiviral Activity: Targeting Dengue Virus Protease

Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[35][36]

Mechanism of Action: NS2B-NS3 Protease Inhibition

The DENV NS2B-NS3 protease is a serine protease that cleaves the viral polyprotein, a critical step in the viral life cycle.[2][7][37] Pyrazole-3-carboxylic acid derivatives can bind to the active site of this enzyme, inhibiting its function and thus blocking viral replication.[1][38]

Experimental Protocol: DENV NS2B-NS3 Protease Inhibition Assay

This assay measures the ability of compounds to inhibit the cleavage of a fluorogenic peptide substrate by the recombinant DENV NS2B-NS3 protease.[1][7][38]

Materials:

  • Recombinant DENV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer

  • Test compounds

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DENV NS2B-NS3 protease.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period.

  • Reaction Initiation: Add the fluorogenic peptide substrate to all wells to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

Compound IDDENV Protease IC50 (µM)Antiviral Activity (DENV-2) EC50 (µM)Reference
9 3.9 ± 0.6-[38]
10 -4.1[35]
BP2109 15.43 ± 2.120.17 ± 0.01[2]

Table 3: Anti-Dengue Virus Activity of Pyrazole Carboxylic Acid Derivatives.

Agrochemical Applications: Herbicides and Insecticides

Beyond their therapeutic potential, pyrazole carboxylic acid derivatives are also valuable in agriculture as herbicides and insecticides.[5][12][23][39][40][41][42][43][44]

Herbicidal Activity

This protocol evaluates the pre- and post-emergence herbicidal activity of test compounds.

Materials:

  • Weed species seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Pots with soil

  • Test compounds formulated for spraying

  • Greenhouse facilities

Procedure:

  • Planting: Sow the seeds of the target weed species in pots.

  • Pre-emergence Application: For pre-emergence testing, apply the test compounds to the soil surface immediately after sowing.

Insecticidal Activity

Pyrazole-5-carboxamides have been developed as effective insecticides against a variety of pests.[5][39][41][42][43]

This protocol assesses the contact and stomach toxicity of compounds against aphids.

Materials:

  • Aphid species (e.g., Aphis fabae)

  • Host plants (e.g., bean plants)

  • Test compounds formulated for application

  • Spray tower or hand sprayer

Procedure:

  • Infestation: Infest the host plants with a known number of aphids.

  • Application: Spray the infested plants with the test compound solutions.

  • Mortality Assessment: After 24-48 hours, count the number of dead and live aphids to calculate the percent mortality.[5][41][42][43]

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a highly versatile and valuable scaffold in both drug discovery and agrochemical research. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities continues to yield promising lead compounds. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrazole-based therapeutics and crop protection agents.

References

Solubility Profile of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid in Organic Solvents: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of this compound. We delve into the core principles governing its dissolution, provide a detailed, field-proven protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Significance of Solubility in Process Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a difluoromethyl group (-CF₂H) can significantly enhance metabolic stability and binding affinity by acting as a bioisostere for hydroxyl or thiol groups. Consequently, this compound represents a molecule of high interest.

However, the successful transition of such a molecule from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physical properties. Solubility is arguably one of the most critical of these properties.[1][2] Poorly characterized solubility can lead to significant challenges in:

  • Reaction Kinetics: Inefficient dissolution in reaction media can lead to slow or incomplete conversions.

  • Purification: Selection of appropriate crystallization or chromatography solvents depends entirely on differential solubility.

  • Formulation: For APIs, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.[3]

  • Screening: Inconsistent solubility in assay buffers (often containing co-solvents like DMSO) can lead to unreliable biological data.[3][4]

This guide serves as an authoritative resource for researchers to systematically evaluate the solubility of this compound across a range of common organic solvents.

Physicochemical Profile and Structural Attributes

Understanding the inherent properties of the molecule is the first step toward predicting its solubility behavior. The structure combines a polar carboxylic acid, a hydrogen-bonding pyrazole ring, and an electron-withdrawing difluoromethyl group.

References

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its metabolic stability and versatile chemical nature have led to a significant increase in the number of approved drugs containing this nucleus over the past decade.[2] This guide provides an in-depth technical overview of the key therapeutic targets of pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic basis of their action against major target classes, including protein kinases, cyclooxygenase enzymes, and cannabinoid receptors. Furthermore, this document details validated experimental workflows for target identification and validation, presents case studies of prominent pyrazole drugs, and offers a forward look into emerging applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole core is a cornerstone of modern pharmaceutical development, found in a wide array of drugs treating diseases from cancer to erectile dysfunction.[2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and better pharmacokinetic profiles.[3] The success of drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Rimonabant (anti-obesity, later withdrawn) underscores the broad therapeutic potential of this scaffold.[4] This guide will dissect the molecular interactions that enable pyrazole derivatives to selectively and potently modulate critical biological targets.

Major Therapeutic Target Classes

The versatility of the pyrazole scaffold allows it to be tailored to interact with a diverse range of biological targets. The most prominent and well-validated of these are protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors like the cannabinoid receptors.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] Pyrazole-based compounds have emerged as highly effective protein kinase inhibitors (PKIs), treating various cancers and inflammatory disorders.[5][6]

Mechanism of Action: Many pyrazole-based kinase inhibitors are classified as Type I inhibitors, meaning they bind to the ATP-binding pocket of the kinase in its active conformation.[1] The pyrazole ring can function as a bioisosteric replacement for the adenine fragment of ATP, competitively inhibiting the enzyme.[1] The nitrogen atoms of the pyrazole ring often form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for anchoring the inhibitor in the active site. Substitutions at various positions on the pyrazole ring allow for fine-tuning of selectivity and potency against specific kinases.

Case Study: Ruxolitinib (Jakafi®)

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1] These kinases are central to the JAK-STAT signaling pathway, which is critical for cell growth and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory conditions.

  • Target: JAK1 and JAK2[1]

  • Indication: Myelofibrosis, polycythemia vera, graft-versus-host disease.

  • Mechanism: Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins. This blockade of intracellular signaling reduces the proliferation of malignant cells and decreases the production of inflammatory cytokines.

Below is a diagram illustrating the inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor like Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_active->Gene_Expression 5. Nuclear Translocation Pyrazole_Inhibitor Ruxolitinib (Pyrazole Compound) Pyrazole_Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[8]

Mechanism of Action: Pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The most notable example is Celecoxib, which was designed for selective inhibition of COX-2.[7] This selectivity is achieved through the specific stereochemistry and substitutions on the pyrazole scaffold, allowing the molecule to fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the narrower active site of COX-1.[9] This targeted action aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[10]

  • Target: Cyclooxygenase-2 (COX-2)[8]

  • Indication: Osteoarthritis, rheumatoid arthritis, acute pain.[7]

  • Mechanism: Celecoxib binds to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2, the precursor for pro-inflammatory prostaglandins. Its sulfonamide side chain fits into a specific hydrophilic pocket present in COX-2 but not COX-1, conferring its selectivity.

Cannabinoid Receptor (CB) Antagonists

The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, plays a significant role in regulating appetite, energy metabolism, and mood. CB1 receptors are primarily located in the central nervous system (CNS).[11]

Mechanism of Action: Pyrazole derivatives were developed as potent and selective antagonists or inverse agonists of the CB1 receptor.[12] These compounds were designed to block the receptor, thereby preventing its activation by endocannabinoids.[12] The pyrazole core and its substituents are crucial for receptor recognition and antagonism.[13] For example, in the prototypical CB1 antagonist Rimonabant, the 1,5-diarylpyrazole structure is essential for high-affinity binding.[12]

Case Study: Rimonabant (Acomplia®)

Rimonabant was the first selective CB1 receptor blocker approved for use in the treatment of obesity.[14]

  • Target: Cannabinoid Receptor 1 (CB1)[12]

  • Indication: Formerly used for obesity and related metabolic risk factors.[14]

  • Mechanism: Rimonabant acts as an inverse agonist at CB1 receptors, blocking the constitutive activity of the receptor and antagonizing the effects of endocannabinoids like anandamide. This action in the CNS was shown to decrease appetite and regulate body weight.[12] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the challenges of targeting CNS receptors.[11] Efforts are now focused on developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier to avoid these adverse effects.[11]

Experimental Workflows for Target Validation

Validating the interaction between a pyrazole compound and its putative target is a critical step in drug development. This requires a multi-faceted approach combining biochemical, biophysical, and cell-based assays.

Workflow for Kinase Inhibitor Validation

The following diagram outlines a typical workflow for identifying and validating a novel pyrazole-based kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Mechanism & Cellular Activity cluster_optimization Lead Optimization HTS High-Throughput Screen (Pyrazole Library vs. Kinase Panel) Biochem_Assay Biochemical Assay (e.g., ADP-Glo, LanthaScreen) Determine IC50 HTS->Biochem_Assay Identify Hits SPR Biophysical Assay (e.g., SPR, ITC) Determine Kd, Kon/Koff Biochem_Assay->SPR Validate Hits Western_Blot Cell-Based Assay (Western Blot) Confirm Target Engagement (e.g., ↓ p-Substrate) SPR->Western_Blot Confirm Binding Cell_Viability Functional Assay (e.g., MTT, CellTiter-Glo) Determine Cellular Potency (EC50) Western_Blot->Cell_Viability Assess Cellular Effect SAR Structure-Activity Relationship (SAR) Studies Cell_Viability->SAR Guide Optimization ADMET In Vitro ADMET (Metabolic Stability, Permeability) SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: Experimental workflow for pyrazole-based kinase inhibitor validation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a common biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a target kinase.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity and determine the potency of an inhibitor.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the kinase)

  • Test pyrazole compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Plating: Prepare serial dilutions of the pyrazole test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, purified kinase, and the specific substrate.

  • Reaction Initiation: Add the kinase/substrate master mix to the wells containing the compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate, converting ATP to ADP.

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will convert the ADP generated in the first step into a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Summary of Key Targets and Clinical Significance

The following table summarizes the primary targets discussed and the clinical relevance of pyrazole-based drugs that modulate them.

Target ClassSpecific Target(s)Example Drug(s)Therapeutic AreaClinical Significance
Protein Kinases JAK1, JAK2RuxolitinibOncology, HematologyTreatment of myeloproliferative neoplasms.[1]
EGFR, HER2Various (in development)OncologyPotential treatment for various solid tumors.[15]
CDKs, Aurora KinasesVarious (in development)OncologyTargeting cell cycle progression in cancer.[16]
Cyclooxygenases COX-2CelecoxibAnti-inflammatory, AnalgesiaManagement of arthritis and acute pain with reduced GI toxicity compared to non-selective NSAIDs.[7][8]
GPCRs Cannabinoid Receptor 1 (CB1)Rimonabant (withdrawn)Anti-obesityDemonstrated efficacy for weight loss but withdrawn due to CNS side effects.[11][14]
Other Enzymes Monoamine Oxidase (MAO-A/B)Various (preclinical)Neurodegenerative DisordersPotential for treating Parkinson's, Alzheimer's, and depression.[17][18]
Carbonic AnhydraseVarious (preclinical)Oncology, DiureticsInhibition of enzymes involved in pH regulation and tumorigenesis.[15]

Future Directions and Emerging Targets

Research into pyrazole compounds continues to expand into new therapeutic areas. Emerging targets include:

  • Antimicrobial and Antiparasitic Agents: Pyrazole derivatives have shown potent activity against drug-resistant bacteria like MRSA and various fungal and parasitic pathogens.[2]

  • Neurodegenerative Diseases: Pyrazoline-containing compounds are being investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease, respectively.[17][19]

  • TGF-β Receptor Kinase: Novel pyrazoles have been shown to be potent, ATP-competitive inhibitors of the TGF-β type-I receptor (TβRI) kinase, a key player in fibrosis and cancer progression.[20]

The chemical tractability and proven success of the pyrazole scaffold ensure it will remain a central focus of drug discovery efforts for the foreseeable future.

References

Introduction: The Strategic Value of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Fluorine-Containing Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties. These modifications can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve cell permeability and overall pharmacokinetic profiles.[1][2] It is estimated that over 25% of all pharmaceutical drugs contain at least one fluorine atom, a testament to its impact.[1]

Parallel to the rise of fluorine in drug design, the pyrazole nucleus has established itself as a "privileged scaffold." This five-membered heterocyclic motif is a key structural component in numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the fungicide Bixafen.[1][2][3] The versatile chemistry of the pyrazole ring allows for functionalization at multiple positions, enabling fine-tuning of its biological activity.

The convergence of these two powerful concepts—the unique properties of fluorine and the biological relevance of the pyrazole core—has led to an exponential growth in the research and development of fluorine-containing pyrazoles.[4][5][6] These hybrid structures are increasingly vital in the discovery of novel therapeutics and advanced agrochemicals, demonstrating enhanced potency and optimized drug-like properties.[2][4][6][7] This guide provides a comprehensive overview of the core synthetic strategies employed to construct these valuable compounds, focusing on the underlying principles, mechanistic insights, and practical applications.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of fluorinated pyrazoles can be broadly categorized into two primary approaches: the construction of the pyrazole ring from acyclic, pre-fluorinated building blocks, and the direct fluorination of a pre-formed pyrazole scaffold. A third, more specialized strategy focuses on the synthesis of N-trifluoromethyl pyrazoles.

Synthetic_Strategies main Synthesis of Fluorinated Pyrazoles sub1 Strategy A: Cyclization of Fluorinated Precursors (Building Block Approach) main->sub1 sub2 Strategy B: Direct Fluorination (Late-Stage Functionalization) main->sub2 sub3 Strategy C: N-Trifluoromethylation main->sub3 sub1_details • From 1,3-Diketones • From β-Ketonitriles • [3+2] Cycloadditions sub1->sub1_details sub2_details • Electrophilic Fluorination (Selectfluor®, NFSI) • Deprotonation-Fluorination sub2->sub2_details sub3_details • In-situ generation of CF₃NHNH₂ sub3->sub3_details

Caption: Overview of major synthetic routes to fluorine-containing pyrazoles.

Strategy A: The Building Block Approach: Cyclization of Fluorinated Precursors

This is the most established and versatile methodology, involving the condensation of a fluorine-containing acyclic precursor with a hydrazine derivative. This approach embeds the fluorine moiety into the structure before the heterocyclic ring is formed.

1. From Fluorinated 1,3-Dicarbonyl Compounds

The condensation of a fluorinated 1,3-diketone with hydrazine or a substituted hydrazine is a classic and robust method for pyrazole synthesis.[8][9] A significant challenge, however, arises when using an unsymmetrical diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) with a monosubstituted hydrazine (e.g., methylhydrazine), as this can lead to a mixture of two regioisomers.[10][11] The separation of these isomers can be difficult and costly.

Field-Proven Insight: Controlling Regioselectivity with Fluorinated Solvents

Groundbreaking work has demonstrated that the choice of solvent can dramatically influence the regiochemical outcome of the condensation. While traditional solvents like ethanol often yield poor selectivity, highly polar, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can steer the reaction toward a single regioisomer.[10][11] The proposed mechanism involves the formation of a stable hemiketal intermediate at the more electrophilic carbonyl group (adjacent to the -CF₃ group), which directs the initial nucleophilic attack of the substituted nitrogen of the hydrazine to the other carbonyl, thus controlling the final regiochemistry.[10]

Regioselectivity_Control diketone Unsymmetrical CF₃-1,3-Diketone ethanol Ethanol diketone->ethanol Low Selectivity hfip HFIP / TFE diketone->hfip High Selectivity hydrazine +   Methylhydrazine hydrazine->ethanol Low Selectivity hydrazine->hfip High Selectivity mixture Mixture of Regioisomers ethanol->mixture major_isomer Major Regioisomer hfip->major_isomer

Caption: Controlling regioselectivity in pyrazole synthesis using fluorinated solvents.

2. From Fluorinated β-Ketonitriles and Other Activated Precursors

The reaction of fluorinated β-ketonitriles with hydrazines provides a direct route to valuable 3-amino-4-fluoropyrazoles.[12][13] Interestingly, the level of fluorine substitution on the starting material can lead to unexpected outcomes; for instance, α,α-difluoroketones can react with hydrazine to yield 3-unsubstituted 4-fluoropyrazoles through a unique mechanistic pathway.[12][13][14] Other fluorinated building blocks, such as β-CF₃-1,3-enynes and α-perfluoroalkenylated aldehydes, serve as versatile precursors for divergent synthesis of various substituted pyrazoles.[2][15][16]

3. [3+2] Cycloaddition of Fluorinated Nitrile Imines

A powerful and modern strategy for constructing highly substituted trifluoromethyl-pyrazoles involves the 1,3-dipolar cycloaddition of in situ-generated trifluoromethylated nitrile imines.[8][9] These reactive dipoles are typically formed by the base-mediated dehydrohalogenation of trifluoroacetohydrazonoyl bromides.[17] They readily react with a wide range of dipolarophiles, including chalcones, enones, and nitroolefins, in a highly regio- and diastereoselective manner to produce trifluoromethyl-pyrazolines.[8][9][17]

The resulting pyrazolines are then aromatized, commonly via oxidation with manganese dioxide (MnO₂), to yield the final pyrazole product.[8][9] The reaction conditions during this oxidation step can be tuned to achieve different outcomes. For example, performing the oxidation in DMSO typically preserves all substituents, whereas using a nonpolar solvent like hexane can promote a selective deacylative pathway, providing access to a different substitution pattern.[8][9][18]

Cycloaddition_Workflow A Hydrazonoyl Bromide B In-situ generation of CF₃-Nitrile Imine A->B Base (Et₃N) D [3+2] Cycloaddition B->D C Chalcone (Dipolarophile) C->D E CF₃-Pyrazoline Intermediate D->E F Oxidative Aromatization (MnO₂) E->F G Fully Substituted CF₃-Pyrazole F->G

Caption: Workflow for trifluoromethyl-pyrazole synthesis via [3+2] cycloaddition.

Strategy B: Late-Stage Functionalization: Direct Fluorination of Pyrazoles

Introducing fluorine directly onto a pre-existing pyrazole ring is highly attractive, especially in the later stages of a drug discovery program. This approach allows for rapid diversification of complex molecules.

1. Electrophilic Fluorination

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and is the typical site of reaction with electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[1][19][20] While effective, this method can be challenging. The high reactivity of the pyrazole can lead to undesired side reactions or over-fluorination.[14] Under certain conditions, reaction with Selectfluor® can even lead to the formation of novel 4,4-difluoro-1H-pyrazole systems instead of the expected 4-fluoropyrazole.[20]

2. Deprotonation-Fluorination

For regioselective fluorination at positions other than C4, a directed approach can be used. N-arylated pyrazoles can be deprotonated at the C5 position using a strong base like butyl lithium (BuLi).[1] The resulting nucleophilic carbanion can then be trapped with an electrophilic fluorine source (e.g., NFSI) to install a fluorine atom specifically at the C5 position. This method provides excellent regiocontrol but is limited by the use of harsh, cryogenic conditions, which may not be compatible with sensitive functional groups.[1]

Strategy C: Synthesis of N-Trifluoromethyl Pyrazoles

The N-CF₃ moiety is of significant interest in medicinal chemistry, but its synthesis is complicated by the instability of the key reagent, trifluoromethylhydrazine (CF₃NHNH₂).[21] Recent advances have overcome this challenge by using stable, protected precursors like di-Boc trifluoromethylhydrazine. This precursor allows for the in situ generation of the transient trifluoromethylhydrazine, which is immediately trapped by a 1,3-dielectrophile (such as a diketone or ketoester) to form the desired N-CF₃ pyrazole.[21] Careful optimization of reaction conditions, particularly the use of a strong acid in a non-nucleophilic solvent like DCM, is crucial to suppress the undesired formation of des-CF₃ side products that result from the degradation of the unstable intermediate.[21]

Quantitative Data and Methodologies

The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following table summarizes key aspects of the discussed methodologies.

Synthetic StrategyKey Reagents & ConditionsTypical ProductsRegioselectivityKey Advantages & Causality
Condensation of 1,3-Diketones CF₃-1,3-diketone, R-NHNH₂; HFIP or TFE solventN-substituted 3- or 5-CF₃-pyrazolesHigh (solvent-controlled)Fluorinated alcohol stabilizes a hemiketal intermediate, directing the reaction pathway.[10][11]
[3+2] Cycloaddition CF₃-hydrazonoyl bromide, base, alkene/alkyne; MnO₂ oxidationPolysubstituted 3-CF₃-pyrazolesHigh (inherent to cycloaddition)Concerted pericyclic reaction mechanism ensures high stereochemical and regiochemical control.[8][9]
Electrophilic Fluorination Pyrazole, Selectfluor® or NFSI4-FluoropyrazolesHigh (C4 selective)Reaction proceeds via the most stable Wheland intermediate, favoring substitution at the electron-rich C4 position.[20]
Deprotonation-Fluorination N-Arylpyrazole, BuLi (-78 °C), then NFSI5-FluoropyrazolesHigh (C5 selective)Deprotonation occurs at the most acidic C-H proton (adjacent to N-aryl), creating a directed nucleophile.[1]
N-Trifluoromethylation Di-Boc-NHNHCF₃, strong acid, 1,3-diketoneN-CF₃-pyrazolesN/AIn situ generation of unstable CF₃NHNH₂ traps it before it can decompose.[21]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Methyl-5-(trifluoromethyl)pyrazole via Solvent Control

(Adapted from methodology described in J. Org. Chem. 2007, 72, 17, 6457–6462)[11]

This protocol demonstrates the use of a fluorinated alcohol to achieve high regioselectivity in the condensation of an unsymmetrical β-diketone with methylhydrazine.

  • Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M), add methylhydrazine (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1-methyl-5-(trifluoromethyl)pyrazole as the major regioisomer (>95:5 ratio). The causality for this high selectivity lies in the ability of HFIP to form a stabilizing hemiketal with the more electrophilic carbonyl carbon, directing the attack of the more nucleophilic nitrogen of methylhydrazine to the other carbonyl.[10]

Protocol 2: Synthesis of a 1,3,4,5-Tetrasubstituted-3-trifluoromethylpyrazole via [3+2] Cycloaddition

(Adapted from methodology described in Org. Lett. 2022, 24, 13, 2449–2453)[8][9]

This protocol illustrates the two-step sequence of cycloaddition followed by oxidative aromatization.

  • Step 1: [3+2] Cycloaddition:

    • Reaction Setup: In a round-bottom flask, dissolve the chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq) and the N-aryl-trifluoroacetohydrazonoyl bromide (1.1 eq) in anhydrous toluene.

    • Reagent Addition: Add triethylamine (Et₃N) (1.5 eq) dropwise to the solution at room temperature. The triethylamine acts as a base to generate the reactive nitrile imine dipole in situ.

    • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the complete consumption of the starting materials and formation of the intermediate pyrazoline.

    • Workup: Filter the reaction mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure. The crude pyrazoline can be used directly in the next step or purified by chromatography if necessary.

  • Step 2: Oxidative Aromatization:

    • Reaction Setup: Dissolve the crude pyrazoline from the previous step in dimethyl sulfoxide (DMSO).

    • Reagent Addition: Add activated manganese dioxide (MnO₂) (5.0 eq) to the solution in portions.

    • Reaction Monitoring: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the formation of the aromatic pyrazole product by TLC or LC-MS.

    • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing with ethyl acetate. The combined organic filtrates are washed extensively with water to remove DMSO, then with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification: Purify the residue by flash column chromatography to yield the desired polysubstituted 3-trifluoromethylpyrazole.

Conclusion and Future Outlook

The synthesis of fluorine-containing pyrazoles is a dynamic and rapidly evolving field. While classic condensation reactions of fluorinated building blocks remain a mainstay, modern methods such as [3+2] cycloadditions offer unparalleled control over substitution patterns and complexity.[8][9] Late-stage fluorination provides a complementary and powerful tool for rapid analogue synthesis.

Future innovations will likely focus on enhancing efficiency, safety, and sustainability. The application of flow chemistry is emerging as a powerful technique to handle potentially hazardous intermediates (like diazo compounds) and improve reaction control and scalability.[22] Furthermore, the continued development of novel fluorinated building blocks[16][23][24] and the application of photoredox and electrochemical catalysis are expected to open new avenues for C-F bond formation, providing even more sophisticated tools for the synthesis of next-generation fluorinated pyrazole drugs and materials.[2][25]

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid in the Synthesis of Advanced SDHI Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a pivotal building block for the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We elucidate the rationale behind its molecular design, provide a detailed, field-tested protocol for its conversion into a potent fungicidal agent, and discuss the underlying mechanism of action. This guide is intended to equip drug development professionals with the necessary knowledge to innovate within this important class of agrochemicals.

Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection

For decades, pyrazole carboxamide derivatives have been a cornerstone of fungicide development, primarily due to their potent and specific mechanism of action.[1][2] These compounds target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[3][4] By inhibiting this enzyme, they effectively halt cellular energy production, leading to fungal death.

The introduction of fluorinated moieties, specifically the difluoromethyl (CF₂H) group, onto the pyrazole core represents a significant advancement in the field.[5][6] The CF₂H group offers a unique combination of properties: it can act as a lipophilic hydrogen bond donor, moderately regulate metabolic stability and lipophilicity, and enhance binding affinity to the target enzyme.[5][7][8] This often translates to fungicides with broader spectrums of activity, improved systemic properties, and greater efficacy.[9]

This guide focuses on this compound, a key intermediate used in the synthesis of several commercial fungicides, including the highly effective active ingredient Fluxapyroxad.[10][11][12] We will detail the synthetic conversion of this acid into a final product via a robust amide coupling protocol.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 681034-51-5
Molecular Formula C₅H₄F₂N₂O₂[13]
Molecular Weight 162.09 g/mol [13][14]
Physical Form Solid
Purity Typically ≥97%
IUPAC Name This compound

Synthetic Protocol: Amide Coupling to Form a Fluxapyroxad Analogue

The most common and critical reaction involving this compound is its coupling with a specific aniline to form an amide bond. This protocol outlines a standard, two-step procedure for this transformation, which first activates the carboxylic acid by converting it to an acyl chloride, followed by reaction with the amine.

Workflow Overview

G A 5-(Difluoromethyl)-1H- pyrazole-3-carboxylic Acid B Step 1: Acyl Chloride Formation (Thionyl Chloride, Reflux) A->B Reagent C Intermediate: 5-(Difluoromethyl)-1H-pyrazole-3-carbonyl chloride B->C Yields E Step 2: Amide Coupling (Pyridine, DCM, 0°C to RT) C->E D 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine D->E Key Amine F Crude Product Mixture E->F Forms G Work-up & Purification (Aqueous Wash, Column Chromatography) F->G Purified via H Final Product: Fluxapyroxad Analogue G->H Isolates

Caption: Synthetic workflow for the two-step synthesis of a Fluxapyroxad analogue.

Part 1: Synthesis of 5-(Difluoromethyl)-1H-pyrazole-3-carbonyl Chloride (Intermediate)

Expert Insight: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[15] The reaction should be performed under anhydrous conditions as acyl chlorides are highly reactive towards water.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂, ~5.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude 5-(difluoromethyl)-1H-pyrazole-3-carbonyl chloride as an oil or low-melting solid.

  • Crucially, this intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Part 2: Amide Coupling with 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

Expert Insight: This step forms the critical amide linkage. The reaction is typically run at a low temperature initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. A weak base like pyridine or triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[9]

Protocol:

  • Dissolve the key amine intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 eq), in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a clean, dry flask.[16]

  • Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 5-(difluoromethyl)-1H-pyrazole-3-carbonyl chloride (from Part 1, ~1.05 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a pure solid.

Mechanism of Action: Inhibition of Fungal Respiration

Fungicides derived from this pyrazole core are potent Succinate Dehydrogenase Inhibitors (SDHIs).[10][17] The SDH enzyme is a four-subunit protein complex (SdhA, SdhB, SdhC, SdhD) embedded in the inner mitochondrial membrane. It plays a dual role: it is a key enzyme in the tricarboxylic acid (TCA) cycle and is also Complex II of the electron transport chain.[3][4][18]

SDHIs function by blocking the ubiquinone (Q) binding site of the enzyme.[4][17][18] This prevents the transfer of electrons from succinate to ubiquinone, which halts the entire respiratory process.[3] The disruption of ATP synthesis leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.

G cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) SDH->Block Fumarate Fumarate SDH->Fumarate TCA Cycle Fungicide Pyrazole Carboxamide Fungicide Fungicide->Block Binds to Q-site Ubiquinone Ubiquinone Pool Block->Ubiquinone Electron Transfer BLOCKED Succinate Succinate Succinate->SDH Oxidation ATP ATP Production Halted Ubiquinone->ATP Leads to

Caption: Mechanism of action of SDHI fungicides at the mitochondrial level.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced SDHI fungicides. Its unique electronic and steric properties, conferred by the difluoromethyl group, contribute significantly to the biological activity of the final molecules. The amide coupling protocol described herein is a reliable and scalable method for its incorporation into complex aniline scaffolds. A deep understanding of both the synthetic methodology and the biochemical mechanism of action is essential for the rational design and development of the next generation of crop protection agents.

References

Application Notes and Protocols for Amide Coupling with 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. Its unique combination of physicochemical properties, including metabolic stability and potential for specific hydrogen bonding interactions conferred by the difluoromethyl group and the pyrazole core, has led to its incorporation into a multitude of biologically active molecules. The synthesis of amide derivatives from this carboxylic acid is a critical transformation for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of this compound. We will delve into the key considerations for this transformation, compare various coupling methodologies, and provide detailed, field-proven protocols.

Key Considerations for Amide Coupling

The successful amide coupling of this compound is contingent on navigating the electronic properties of the starting material. The presence of the electron-withdrawing difluoromethyl group and the inherent electron-deficient nature of the pyrazole ring can decrease the nucleophilicity of the carboxylate and potentially complicate the activation step. Therefore, the choice of coupling reagent, base, and reaction conditions is paramount to achieving high yields and purity.

Substrate Reactivity:

  • Carboxylic Acid: this compound is an electron-deficient carboxylic acid. This can make the carboxylate a weaker nucleophile for the initial attack on the coupling reagent.

  • Amine: The nature of the amine coupling partner (primary vs. secondary, aliphatic vs. aromatic, sterically hindered vs. unhindered) will significantly influence the reaction kinetics and success of the coupling. Electron-deficient anilines or sterically hindered amines may require more forcing conditions or highly efficient coupling reagents.

Comparative Analysis of Common Coupling Protocols

Several classes of coupling reagents are available for amide bond formation. The selection of the optimal reagent is often a balance of reactivity, cost, and ease of purification. Below is a comparative summary of commonly employed methods for the amide coupling of challenging substrates.

Coupling Reagent SystemMechanism of ActionAdvantagesDisadvantages
HATU / Base (e.g., DIPEA) Forms a highly reactive OAt-active ester.High reactivity, fast reaction times, low epimerization rates, suitable for hindered substrates.[1]Higher cost, potential for side reactions if not used correctly.
EDC / HOBt / Base Forms an active HOBt ester via an O-acylisourea intermediate.[2]Cost-effective, water-soluble byproducts (urea from EDC) are easily removed, widely applicable.Can be less effective for highly challenging couplings compared to HATU.
SOCl₂ or (COCl)₂ Converts the carboxylic acid to the corresponding acid chloride.Highly reactive intermediate, cost-effective for large-scale synthesis.Harsh conditions (generation of HCl), not suitable for sensitive substrates with acid-labile functional groups.
EDC / DMAP / cat. HOBt Forms a highly reactive acyliminium ion intermediate.[3]Effective for electron-deficient amines and carboxylic acids.[3]DMAP can be difficult to remove during purification.

Recommended Protocols

Based on the nature of this compound, two primary protocols are recommended: a HATU-mediated coupling for general applications and high efficiency, and an EDC/HOBt-based method as a cost-effective alternative. A third protocol involving the formation of the acid chloride is also provided for instances where this highly reactive intermediate is desirable.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient, to ensure high conversion and yield.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Experimental Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF (or other suitable solvent).

  • Add HATU (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Slowly add DIPEA (2.0 equivalents) to the stirring solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Diagram of the HATU Coupling Workflow:

HATU_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_workup Workup & Purification reagent1 5-(difluoromethyl)-1H- pyrazole-3-carboxylic acid step1 1. Dissolve acid and HATU in DMF reagent1->step1 reagent2 Amine step2 2. Add amine reagent2->step2 reagent3 HATU reagent3->step1 reagent4 DIPEA step3 3. Add DIPEA reagent4->step3 reagent5 Anhydrous DMF reagent5->step1 step1->step2 step2->step3 step4 4. Stir at RT (2-16 h) step3->step4 workup1 5. Dilute with EtOAc step4->workup1 workup2 6. Aqueous washes workup1->workup2 workup3 7. Dry and concentrate workup2->workup3 purification 8. Column Chromatography workup3->purification EDC_Mechanism Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea HOBt Ester HOBt Ester O-Acylisourea->HOBt Ester + HOBt Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct HOBt HOBt HOBt->HOBt Ester Amide Product Amide Product HOBt Ester->Amide Product + Amine Amine Amine Amine->Amide Product

References

Application Notes & Protocols for Pyrazole-3-Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring system is a cornerstone pharmacophore in modern drug discovery, recognized for its metabolic stability and versatile synthetic accessibility.[1][2] When functionalized with a carboxylic acid at the 3-position, the resulting scaffold, pyrazole-3-carboxylic acid, becomes a particularly powerful building block for developing novel therapeutics.[3][4] The carboxylic acid group serves as a critical interaction point, often acting as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes, while the pyrazole ring itself and its substitution points (N1, C4, and C5) provide a rigid framework for orienting pharmacophoric elements in three-dimensional space.[5] This guide provides an in-depth exploration of the applications of this scaffold, detailing its role in targeting diverse biological systems and providing practical protocols for its synthesis and evaluation.

Part 1: Key Therapeutic Applications & Mechanisms of Action

The structural attributes of pyrazole-3-carboxylic acids have enabled their application across a wide spectrum of diseases, primarily through the inhibition of key enzymes and the modulation of cell surface receptors.

Enzyme Inhibition: A Privileged Scaffold for Active Site Targeting

The pyrazole-3-carboxylic acid moiety is frequently employed to target the active sites of enzymes, where the carboxylate can interact with catalytic residues or metal ions.

A. Carbonic Anhydrase (CA) Inhibition

Certain human carbonic anhydrase (hCA) isoforms, particularly the membrane-associated hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression and metastasis. Developing selective inhibitors for these isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key therapeutic strategy. 5-Aryl-1H-pyrazole-3-carboxylic acids have emerged as a class of selective inhibitors for hCA IX and XII.[6]

  • Mechanism: The carboxylate group acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site, which is essential for its catalytic hydration of CO₂.[5]

  • Selectivity: Selectivity for the tumor-associated isoforms is driven by the substituents on the 5-aryl ring. Bulky para-substituents on this ring tend to favor inhibition of hCA XII, whereas alkyl groups at both ortho- and meta-positions can enhance selectivity for hCA IX.[6] This is attributed to differences in the topology and hydrophobicity of the active site cavities among the isoforms.[5]

B. Viral Protease Inhibition: Combating Dengue Virus

The Dengue virus (DENV) NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as novel, potent inhibitors of this protease.[7][8]

  • Mechanism: These compounds act as competitive inhibitors, occupying the active site of the protease. Structure-activity relationship (SAR) studies have shown that a larger substituent on the C3-carboxamide is favored over a free carboxylic acid, indicating that this position explores a key binding pocket (P1) of the protease.[9][10]

  • Therapeutic Potential: Optimized compounds in this class exhibit low micromolar to high nanomolar efficacy in both biochemical and cellular reporter gene assays, with significant antiviral activity against DENV-2 and promising pharmacokinetic profiles, including negligible cytotoxicity.[9][10]

C. Protein Kinase Inhibition

Aberrant signaling from protein kinases is a hallmark of cancer and inflammatory diseases. Pyrazole-based scaffolds are prevalent in kinase inhibitor design, and pyrazole-3-carboxamides and carboxylic acids have been successfully developed as inhibitors of kinases like CK2, AKT1, and PKA.[11][12]

  • Mechanism: These compounds typically act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase. The pyrazole core forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

  • Drug Development: The synthetic tractability of the scaffold allows for systematic modification of substituents at the N1, C4, and C5 positions to optimize potency and selectivity against a specific kinase or kinase family.[11][13] Some analogues have been shown to induce cell cycle arrest in human breast cancer cells (MCF-7), demonstrating their therapeutic potential.[11][12]

Receptor Modulation: Targeting Cellular Signaling

Beyond enzyme inhibition, the pyrazole-3-carboxylic acid framework is integral to ligands that modulate cell surface receptors.

A. Cannabinoid Receptor (CB1) Antagonism

The biarylpyrazole carboxamide SR141716A (Rimonabant), a close derivative of this class, was a potent and specific antagonist for the brain cannabinoid receptor (CB1).[14] While withdrawn from the market, its discovery spurred extensive research into the SAR of this class.[15]

  • Key Structural Requirements: Studies revealed that potent and selective CB1 antagonism requires specific structural features: a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring.[15]

B. Aryl Hydrocarbon Receptor (AhR) Antagonism

The AhR is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The pyrazole-3-carboxamide derivative CH-223191 was identified as a potent and specific AhR antagonist.[16]

  • Mechanism: CH-223191 directly blocks the binding of TCDD to the AhR, thereby inhibiting its nuclear translocation, DNA binding, and subsequent expression of target genes like cytochrome P450 enzymes.[16] This makes it a valuable tool for studying AhR signaling and a potential agent for preventing TCDD-associated toxicity.[16]

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a versatile core for the development of antimicrobial agents. Various pyrazole-3-carboxylic acid derivatives have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.[3][17][18]

  • Antibacterial Action: Compounds have shown activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[19][20] The specific substitutions on the pyrazole ring are crucial for determining the spectrum and potency of activity.[20]

  • Antifungal Action: Significant inhibitory effects have been observed against Candida species, including C. albicans.[17] SAR studies indicate that the position of electronegative atoms (like fluorine or oxygen) in the pyrazole substituents is critical for regulating the strength of the antifungal activity.[17]

Part 2: Structure-Activity Relationship (SAR) & Drug Design Workflow

Effective drug design relies on understanding how chemical structure relates to biological activity. For the pyrazole-3-carboxylic acid scaffold, activity and selectivity are tuned by modifying four key positions.

Diagram: Key Positions for SAR Modification

The following diagram illustrates the primary points of diversification on the pyrazole-3-carboxylic acid core structure.

Caption: Key modification points on the pyrazole-3-carboxylic acid scaffold.

Diagram: Drug Discovery & Evaluation Workflow

The development of a novel therapeutic agent based on this scaffold follows a logical, multi-stage process.

Workflow Synthesis 1. Chemical Synthesis - Condensation of 1,3-dicarbonyls  with hydrazines Screening 2. Primary Screening - High-throughput screening (HTS)  against target enzyme/receptor Synthesis->Screening IC50 3. Potency Determination - Dose-response curves - Calculate IC50 / EC50 values Screening->IC50 Selectivity 4. Selectivity Profiling - Test against related off-targets  (e.g., other kinase/protease isoforms) IC50->Selectivity Cellular 5. Cellular Assays - Assess activity in cell models - Cytotoxicity assays (e.g., MTT) Selectivity->Cellular Optimization 6. Lead Optimization (SAR) - Synthesize analogues - Improve potency, selectivity, ADME Cellular->Optimization Optimization->Synthesis Iterative Cycle

Caption: Workflow for discovery of pyrazole-3-carboxylic acid inhibitors.

Part 3: Data Summary Tables

The following tables summarize the biological activity of representative pyrazole-3-carboxylic acid derivatives against key therapeutic targets, demonstrating the scaffold's potential.

Table 1: Activity of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus (DENV) Protease Inhibitors

Compound ID Modification DENV Protease IC₅₀ (µM) Antiviral Activity EC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Reference
8 5-(pyridin-3-yl)-1-(o-tolyl) 6.5 11 >50 [9]
11 1-(2-chlorophenyl)-5-(pyridin-3-yl) 14 12 >50 [9]
17 1-(o-tolyl)-5-(pyridin-2-yl) 26 9.7 >50 [9]

| 50 | C3-amide modification | 7.9 (DENV), 8.3 (ZIKV) | N/A | >50 |[9] |

Table 2: Selective Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

Compound ID 5-Aryl Substituent hCA I Kᵢ (µM) hCA II Kᵢ (µM) hCA IX Kᵢ (µM) hCA XII Kᵢ (µM) Reference
1 Phenyl >50 >50 25.4 15.8 [5]
11 4-tert-Butylphenyl >50 >50 41.2 4.3 [5]
19 2,5-Dimethylphenyl >50 >50 5.4 14.9 [5]

| 23 | 2,3-Dimethylphenyl | >50 | >50 | 7.8 | 15.3 |[5] |

Part 4: Application Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-3-carboxylic acid derivatives.

Protocol 1: General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

This protocol is adapted from the reliable condensation reaction between an aryl-diketo acid and hydrazine hydrate.[5]

Objective: To synthesize a 5-aryl-1H-pyrazole-3-carboxylic acid core structure.

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Hydrochloric acid (1M)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • TLC plates (silica gel) and appropriate solvent system (e.g., ethyl acetate/hexane)

Methodology:

Step 1: Synthesis of the Aryl-diketo Acid Intermediate

  • Rationale: This Claisen condensation reaction creates the 1,3-dicarbonyl precursor required for pyrazole ring formation.

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

  • Add the substituted acetophenone (1.0 eq) dropwise to the solution at room temperature.

  • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into ice-cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aryl-diketo ester. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to Form the Pyrazole Ring

  • Rationale: Hydrazine, a 1,2-dinucleophile, reacts with the 1,3-dicarbonyl system to form the stable five-membered pyrazole ring. Acetic acid serves as both the solvent and a catalyst.

  • Dissolve the crude aryl-diketo ester intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into ice-water. Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The resulting crude 5-aryl-1H-pyrazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the potency (IC₅₀) of a synthesized pyrazole-3-carboxylic acid derivative against a target enzyme (e.g., protease, kinase).

Objective: To determine the concentration of an inhibitor that reduces enzyme activity by 50%.

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic enzyme substrate

  • Assay buffer (specific to the enzyme)

  • Synthesized inhibitor compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Methodology:

  • Prepare Inhibitor Dilution Series:

    • Rationale: A serial dilution creates a range of inhibitor concentrations to generate a dose-response curve.

    • In a 96-well plate, perform a serial dilution of the inhibitor stock solution. For example, start with 100 µM and perform 1:3 serial dilutions in assay buffer containing a constant, low percentage of DMSO (e.g., 1%) to create 8-10 concentrations.

    • Prepare wells for controls:

      • 100% Activity Control (Negative Control): Assay buffer with DMSO only (no inhibitor).

      • 0% Activity Control (Positive Control): Assay buffer with a known, potent inhibitor at a concentration that fully inhibits the enzyme.

  • Enzyme Incubation:

    • Rationale: Pre-incubating the enzyme and inhibitor allows for binding to occur before the reaction is initiated.

    • Add a fixed amount of the target enzyme solution to each well of the plate containing the inhibitor dilutions and controls.

    • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for 15-30 minutes.

  • Initiate and Monitor the Reaction:

    • Rationale: Adding the substrate starts the enzymatic reaction. The rate of product formation is measured over time.

    • Initiate the reaction by adding the enzyme substrate to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the plate reader.

    • Measure the fluorescence or absorbance signal at regular intervals (e.g., every 60 seconds) for 15-60 minutes. The kinetic readings should be linear in the "100% Activity Control" wells.

  • Data Analysis:

    • Rationale: The reaction rates are converted to percent inhibition, which is then plotted against inhibitor concentration to determine the IC₅₀.

    • For each inhibitor concentration, calculate the initial reaction rate (V) from the linear portion of the kinetic curve (slope of signal vs. time).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) (Where V_background is the rate from wells with no enzyme).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

References

Introduction: The Significance of N-Alkylated Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental N-Alkylation of Pyrazole Carboxylic Acids

N-substituted pyrazole derivatives are foundational scaffolds in modern medicinal chemistry and drug development. They form the core of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The strategic placement of an alkyl group on one of the pyrazole's nitrogen atoms is a critical step that profoundly influences the molecule's three-dimensional structure, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

However, the synthesis of N-alkylated pyrazole carboxylic acids presents a distinct set of challenges that require a nuanced and strategic approach. The primary hurdles are:

  • Regioselectivity : Asymmetrically substituted pyrazoles possess two non-equivalent ring nitrogen atoms (N1 and N2). Alkylation can occur at either site, leading to a mixture of constitutional isomers which are often difficult to separate and may possess vastly different biological activities.

  • The Acidic Carboxyl Group : The carboxylic acid proton is significantly more acidic than the pyrazole N-H proton. In the presence of a base, the carboxyl group will be deprotonated preferentially, forming a carboxylate anion. This can complicate the subsequent N-alkylation by impeding the formation of the necessary pyrazolate anion or by creating solubility issues.

This application note provides a comprehensive guide for researchers, detailing the foundational principles, strategic workflows, and step-by-step protocols for the successful and regioselective N-alkylation of pyrazole carboxylic acids.

Part 1: Foundational Principles & Strategic Planning

The Challenge of Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of steric and electronic factors. The N1 position is adjacent to the substituent at C5, while the N2 position is adjacent to the substituent at C3.

  • Steric Hindrance : This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] Therefore, if a bulky substituent is present at the C3 or C5 position, the incoming alkyl group will preferentially attack the nitrogen atom distal to it. Similarly, using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[3]

  • Electronic Effects : The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing alkylation to the other nitrogen.

  • Reaction Conditions : The choice of base, cation, and solvent can modulate the site of alkylation. For instance, different bases can lead to different degrees of ion pairing with the pyrazolate anion, influencing which nitrogen is more accessible for reaction.[4]

The Carboxylic Acid Dilemma: The Ester Protection Strategy

Direct N-alkylation of a pyrazole carboxylic acid using a base is typically inefficient. The base will deprotonate the carboxylic acid to form a salt, which may precipitate or render the subsequent N-deprotonation difficult. The most reliable and widely adopted solution is to temporarily protect the carboxylic acid functionality, most commonly as an ester.[5][6] This strategy transforms the synthetic challenge into a well-defined, three-step linear sequence.

G Start Pyrazole Carboxylic Acid Step1 Step 1: Esterification Start->Step1 Intermediate Pyrazole Ester Intermediate Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Product_Ester N-Alkyl Pyrazole Ester Step2->Product_Ester Step3 Step 3: Saponification (Ester Hydrolysis) Product_Ester->Step3 End Final Product: N-Alkyl Pyrazole Carboxylic Acid Step3->End

Caption: The three-step workflow for N-alkylation of pyrazole carboxylic acids.

This workflow simplifies the reaction by neutralizing the problematic acidic proton, allowing for clean and efficient N-alkylation on the pyrazole ester intermediate. The final product is then regenerated via a straightforward ester hydrolysis (saponification).

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the ester protection strategy.

Protocol 1: Esterification of Pyrazole Carboxylic Acid (Fischer Esterification)

This protocol describes a classic acid-catalyzed esterification to produce the methyl or ethyl ester intermediate.

Materials:

  • Pyrazole carboxylic acid

  • Methanol (anhydrous) or Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup : To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq).

  • Add a sufficient volume of anhydrous methanol or ethanol to dissolve the starting material (typically creating a 0.1 to 0.5 M solution).

  • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction Execution : Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : The crude pyrazole ester can often be used directly in the next step or purified further by flash column chromatography if necessary.[7]

Protocol 2: Base-Mediated N-Alkylation of Pyrazole Ester

This is the core alkylation step. The choice of base and solvent is critical for success and can influence regioselectivity.[8]

Materials:

  • Pyrazole ester (from Protocol 1)

  • Alkylating agent (e.g., alkyl iodide, bromide, or sulfate)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Deionized water

  • Extraction solvent (e.g., Ethyl acetate)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the pyrazole ester (1.0 eq).

  • Add anhydrous solvent (e.g., DMF) to dissolve the ester.

  • Base Addition :

    • For strong bases (NaH) : Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.[9]

    • For carbonate bases (K₂CO₃, Cs₂CO₃) : Add the base (1.5-2.0 eq) directly to the solution at room temperature.

  • Alkylation : Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution : Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). The reaction time can vary from 2 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup : Upon completion, quench the reaction by carefully adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkylated product from any unreacted starting material and potential regioisomers.

G cluster_mech N-Alkylation Mechanism cluster_products Regioisomeric Products PzH Pyrazole Ester (Pz-H) Pz_anion Pyrazolate Anion (Pz⁻) PzH->Pz_anion Deprotonation Base Base (B:) Base->Pz_anion BH B-H⁺ N1_Product N1-Alkyl Pyrazole (Sterically Favored) Pz_anion->N1_Product SN2 Attack (Path 1) N2_Product N2-Alkyl Pyrazole (Electronically/Sterically Influenced) Pz_anion->N2_Product SN2 Attack (Path 2) RX Alkyl Halide (R-X) RX->N1_Product RX->N2_Product

Caption: General mechanism for the N-alkylation of a pyrazole ester.

Protocol 3: Saponification to Regenerate the Carboxylic Acid

The final step is the hydrolysis of the ester to yield the target N-alkyl pyrazole carboxylic acid.

Materials:

  • N-Alkyl pyrazole ester (from Protocol 2)

  • Base (e.g., LiOH, NaOH, or KOH)

  • Solvent system (e.g., THF/Water, Methanol/Water)

  • Acid (e.g., 1M HCl)

  • Extraction solvent (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup : Dissolve the N-alkyl pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add the base (e.g., LiOH, 2.0-3.0 eq).

  • Reaction Execution : Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This typically takes 2-12 hours.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF).

  • Dilute the remaining aqueous solution with water. If any neutral impurities are present, wash with an organic solvent like ethyl acetate and discard the organic layer.

  • Acidification : Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. The desired carboxylic acid product will often precipitate out of the solution.

  • Isolation :

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract it into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Part 3: Parameter Optimization & Troubleshooting

The success of the N-alkylation step hinges on the careful selection of reagents and conditions. The following table summarizes the influence of key parameters.

ParameterOptionsConsiderations & Impact on Regioselectivity
Base Strong (NaH): Irreversible deprotonation, fast reactions. Weak (K₂CO₃, Cs₂CO₃): Milder conditions, reversible deprotonation.The counter-ion (Na⁺, K⁺, Cs⁺) can influence the position of alkylation. Larger, "softer" cations like Cs⁺ can sometimes favor the more sterically hindered nitrogen by coordinating differently with the pyrazolate anion.
Solvent Polar Aprotic (DMF, DMSO): Excellent for dissolving salts, often accelerates Sₙ2 reactions. Less Polar (THF, Acetonitrile): Can also be effective; choice may depend on substrate solubility.Solvent polarity can affect the aggregation state of the pyrazolate salt and the transition state energy, thereby influencing the N1/N2 ratio.[10]
Alkylating Agent R-I > R-Br > R-Cl (Reactivity) Primary, Benzyl, Allyl: Good electrophiles. Secondary: Slower, risk of elimination.Steric Bulk: Using a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will strongly favor substitution at the less hindered pyrazole nitrogen.[3]
Temperature 0 °C to 80 °CHigher temperatures can decrease selectivity. It is often best to start at room temperature and heat only if the reaction is sluggish.

Common Troubleshooting Scenarios:

  • Low or No Yield:

    • Cause: Incomplete deprotonation. Solution: Use a stronger base (NaH) or switch to a more effective solvent (DMF/DMSO). Ensure all reagents and glassware are scrupulously dry.

    • Cause: Poorly reactive alkylating agent. Solution: Switch from an alkyl chloride to a bromide or iodide. Increase the reaction temperature.

  • Poor Regioselectivity:

    • Cause: Insufficient steric or electronic differentiation between N1 and N2. Solution: Try a bulkier alkylating agent. Experiment with different base/solvent combinations (e.g., Cs₂CO₃ in acetonitrile vs. NaH in THF) to maximize the difference in transition state energies.

  • Side Reactions (Decarboxylation):

    • Cause: Pyrazole carboxylic acids can decarboxylate under harsh heating conditions, especially if electron-withdrawing groups are present.[11][12] Solution: This is largely avoided by the ester protection strategy. If direct alkylation is attempted, use the mildest possible conditions.

References

Application Notes and Protocols for the Analytical Quantification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazole carboxylic acids, a class of compounds significant in pharmaceutical and metabolic research.[1] Accurate quantification of these molecules in complex biological matrices is crucial for drug development, disease diagnosis, and understanding metabolic pathways.[2] This document outlines robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory standards.

Introduction: The Significance of Pyrazole Carboxylic Acid Quantification

Pyrazole carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Furthermore, they often appear as metabolites of pharmaceutical compounds, making their precise quantification in biological fluids and tissues a critical aspect of pharmacokinetic and toxicokinetic studies.[3] The inherent polarity and potential for low volatility of these compounds present unique analytical challenges that necessitate carefully designed and validated methods.[2]

This guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods for their specific applications. All methodologies are presented in alignment with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring data integrity and reliability.[4][5][6][7]

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique is paramount and depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.

Technique Principle Advantages Limitations Typical Application
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Robust, cost-effective, widely available.Requires a chromophore in the analyte; may lack sensitivity for trace analysis.Quantification of pyrazole carboxylic acids in bulk drug substances or formulations.
HPLC-FLD (with Derivatization) Covalent attachment of a fluorophore to the carboxylic acid group, followed by HPLC separation and fluorescence detection.High sensitivity (picomole to femtomole levels) and selectivity.[8]Requires an additional derivatization step, which can introduce variability.Trace-level quantification in biological matrices like plasma and urine.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry for highly selective and sensitive detection.Considered the gold standard for its high sensitivity, selectivity, and broad applicability.[2]Higher instrument cost and complexity.Bioanalysis of drug metabolites, biomarker quantification.
GC-MS (with Derivatization) Conversion of the analyte to a volatile derivative, followed by gas chromatographic separation and mass spectrometric detection.Excellent for volatile and semi-volatile compounds; provides structural information.[2]Requires derivatization to increase volatility and thermal stability.[9]Analysis of specific, thermally stable pyrazole carboxylic acids.

Detailed Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality of Method Design: This method is ideal for the routine analysis of pyrazole carboxylic acid derivatives where concentration levels are relatively high and the matrix is less complex. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer with an acidic modifier (like phosphoric or formic acid), ensures good peak shape by suppressing the ionization of the carboxylic acid group.[10][11]

Experimental Workflow:

Caption: HPLC-UV workflow for pyrazole carboxylic acid quantification.

Protocol: Quantification of a Pyrazole Carboxylic Acid Derivative

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Determined by the UV maximum of the specific analyte (e.g., 255 nm).[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of the pyrazole carboxylic acid reference standard in the mobile phase. Perform serial dilutions to create calibration standards (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation (as per ICH Q2(R1)): [4][6]

  • Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and response (R² > 0.99).[11]

  • Accuracy & Precision: Assess through replicate analysis of samples spiked with known amounts of the analyte. Acceptance criteria are typically within ±15% for accuracy and <15% RSD for precision.[13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Method Design: This is the method of choice for quantifying low levels of pyrazole carboxylic acids, particularly metabolites in complex biological matrices like plasma or urine.[14] The high selectivity of Multiple Reaction Monitoring (MRM) minimizes matrix effects. Sample preparation, typically involving protein precipitation followed by solid-phase extraction (SPE), is critical for removing interferences and concentrating the analyte.[14][15] An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Workflow:

Caption: LC-MS/MS workflow for bioanalysis of pyrazole carboxylic acids.

Protocol: Quantification of a Pyrazole Carboxylic Acid Metabolite in Human Plasma

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).[16]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard (isotopically labeled analyte) and 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., mixed-mode cation exchange).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., 5% formic acid in methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.[16]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for carboxylic acids, but positive mode can be effective, especially with derivatization or specific adduction.[17]

    • MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the internal standard.

Method Validation (as per FDA Bioanalytical Method Validation Guidance): [18][19]

The validation process is more extensive for bioanalytical methods and includes assessments of:

  • Selectivity and Matrix Effect: Evaluated by analyzing blank matrix samples from multiple sources.

  • Recovery: The efficiency of the extraction process.

  • Calibration Curve: Covering the expected concentration range in samples.

  • Accuracy and Precision: Evaluated at multiple concentration levels (LOD, LOQ, low, mid, high).

  • Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of the analyte in the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Design: GC-MS is a powerful technique for certain pyrazole carboxylic acids, but their inherent polarity and low volatility necessitate a derivatization step. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace active hydrogens with less polar trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[20]

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation: Extract the pyrazole carboxylic acid from the sample matrix using liquid-liquid extraction or SPE. Evaporate the solvent to complete dryness.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a suitable mass range or use Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Interpretation: The identity of the pyrazole carboxylic acid derivative is confirmed by its retention time and the characteristic fragmentation pattern in the mass spectrum.[21] Quantification is achieved by integrating the area of a specific ion and comparing it to a calibration curve prepared using derivatized standards.

Conclusion and Future Perspectives

The accurate quantification of pyrazole carboxylic acids is achievable through a range of analytical techniques. The choice of method should be guided by a thorough understanding of the analyte's properties, the sample matrix, and the specific requirements of the study. HPLC-UV offers a robust solution for less demanding applications, while LC-MS/MS provides the sensitivity and selectivity required for complex bioanalysis.[2] GC-MS remains a valuable tool, particularly when coupled with appropriate derivatization strategies. As analytical instrumentation continues to advance, we can expect further improvements in sensitivity, throughput, and the ability to analyze these important compounds with even greater precision and accuracy.

References

Application Notes & Protocols: Development of Antifungal Agents from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The alarming rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. Pyrazole, a five-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including potent antifungal properties.[1][2][3][4][5][6] This comprehensive guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal agents derived from pyrazole precursors. We will delve into the synthetic methodologies for creating diverse pyrazole libraries, robust protocols for in vitro and in vivo antifungal evaluation, and foundational techniques for elucidating their mechanism of action. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold as a Cornerstone for Antifungal Discovery

Pyrazoles and their derivatives are a critical class of heterocyclic compounds that have garnered significant attention in both the pharmaceutical and agrochemical sectors.[1][7] Their inherent chemical stability, coupled with the ability to engage in various biological interactions, makes them ideal candidates for drug development. Several commercial fungicides already incorporate the pyrazole moiety, underscoring its proven efficacy.[1] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of antifungal potency, selectivity, and pharmacokinetic properties. This guide will equip researchers with the fundamental knowledge and practical protocols to harness the potential of pyrazole precursors in the quest for novel antifungal agents.

Synthetic Strategies for Pyrazole-Based Antifungal Candidates

The synthesis of pyrazole derivatives is a well-established field with numerous reliable methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole core, which is crucial for determining the structure-activity relationship (SAR). Below are two representative protocols for the synthesis of antifungal pyrazole derivatives.

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component oxidative cyclization reaction to afford 1,3,5-trisubstituted pyrazoles, a scaffold known for its antifungal potential.[1] This method is advantageous due to its high efficiency and regioselectivity.

Workflow for Three-Component Pyrazole Synthesis

A Arylhydrazine D One-Pot Reaction (Ethanol, Acetic Acid) A->D B Aldehyde B->D C Methyl Propiolate C->D E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G Characterized 1,3,5-Trisubstituted Pyrazole F->G

Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

  • Arylhydrazine hydrochloride

  • Substituted aldehyde

  • Methyl propiolate

  • Absolute ethanol

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Step-by-Step Protocol:

  • To a solution of arylhydrazine hydrochloride (1.0 mmol) in absolute ethanol (10 mL), add the substituted aldehyde (1.0 mmol) and methyl propiolate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable ethyl acetate/hexane gradient to yield the desired 1,3,5-trisubstituted pyrazole.[1]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]

Rationale: This one-pot reaction is highly efficient as it avoids the isolation of intermediates, saving time and resources. The regioselectivity is typically excellent, leading to the desired isomer as the major product.[1]

Protocol 2: Synthesis of Pyrazole Carboxamides

Pyrazole carboxamides are another class of pyrazole derivatives with significant antifungal activity.[7] This protocol involves the reaction of a pyrazole carbonyl chloride with an appropriate amine.

Materials:

  • Pyrazole carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step Protocol:

  • Formation of Pyrazole Carbonyl Chloride:

    • Suspend the pyrazole carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

    • Add thionyl chloride (2.0 mmol) dropwise at 0 °C.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude pyrazole carbonyl chloride in anhydrous DCM (10 mL).

    • Add the substituted amine (1.1 mmol) and triethylamine (1.5 mmol) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole carboxamide.[7]

  • Characterize the final product by IR, ¹H NMR, and MS to confirm its structure.[7]

In Vitro Antifungal Activity Screening

The initial evaluation of newly synthesized compounds involves in vitro screening against a panel of pathogenic fungi. These assays are crucial for determining the antifungal spectrum and potency of the pyrazole derivatives.

Protocol 3: Mycelium Growth Inhibition Assay

This method is widely used to evaluate the antifungal activity of compounds against filamentous fungi.[1][7]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Fungal strains (e.g., Alternaria porri, Rhizoctonia solani)[7]

  • Sterile petri dishes

  • Sterile cork borer

Step-by-Step Protocol:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 45-50 °C and add the test compound from a stock solution to achieve the desired final concentration (e.g., 100 µg/mL for initial screening).[1][7] Ensure the final solvent concentration is not inhibitory to fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, until the fungal growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • For compounds showing significant inhibition (>50%), determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by testing a range of concentrations.[1][7]

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a standardized method, and guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[8]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum, standardized to a specific concentration (e.g., 1-5 x 10³ CFU/mL for yeasts)[8][9]

  • Test compounds and control antifungal agents (e.g., fluconazole)

Step-by-Step Protocol:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.[9]

  • Determine the MIC, which is the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be evaluated in vivo to assess their efficacy in a living organism. Murine models of systemic fungal infections are commonly used.[10][11][12]

Protocol 5: Murine Model of Systemic Candidiasis

Workflow for In Vivo Antifungal Efficacy Testing

A Acclimatize Mice B Induce Systemic Infection (e.g., Candida albicans via tail vein) A->B C Administer Test Compound (e.g., oral gavage, intraperitoneal) B->C D Monitor Survival and Clinical Signs C->D E Euthanize and Harvest Organs (e.g., kidneys, liver) D->E F Determine Fungal Burden (CFU counts) E->F G Data Analysis and Efficacy Determination F->G

Caption: General workflow for evaluating antifungal efficacy in a murine model.

Materials:

  • Immunocompetent or immunosuppressed mice (strain depends on the model)

  • Pathogenic fungal strain (e.g., Candida albicans)

  • Test compound formulated for in vivo administration

  • Standard antifungal drug (e.g., fluconazole)[12]

Step-by-Step Protocol:

  • Acclimatize animals according to institutional guidelines. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induce a systemic infection by intravenous injection of a standardized inoculum of the fungal pathogen.[12]

  • Initiate treatment with the test compound at various doses, administered via an appropriate route (e.g., oral, intraperitoneal). Include a vehicle control group and a positive control group treated with a standard antifungal.[12]

  • Monitor the animals daily for survival, weight loss, and clinical signs of illness.

  • At a predetermined endpoint (e.g., 3-7 days post-infection), euthanize the animals.

  • Harvest target organs (e.g., kidneys), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (Colony Forming Units per gram of tissue).[12]

  • Analyze the survival data and fungal burden data to determine the efficacy of the test compound.

Elucidating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for lead optimization. For pyrazole-based antifungals, a common target is the enzyme succinate dehydrogenase (SDH).[13]

Protocol 6: SDH Enzyme Inhibition Assay

Materials:

  • Mitochondrial fractions isolated from the target fungus

  • Test compound

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Step-by-Step Protocol:

  • Isolate mitochondrial fractions from the target fungal cells.

  • In a cuvette, mix the mitochondrial preparation with the test compound at various concentrations and incubate for a short period.

  • Initiate the reaction by adding succinate.

  • Monitor the reduction of DCPIP (which is coupled to succinate oxidation via PMS) by measuring the decrease in absorbance at 600 nm.

  • Calculate the rate of the reaction and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).[13]

Structure-Activity Relationship (SAR) of Pyrazole Antifungals

SAR studies are vital for guiding the design of more potent and selective antifungal agents. The extensive research on pyrazole derivatives has yielded several key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence antifungal activity. Electron-withdrawing groups can enhance potency.

  • Substituents at the 3- and 5-positions: The groups at these positions play a crucial role in interacting with the target enzyme. For instance, a trifluoromethyl group at the 3-position is often beneficial.

  • The Carboxamide Linker: When present, the nature of the amine in the carboxamide moiety can be modified to optimize activity and pharmacokinetic properties.[7]

  • Introduction of other Heterocycles: Hybrid molecules incorporating other heterocyclic rings like thiazole or triazole can lead to compounds with enhanced antifungal activity.[14]

Table 1: Example Antifungal Activity Data for Pyrazole Derivatives

Compound IDR¹ SubstituentR² SubstituentFungusEC₅₀ (µg/mL)Reference
7ai IsoxazololHR. solani0.37[7]
7ai IsoxazololHA. porri2.24[7]
1v Cyclopropyl4-OCF₃-PhF. graminearum0.0530 µM[1]
E1 Oxime etherHR. solani1.1[13]
Boscalid (Control)(Control)R. solani2.2[13]
6c PhenylethynylTriazoleC. albicans0.0625[12]
Fluconazole (Control)(Control)C. albicans0.5[12]

Conclusion

Pyrazole precursors represent a highly promising and versatile starting point for the development of novel antifungal agents. The synthetic routes are generally robust and amenable to the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a solid framework for the synthesis, in vitro screening, and in vivo evaluation of pyrazole-based antifungal candidates. By systematically applying these methodologies and leveraging the established structure-activity relationships, researchers can significantly advance the discovery of new therapies to combat the growing threat of fungal infections.

References

laboratory scale synthesis of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Scale Synthesis of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the laboratory-scale synthesis of this compound, a valuable fluorinated heterocyclic building block for agrochemical and pharmaceutical research. The guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction and Strategic Overview

This compound belongs to a class of fluorinated pyrazoles that are of significant interest in modern drug discovery and crop protection. The isomeric compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the manufacture of several blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] The unique electronic properties conferred by the difluoromethyl group (CHF₂) can enhance metabolic stability, binding affinity, and cell permeability of bioactive molecules.

The synthesis of substituted pyrazoles is a well-established field, most classically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] This fundamental transformation remains one of the most efficient methods for constructing the pyrazole core.

Our selected synthetic strategy leverages this classical approach, beginning with a commercially available fluorinated β-ketoester. The synthesis is designed as a three-step sequence that is robust, scalable within a laboratory context, and utilizes common reagents.

Logical Workflow of the Synthesis

The overall synthetic pathway is designed for efficiency and control over the final substitution pattern. It begins with the activation of a β-ketoester, followed by the core ring-forming reaction, and concludes with the deprotection of the carboxylic acid moiety.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation (Ring Formation) cluster_2 Step 3: Hydrolysis A Ethyl 4,4-difluoroacetoacetate + Triethyl orthoformate B Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate A->B Acetic Anhydride C Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate B->C Hydrazine Hydrate in Ethanol D This compound (Final Product) C->D 1. NaOH (aq) 2. HCl (aq) G start Start Materials (β-Ketoester, Orthoformate) step1 Step 1: Activation React with Acetic Anhydride Product: Activated 1,3-Dielectrophile start->step1 step2 Step 2: Cyclization Add Hydrazine Hydrate Product: Pyrazole Ester step1->step2 Use crude product directly step3 Step 3: Hydrolysis 1. NaOH (Saponification) 2. HCl (Acidification) Product: Carboxylic Acid step2->step3 Isolate solid intermediate end_product Final Product This compound step3->end_product analysis Characterization (NMR, MS, MP) end_product->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to improve and optimize your synthetic yields.

Introduction

This compound is a critical building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability and biological activity of a molecule.[1] However, its synthesis can present several challenges, from controlling regioselectivity to achieving high purity. This guide provides practical, field-proven insights to help you navigate these complexities and consistently achieve high yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the common culprits and their solutions:

  • Incomplete Cyclization: The core of this synthesis often relies on a Knorr-type pyrazole synthesis, which is a cyclocondensation reaction.[2] Incomplete reaction is a frequent cause of low yields.

    • Causality: The reaction between the 1,3-dicarbonyl precursor (e.g., a derivative of difluoroacetoacetic acid) and a hydrazine source can be sensitive to pH and temperature.[3] An inappropriate pH can reduce the nucleophilicity of the hydrazine, while insufficient temperature may not provide the necessary activation energy for the dehydration step.

    • Solution:

      • pH Optimization: The reaction is often acid-catalyzed. A small amount of a Brønsted acid like acetic acid or a Lewis acid can facilitate the reaction.[4] However, strongly acidic conditions should be avoided as they can lead to unwanted side reactions. A systematic screening of pH is recommended.

      • Temperature and Reaction Time: Ensure the reaction is heated appropriately. Refluxing in a suitable solvent like ethanol or acetic acid is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl precursor, the formation of an undesired regioisomer is a common problem that can significantly reduce the yield of the target compound.[2]

    • Causality: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound, leading to two different pyrazole isomers.[5]

    • Solution:

      • Choice of Precursors: If possible, choose precursors that favor the formation of the desired isomer. The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can influence the regioselectivity.

      • Reaction Conditions: The regioselectivity can sometimes be influenced by the solvent, temperature, and pH. A systematic optimization of these parameters may be necessary.

      • Purification: If isomer formation is unavoidable, a robust purification method is essential. Column chromatography is often effective in separating pyrazole regioisomers.

  • Difficulties in Product Isolation and Purification: The final product is a carboxylic acid, which can sometimes be challenging to isolate in high purity.

    • Causality: Carboxylic acids can be highly polar and may be difficult to extract from aqueous solutions. Impurities from starting materials or side products can also co-precipitate with the product.

    • Solution:

      • Acid-Base Extraction: A standard method for purifying carboxylic acids is to dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is collected by filtration.[6]

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purifying the final product.

Question 2: I am observing a significant amount of a side product that I suspect is the unhydrolyzed ester. How can I ensure complete hydrolysis?

Answer: In many synthetic routes, the pyrazole is first formed as an ester, which is then hydrolyzed to the carboxylic acid.[7] Incomplete hydrolysis is a common issue.

  • Causality: The hydrolysis of the ester is a reversible reaction and can be sterically hindered. Insufficient base, water, or reaction time can lead to incomplete conversion.

  • Solution:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., NaOH or KOH), typically 2-3 equivalents, to drive the reaction to completion.

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve solubility and increase the reaction rate.

    • Increase Temperature and Reaction Time: Heating the reaction mixture can significantly accelerate the rate of hydrolysis. Monitor the reaction by TLC or LC-MS until the starting ester is no longer observed.

Question 3: My final product is discolored, even after purification. What could be the cause and how can I obtain a clean, white product?

Answer: Discoloration often indicates the presence of trace impurities, which may be colored byproducts or residual catalysts.

  • Causality:

    • Side Reactions: Overheating or prolonged reaction times can sometimes lead to the formation of colored polymeric byproducts.

    • Residual Metals: If a metal catalyst was used in any of the preceding steps, trace amounts may remain and cause discoloration.

  • Solution:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. The carbon is then removed by filtration through celite.

    • Recrystallization: As mentioned previously, recrystallization is an excellent method for removing both colored and colorless impurities to yield a highly pure, crystalline product.

    • Chelating Agents: If metal contamination is suspected, washing with a solution of a chelating agent like EDTA during the workup may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective approach is a multi-step synthesis that begins with a Claisen condensation to form a difluoromethylated β-ketoester. This intermediate is then cyclized with a suitable hydrazine source to form the pyrazole ring, often as an ester. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

  • Final Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point is also a good indicator of purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong bases and acids used in the hydrolysis and workup steps are corrosive and should be handled with care.

  • Difluoromethylating agents , if used directly, can be hazardous and require special handling procedures. Always consult the Safety Data Sheet (SDS) for all reagents.

Detailed Experimental Protocol

This protocol outlines a high-yield synthesis of this compound, adapted from established methods for similar pyrazole syntheses.[5][7][8]

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (a β-ketoester)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) at 0 °C, add ethyl difluoroacetate dropwise.

  • After stirring for 15 minutes, add ethyl acetate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acidic water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 4,4-difluoro-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 4,4-difluoro-3-oxobutanoate in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Data Summary

StepKey ReagentsTypical YieldPurity (by HPLC)
1 Ethyl difluoroacetate, Ethyl acetate, Sodium ethoxide60-70%>95%
2 Ethyl 4,4-difluoro-3-oxobutanoate, Hydrazine hydrate75-85%>98%
3 Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate, NaOH85-95%>99%

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Pyrazole Ring Formation cluster_step3 Step 3: Hydrolysis A Ethyl difluoroacetate + Ethyl acetate B Claisen Condensation (NaOEt, Ethanol) A->B C Ethyl 4,4-difluoro-3-oxobutanoate B->C E Cyclocondensation (Ethanol, Reflux) C->E D Hydrazine Hydrate D->E F Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate E->F H Saponification F->H G NaOH, H2O/Ethanol G->H I This compound H->I

References

Technical Support Center: Synthesis of Difluoromethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoromethyl-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable compounds. The unique physicochemical properties of the difluoromethyl (CF₂H) group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, make it a highly desirable motif in medicinal chemistry.[1][2][3] However, its incorporation into heterocyclic scaffolds is not without challenges.[4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses common problems encountered during the synthesis of difluoromethyl-substituted heterocycles in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield in Difluoromethylation Reaction

Question: My difluoromethylation reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

Potential Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Generation of the Difluoromethylating Species The active CF₂H species (radical, carbene, or nucleophile) may not be forming efficiently.[7] For Radical Reactions (e.g., using photoredox catalysis): 1. Check Photocatalyst and Light Source: Ensure the photocatalyst is active and the light source has the correct wavelength and intensity. Degradation of the catalyst can occur over time. 2. Optimize Radical Precursor: The choice of CF₂H radical precursor is critical. Consider screening different reagents like S-(difluoromethyl)sulfonium salts or sodium difluoromethanesulfinate (CF₂HSO₂Na).[1][8] 3. Degas the Reaction Mixture: Oxygen can quench excited state photocatalysts and react with radical intermediates. Thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon). For Nucleophilic/Electrophilic Reactions: 1. Base/Acid Strength: The choice of base or acid is crucial for generating the active species from precursors like TMSCF₂H or difluoromethanol.[7][9] A base that is too weak may not deprotonate the precursor effectively, while a base that is too strong could cause decomposition.[7] Screen a range of bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu). 2. Reagent Stability: Many difluoromethylating reagents are unstable and sensitive to moisture and air.[4] Ensure anhydrous conditions and handle reagents under an inert atmosphere.
Poor Reactivity of the Heterocyclic Substrate The electronic properties of your heterocycle significantly influence its reactivity. 1. Electron-Deficient Heterocycles: These can be challenging substrates for electrophilic or radical nucleophilic attack. For radical reactions, consider using conditions that favor a nucleophilic CF₂H radical.[10] 2. Steric Hindrance: Bulky substituents near the target C-H bond can prevent the approach of the difluoromethylating agent. Consider alternative synthetic routes or less sterically demanding reagents.
Suboptimal Reaction Conditions Temperature, solvent, and concentration play a vital role.[6] 1. Temperature: Some reactions require heating to overcome activation barriers, while others, particularly those involving unstable intermediates, may need to be run at low temperatures. Perform a temperature screen. 2. Solvent: The polarity and coordinating ability of the solvent can influence the stability and reactivity of intermediates. Common solvents include DMSO, DMF, and CH₂Cl₂/H₂O biphasic systems.[8][11] A solvent screen is often beneficial. 3. Concentration: In bimolecular reactions, concentration can significantly affect the reaction rate. If side reactions are an issue, consider running the reaction at a lower concentration.
Product Decomposition The desired difluoromethylated heterocycle may be unstable under the reaction or workup conditions.[6] Monitor the reaction by TLC or LC-MS at different time points to check for product formation and subsequent degradation. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.
Issue 2: Poor Regioselectivity in C-H Difluoromethylation

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the C-H difluoromethylation?

Answer: Achieving high regioselectivity is a common hurdle, especially with heterocycles possessing multiple potential reaction sites.[4][12]

Key Factors Influencing Regioselectivity & Strategies for Improvement:

  • Electronic Effects: The inherent electronic properties of the heterocycle often dictate the site of functionalization.

    • For Radical Reactions: The nucleophilicity or electrophilicity of the CF₂H radical is crucial. The •CF₂H radical is generally considered nucleophilic, similar to alkyl radicals, and will preferentially attack electron-deficient sites on the heterocycle (e.g., C2/C4 positions of pyridines).[10][11] In contrast, the •CF₃ radical is electrophilic.[10]

    • Strategy: Modifying the electronic nature of the heterocycle through the introduction of electron-withdrawing or -donating groups can direct the regioselectivity.

  • Steric Hindrance: Bulky groups can block access to certain positions, favoring reaction at less sterically hindered sites.

    • Strategy: Introduce a temporary sterically demanding group to block a specific position, which can be removed after the difluoromethylation step.

  • Directed C-H Functionalization: Employing a directing group can provide excellent control over regioselectivity.

    • Strategy: Introduce a functional group that can coordinate to a transition metal catalyst, directing the difluoromethylation to a specific C-H bond, often in the ortho position.

  • Reaction Conditions:

    • Solvent: The solvent can influence the regiochemical outcome.[11] For instance, in some cases, changing the organic co-solvent in biphasic systems has been shown to alter regioselectivity.[11]

    • Catalyst/Additive: The choice of catalyst (e.g., copper vs. palladium) and additives can also impact the regioselectivity.[9]

Troubleshooting Workflow for Poor Regioselectivity:

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my difluoromethylated heterocycle from the reaction mixture. What are some common purification challenges and solutions?

Answer: Purification can be complicated by the presence of unreacted starting material, isomers, and byproducts from the difluoromethylating reagent.

Purification Challenge Recommended Strategies
Separation of Regioisomers Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. 1. Optimize Chromatography: Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a high-performance liquid chromatography (HPLC) system with a suitable column for better resolution. 2. Recrystallization: If the product is a solid, recrystallization can be a powerful technique for separating isomers. 3. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation.
Removal of Reagent Byproducts Many difluoromethylation reactions generate persistent byproducts. For example, reactions using phosphonium-based reagents can leave behind triphenylphosphine oxide. 1. Aqueous Workup: A carefully designed aqueous workup can remove many water-soluble impurities. 2. Specific Scavenging Techniques: For certain byproducts, specific scavenging resins or chemical treatments can be effective.
Product Volatility/Instability Some smaller difluoromethylated heterocycles can be volatile, leading to loss of product during solvent removal under reduced pressure. Additionally, some products may be unstable on silica gel. 1. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. 2. Alternative Chromatography Media: If instability on silica gel is suspected, consider using alumina or a reverse-phase column for purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a CF₂H group in drug design compared to a CF₃ or a methyl group?

The CF₂H group offers a unique combination of properties. It increases lipophilicity and metabolic stability, similar to the CF₃ group.[4] However, unlike the CF₃ group, the polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups.[1][2][3][9] This hydrogen bonding capability is absent in the more lipophilic CF₃ group.[4] Replacing a methyl group with a CF₂H group can also provide new hydrogen bonding interactions while causing a smaller increase in lipophilicity compared to a CF₃ substitution.[2]

Q2: Which are the most common types of reagents for difluoromethylation, and what are their pros and cons?

Difluoromethylation reagents can be broadly categorized based on the reactive intermediate they generate.

Reagent Class Examples Pros Cons
Radical Precursors CF₂HSO₂Na, S-(difluoromethyl)sulfonium salts, BrCF₂HMild reaction conditions (photoredox), good for late-stage functionalization.[1][13][14]Can have issues with regioselectivity, may require specialized equipment (e.g., photoreactors).
Nucleophilic Sources TMSCF₂H (with a fluoride source or base)Versatile for addition to electrophiles (e.g., carbonyls).[9]Can be toxic and require careful handling under inert conditions.[4]
Electrophilic Sources (Difluoromethyl)sulfonium saltsCan react with nucleophiles.Often require strong bases for generation, which can limit functional group tolerance.
Difluorocarbene Precursors ClCF₂H (Freon-22), BrCF₂CO₂Et, FluoroformUseful for N-, O-, and S-difluoromethylation via carbene insertion.[15][16]Gaseous or toxic reagents, harsh reaction conditions may be required.[15][17]

Q3: Can I use photoredox catalysis for the difluoromethylation of any heterocycle?

Photoredox catalysis is a powerful tool for C-H difluoromethylation under mild conditions, but its success is substrate-dependent.[1][14][18] This method generally works well for a range of heterocycles, including quinoxalin-2-ones, uracils, and caffeines.[1][8] However, the feasibility and efficiency depend on the redox potential of the substrate and its susceptibility to radical addition. Highly electron-rich or easily oxidizable heterocycles may undergo side reactions. It is often necessary to screen reaction conditions, including the photocatalyst, solvent, and CF₂H source, for each new class of heterocycle.[8]

Q4: How can I characterize my difluoromethyl-substituted heterocycle to confirm its structure?

Standard spectroscopic techniques are used, but the CF₂H group has characteristic signatures:

  • ¹H NMR: The proton of the CF₂H group typically appears as a triplet due to coupling with the two fluorine atoms (²JHF ≈ 50-60 Hz). Its chemical shift can vary depending on the electronic environment.

  • ¹⁹F NMR: The two fluorine atoms of the CF₂H group will appear as a doublet due to coupling with the proton (²JFH ≈ 50-60 Hz).

  • ¹³C NMR: The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF ≈ 230-250 Hz).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the product.

Q5: Are there any particular safety precautions I should take when working with difluoromethylating reagents?

Yes, safety is paramount.

  • Toxicity: Some reagents, such as TMSCF₂H and BrCF₂H, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

  • Stability: Many reagents are unstable and can decompose, sometimes vigorously, upon exposure to air, moisture, or heat.[4] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Inert Atmosphere: For sensitive reagents and reactions, the use of an inert atmosphere (nitrogen or argon) is crucial to prevent decomposition and side reactions.[6]

  • Pressure: Some reagents, like chlorodifluoromethane (Freon-22), are gases and require specialized equipment for handling.[15]

References

side reactions in pyrazole ring formation and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the formation of the pyrazole ring, a critical scaffold in medicinal chemistry and materials science. As Senior Application Scientists, we understand that seemingly straightforward cyclization reactions can often lead to complex mixtures and unexpected side products. This resource aims to equip you with the knowledge to troubleshoot these issues, optimize your reaction conditions, and achieve your synthetic goals with higher purity and yield.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common issues that arise during pyrazole synthesis.

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: This is arguably the most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] The formation of two different regioisomers can significantly complicate purification and reduce the yield of the desired product.[1]

Root Causes & Solutions:

  • Steric Hindrance: The initial nucleophilic attack of the hydrazine can be directed by bulky substituents on either the dicarbonyl compound or the hydrazine. The attack will preferentially occur at the less sterically hindered carbonyl group.[2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial hydrazine attack.[2][4]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.

    • Acidic Conditions: Can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[2]

    • Basic Conditions: May favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[3][4] This is attributed to the solvent's ability to form a hemiketal intermediate with the more reactive carbonyl group, guiding the subsequent reaction pathway.[4]

Q2: I am observing the formation of a pyrazolone byproduct. What causes this and how can I prevent it?

A2: Pyrazolone formation is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl equivalent.[5][6][7]

Causality: The reaction of a β-ketoester with hydrazine can proceed through two competing pathways. While the desired reaction involves condensation at both the ketone and ester carbonyls to form the pyrazole, an alternative pathway involves only the reaction at the ester carbonyl followed by cyclization, leading to a pyrazolone. The pyrazolone can exist in tautomeric forms, which can further complicate product analysis.[6][7]

Avoidance Strategies:

  • Reaction Conditions: Carefully controlling the reaction temperature and time can favor the formation of the pyrazole over the pyrazolone. Higher temperatures and longer reaction times often promote the dehydration step required for pyrazole formation.

  • Catalyst: The use of a catalyst, such as a Lewis acid or even a nano-catalyst like Nano-ZnO, can promote the desired cyclization and dehydration to the pyrazole.[1]

  • Choice of Hydrazine: The nature of the substituent on the hydrazine can influence the reaction outcome. In some cases, using a less reactive hydrazine derivative might favor the desired pathway.

Q3: My reaction is resulting in N-alkylation or N-arylation at an undesired position on the pyrazole ring. How can I control this?

A3: Uncontrolled N-alkylation or N-arylation is a common issue when working with pre-formed pyrazoles that have an available N-H for substitution.[8][9]

Controlling Factors:

  • Steric Effects: The regioselectivity of N-alkylation on an unsymmetrical pyrazole is often governed by sterics. The alkylating agent will preferentially react with the less sterically hindered nitrogen atom.[8]

  • Protecting Groups: If you need to perform chemistry elsewhere on the molecule, protecting one of the pyrazole nitrogens is a reliable strategy. A variety of protecting groups can be employed and subsequently removed.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. For instance, using a milder base might favor alkylation at the more acidic N-H proton. Some modern methods utilize catalysts like crystalline aluminosilicates or aluminophosphates for more controlled N-alkylation.[10]

Q4: I am attempting a one-pot synthesis and getting a complex mixture of products, including bis-pyrazoles. What are the likely causes?

A4: One-pot, multi-component syntheses are efficient but can be prone to side reactions if not carefully controlled.[1][11] The formation of bis-pyrazoles suggests that a difunctional intermediate may be reacting with two equivalents of another reactant.[12][13]

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one component can lead to undesired secondary reactions.

  • Order of Addition: The order in which you add your reagents can be critical. Adding a highly reactive species last can sometimes prevent it from reacting in an undesired manner.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to dimers or polymers.

  • Catalyst Choice: The catalyst can play a significant role in directing the reaction pathway. For example, in some multi-component reactions, specific catalysts can promote the desired cyclization while minimizing side reactions.[1]

II. Troubleshooting Guides

Guide 1: Low Yield in Knorr Pyrazole Synthesis

This guide addresses common reasons for low yields in the classic Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14][15]

Symptom Potential Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Insufficient reaction temperature or time. 2. Inactive catalyst or no catalyst used when one is required.[1] 3. Poor quality of reagents (e.g., wet hydrazine).1. Gradually increase the reaction temperature and monitor by TLC. 2. Add a catalytic amount of acid (e.g., acetic acid or H₂SO₄) or a Lewis acid.[1][15] 3. Use freshly distilled or high-purity reagents.
Formation of multiple spots on TLC, with none being the dominant product 1. Decomposition of starting materials or product under harsh conditions. 2. Competing side reactions (e.g., pyrazolone formation, regioisomer formation).[1][7]1. Lower the reaction temperature and/or use a milder catalyst. 2. Refer to FAQs Q1 and Q2 for strategies to control regioselectivity and prevent pyrazolone formation.
Product is formed but is difficult to isolate/purify 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with byproducts during chromatography.1. After the reaction, try precipitating the product by adding a non-polar solvent or by concentrating the reaction mixture. 2. Explore alternative purification techniques like crystallization or forming a salt of the pyrazole for easier isolation.[16]
Guide 2: Issues with Purification of Pyrazole Products
Symptom Potential Cause(s) Suggested Solution(s)
Oily product that is difficult to crystallize 1. Presence of residual solvent. 2. Impurities are preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt purification via column chromatography again with a different solvent system. Consider trituration with a non-polar solvent to induce crystallization.
Product is a mixture of inseparable regioisomers 1. The isomers have very similar polarities.1. Re-evaluate the synthesis to improve regioselectivity (see FAQ Q1). 2. Consider derivatizing the mixture (e.g., by N-alkylation) which may alter the polarity of the isomers enough to allow for separation.
Product appears to decompose on silica gel 1. The pyrazole product is acid-sensitive.1. Use neutral or basic alumina for column chromatography. 2. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.

III. Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole Using a Fluorinated Alcohol Solvent

This protocol demonstrates a method to improve regioselectivity in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2][3][4]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • To this solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), remove the HFIP under reduced pressure.

  • The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole

Microwave irradiation can often reduce reaction times and improve yields in pyrazole synthesis.[1][11]

Materials:

  • α,β-Unsaturated ketone (chalcone derivative) (1.0 mmol)

  • Arylhydrazine hydrochloride (1.1 mmol)

  • Glacial acetic acid (5 mL)

  • 10 mL microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL), which will act as both the solvent and catalyst.

  • Securely seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120-140 °C for 15-20 minutes). Note that optimal conditions will vary depending on the specific substrates.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazole product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

IV. Visualizing Reaction Pathways

Diagram 1: The Knorr Pyrazole Synthesis and the Regioisomer Problem

This diagram illustrates the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, leading to two possible regioisomeric pyrazole products.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1COR2COR3 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) Attack_at_C1 Attack at Carbonyl 1 R1COR2COR3->Attack_at_C1 Attack_at_C3 Attack at Carbonyl 3 R1COR2COR3->Attack_at_C3 R4NHNH2 Substituted Hydrazine R4NHNH2->Attack_at_C1 R4NHNH2->Attack_at_C3 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_at_C3->Regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

Diagram 2: Competing Pathways: Pyrazole vs. Pyrazolone Formation

This diagram shows how the reaction of a β-ketoester with hydrazine can lead to either the desired pyrazole or the pyrazolone side product.

G cluster_pyrazole Desired Pathway cluster_pyrazolone Side Reaction Reactants β-Ketoester + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Initial Condensation Pyrazole Pyrazole Intermediate->Pyrazole Cyclization at Ester & Dehydration Pyrazolone Pyrazolone Intermediate->Pyrazolone Cyclization at Ketone (Tautomerization)

Caption: Pyrazole vs. Pyrazolone formation from a β-ketoester.

V. References

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. --INVALID-LINK--

  • Conti, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. --INVALID-LINK--

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8752-8760. --INVALID-LINK--

  • Wang, P., et al. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 144(35), 16046-16055. --INVALID-LINK--

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 109(12), 6684-6734. --INVALID-LINK--

  • Venkatesh, P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. --INVALID-LINK--

  • Lamberth, C., & Dinges, J. (2011). Method for purifying pyrazoles. Google Patents. --INVALID-LINK--

  • Lee, J., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12247-12256. --INVALID-LINK--

  • Takeda, K., et al. (1996). N-alkylation method of pyrazole. Google Patents. --INVALID-LINK--

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--

  • Stanovnik, B., et al. (2000). A one-step synthesis of pyrazolone. ARKIVOC, 1(5), 73-78. --INVALID-LINK--

  • Mani, N. S., et al. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 163. --INVALID-LINK--

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8752-8760. --INVALID-LINK--

  • Sharma, S., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-122. --INVALID-LINK--

  • Kaur, M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability, 1(10), 2631-2651. --INVALID-LINK--

  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30206-30229. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--

  • Kumar, V., et al. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 21(12), 1669. --INVALID-LINK--

  • Check, C. T., & Thomson, R. J. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2826. --INVALID-LINK--

  • El-Sonbati, A. Z., et al. (2014). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Journal of Chemistry, 2014, 1-8. --INVALID-LINK--

  • Afonso, C. A. M., & Crespo, J. G. (Eds.). (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. --INVALID-LINK--

  • Bakulina, O., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1466-1471. --INVALID-LINK--

  • Zora, M., & Göksu, S. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 17-28. --INVALID-LINK--

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. --INVALID-LINK--

  • Akbari, A., et al. (2020). Various methods for the synthesis of pyrazole. [Diagram]. ResearchGate. --INVALID-LINK--

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. --INVALID-LINK--

  • Li, H., et al. (2012). Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. Angewandte Chemie International Edition, 51(40), 10149-10152. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. --INVALID-LINK--

  • Kumar, A., et al. (2022). Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. ACS Omega, 7(16), 13895-13904. --INVALID-LINK--

  • Mosrin, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(8), 1837-1840. --INVALID-LINK--

  • Chiba, S., et al. (2007). Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters, 9(24), 5027-5029. --INVALID-LINK--

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. --INVALID-LINK--

References

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the development of safe, efficient, and robust synthetic protocols.

Introduction: The Intricacies of Scaling Pyrazole Synthesis

The pyrazole core is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science, driving the demand for efficient and scalable synthetic routes.[1] While numerous methods exist for pyrazole synthesis—the most common being the condensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr Synthesis) or [3+2] cycloadditions—the transition from gram-scale laboratory procedures to kilogram-scale production introduces significant challenges.[2][3][4] Issues that are minor at the bench, such as exotherms, mixing inefficiencies, and impurity profiles, can become critical at scale, impacting yield, purity, and safety.[5]

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter. We will delve into the causality behind these issues and provide actionable, step-by-step protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Yield and Efficiency

Question 1: My pyrazole synthesis yield has dropped significantly upon scale-up. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield during scale-up is a common issue often rooted in changes to physical and chemical parameters that are not apparent at the lab scale. The primary culprits are typically related to mass and heat transfer, mixing, and reaction kinetics.

Causality Explained: On a small scale, reactions benefit from a high surface-area-to-volume ratio, allowing for efficient heat dissipation and uniform mixing.[5] As the reactor size increases, this ratio decreases, potentially leading to localized "hot spots," poor reagent distribution, and the formation of side products.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low-yield issues:

G start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency - Visual inspection (if possible) - CFD modeling for large reactors - Check agitator type and speed start->check_mixing check_temp Analyze Temperature Control - Map reactor for hot spots - Ensure thermowell accuracy - Review heating/cooling jacket performance start->check_temp check_addition Review Reagent Addition - Slow down addition rate? - Sub-surface vs. surface addition? - Dilute reagents? start->check_addition improve_mixing Optimize Agitation - Increase speed - Change impeller design (e.g., pitched-blade turbine) check_mixing->improve_mixing Inefficient manage_exotherm Improve Heat Transfer - Lower batch concentration - Use a more efficient heat  transfer fluid - Employ flow chemistry for  highly exothermic steps check_temp->manage_exotherm Poor Control/ Hot Spots adjust_addition Modify Addition Protocol - Implement controlled, slower  addition rate - Dilute the limiting reagent check_addition->adjust_addition Too Fast/ Concentrated check_impurities Analyze Impurity Profile - LC-MS/GC-MS of crude material - Identify major side products understand_side_reactions Determine Formation Mechanism - Is it temperature-dependent? - Is it due to poor mixing? - Adjust stoichiometry? check_impurities->understand_side_reactions Side Products Identified solution solution improve_mixing->solution Yield Improved manage_exotherm->solution adjust_addition->solution understand_side_reactions->solution

Caption: Troubleshooting workflow for low yield in pyrazole synthesis scale-up.

Step-by-Step Protocol for Investigation:

  • Re-evaluate Stoichiometry and Reagent Quality: Confirm the purity and molar equivalents of all starting materials. Impurities in raw materials can have a magnified negative effect at a larger scale.

  • Optimize Mixing: The type of agitator and its speed are critical. For viscous reaction mixtures, an anchor or helical ribbon agitator may be more effective than a simple pitched-blade turbine.

  • Controlled Reagent Addition: Instead of adding a reagent all at once, implement a slow, controlled addition using a dosing pump. This is especially crucial for highly reactive or exothermic steps, such as the addition of hydrazine.[6]

  • Monitor In-Process Controls (IPCs): Use techniques like HPLC or UPLC to track the consumption of starting materials and the formation of the product and byproducts over time. This data will reveal if the reaction is stalling or if a particular side reaction is dominating.

Question 2: I am observing the formation of regioisomeric pyrazoles. How can I improve the regioselectivity on a larger scale?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with hydrazines.[3][7] Control is typically achieved by manipulating steric and electronic factors, which can be influenced by reaction conditions.

Causality Explained: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The selectivity is dictated by the relative electrophilicity of the carbonyls and the steric hindrance around them.[8] Sometimes, conditions that work well on a small scale (like rapid heating) are not replicated at a larger scale, leading to a loss of selectivity.

Strategies for Enhancing Regioselectivity:

StrategyPrincipleKey Parameters to ControlReferences
pH Control Acid catalysis can protonate a specific carbonyl, activating it for nucleophilic attack. The choice of acid and its concentration can be crucial.pH, type of acid (Lewis vs. Brønsted), solvent.[8][9]
Temperature Control Lowering the reaction temperature can favor the kinetically controlled product, which is often the more desired regioisomer.Maintain a consistent, lower temperature profile throughout the batch.[10]
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction pathway.Experiment with a range of solvents (e.g., ethanol, acetic acid, toluene).[11]
Use of Blocking Groups Temporarily introducing a bulky protecting group on one of the carbonyls can direct the initial attack of the hydrazine.Requires additional synthesis steps (protection/deprotection).N/A
Microwave-Assisted Synthesis Microwave heating can sometimes offer different selectivity profiles compared to conventional heating due to rapid and uniform heating.Power, temperature, and time. (Note: Scaling microwave chemistry has its own challenges).[12]

Experimental Protocol for Optimization:

  • Screen Solvents and Acids: Set up a series of small-scale parallel reactions (1-5g) to screen different solvent and acid catalyst combinations.

  • Temperature Profiling: Run the reaction at different, tightly controlled temperatures (e.g., 0 °C, 25 °C, 50 °C) to determine the optimal temperature for regioselectivity.

  • Analyze Isomer Ratios: Quantify the ratio of regioisomers in each experiment using ¹H NMR or a calibrated HPLC method.

  • Implement Optimized Conditions: Once the best conditions are identified, implement them on a pilot scale, ensuring that the temperature and addition rates can be precisely controlled.

Category 2: Safety and Hazard Management

Question 3: My pyrazole synthesis involves a highly exothermic step. How do I manage this safely during scale-up?

Answer: Managing exotherms is arguably the most critical safety consideration in chemical scale-up. The condensation of hydrazine with dicarbonyls, and reactions involving diazonium salts, can be highly exothermic.[5][6] Failure to control the heat generated can lead to a thermal runaway, resulting in a dangerous increase in temperature and pressure.

Causality Explained: The heat generated by a reaction is proportional to its volume (mass), while the heat dissipated is proportional to the surface area of the reactor. As the scale increases, the volume increases by a cubic factor (r³), but the surface area only increases by a square factor (r²). This fundamental principle means that large reactors are much less efficient at dissipating heat.[5]

Hazard Mitigation Workflow:

G start Exothermic Reaction Identified dsc Characterize Thermal Hazard - Use Differential Scanning  Calorimetry (DSC) or  Reaction Calorimetry (RC1) - Determine Onset Temperature  and Heat of Reaction (ΔH) start->dsc control_strategies Implement Control Strategies dsc->control_strategies High ΔH or Low Onset Temp slow_addition Slow Reagent Addition (Control heat generation rate) control_strategies->slow_addition dilution Dilution (Increase thermal mass) control_strategies->dilution cooling Efficient Cooling (Improve heat removal rate) control_strategies->cooling flow_chem Flow Chemistry (Minimize reaction volume at any given time) control_strategies->flow_chem safe_process safe_process slow_addition->safe_process Safe Process dilution->safe_process cooling->safe_process flow_chem->safe_process

Caption: Workflow for managing exothermic hazards during scale-up.

Key Safety Protocols:

  • Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry to quantify the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring your reactor's cooling system can handle the heat load.

  • Controlled Dosing: The exothermic reagent (e.g., hydrazine) should be added slowly and controllably. The addition rate should be tied to the reaction temperature, meaning the pump slows down or stops if the temperature exceeds a set limit.

  • "Semi-Batch" Operation: Add a portion of the reagents, allow the reaction to proceed and the exotherm to subside, and then add the next portion.

  • Flow Chemistry: For particularly hazardous or highly exothermic reactions, transitioning to a continuous flow process is a state-of-the-art solution.[1] Flow reactors have a very high surface-area-to-volume ratio, offering superior heat transfer and control. This approach minimizes the volume of hazardous material being reacted at any one time, significantly improving the safety profile.[5]

Category 3: Purification and Isolation

Question 4: I am struggling with the crystallization of my final pyrazole product. It keeps "oiling out." What can I do?

Answer: "Oiling out" occurs when a compound precipitates from a solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure form of the compound). The resulting oil often solidifies into an amorphous solid, which is typically less pure than a crystalline material.

Troubleshooting "Oiling Out":

StrategyActionRationale
Lower the Concentration Add more of the primary solvent to the hot solution before cooling.This lowers the saturation point to a temperature below the compound's melting point, allowing for direct crystallization.[13]
Slow Cooling Insulate the crystallization vessel to ensure a very slow cooling rate.Rapid cooling promotes fast precipitation from a highly supersaturated state, favoring oil formation. Slow cooling allows molecules time to arrange into an ordered crystal lattice.[13]
Change Solvent System Use a solvent system with a lower boiling point or a different anti-solvent.This can alter the solubility curve to avoid the conditions that lead to oiling out. Common systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[13]
Seed the Solution Introduce a small crystal of the pure compound to the solution once it has cooled to just below the oiling out temperature.Seed crystals provide a template for crystal growth, encouraging the formation of a solid lattice instead of an oil.[13]
Agitation Control Experiment with different agitation speeds during cooling.Sometimes, high shear can promote oiling. In other cases, gentle agitation can prevent localized high supersaturation.

Step-by-Step Protocol to Prevent Oiling Out:

  • Determine the Oiling Temperature: In a small test tube, heat your crude product in the chosen solvent until dissolved. Allow it to cool while observing. Note the temperature at which the oil appears.

  • Adjust Conditions:

    • If oiling occurs, re-heat the solution and add more solvent (10-20% increments) until cooling produces a crystalline solid.

    • Alternatively, cool the solution to a temperature just above the determined "oiling temperature."

  • Add Seed Crystals: Add a very small amount of pure, solid pyrazole.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize yield.

Part 2: References

  • Melo, T. R., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: --INVALID-LINK--

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: --INVALID-LINK--

  • Madsen, K. G., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Guzmán, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: --INVALID-LINK--

  • Ansari, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. Available at: --INVALID-LINK--

  • Wang, X., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: --INVALID-LINK--

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available at: --INVALID-LINK--

  • Isley, N. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: --INVALID-LINK--

  • Serykh, S. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: --INVALID-LINK--

  • Isley, N. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Available at: --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available at: --INVALID-LINK--

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Available at: --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available at: --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Available at: --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Compound Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing molecules. The purity of a pyrazole derivative is paramount for accurate biological testing, reliable analytical data, and successful downstream applications.

This center provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on challenges you may encounter in the lab.

Q1: My final pyrazole product is a persistent oil or wax, not the expected crystalline solid. What's happening and how can I fix it?

A1: This is a classic purification problem often rooted in residual impurities or the intrinsic properties of the molecule.

  • Potential Causes & Mechanistic Insight:

    • Residual Solvent: The most common culprit. Solvents used in the workup (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) or the reaction itself (e.g., Dimethylformamide (DMF), Ethanol) can become trapped in the product matrix, disrupting crystal lattice formation. Pyrazoles, with their hydrogen bond donating and accepting capabilities, can tenaciously hold onto polar solvents.

    • Unreacted Starting Materials: In syntheses like the Knorr pyrazole synthesis, unreacted 1,3-dicarbonyl compounds or hydrazines can act as impurities that inhibit crystallization.[1]

    • Regioisomeric Mixture: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to a mixture of regioisomers.[2][3] These isomers often have very similar physical properties, and their mixture can form a eutectic oil that is difficult to crystallize.

    • Low Melting Point: The inherent melting point of your specific pyrazole derivative might be at or near room temperature.

  • Recommended Solutions & Protocols:

    • High-Vacuum Drying: Before attempting any other purification, place the oil under a high vacuum (and gentle heating, if the compound is stable) for several hours to remove volatile solvents.

    • Trituration: This is the first technique to try for "oiling out" issues.

      • Protocol: Place the oil in a flask. Add a small amount of a solvent in which your desired pyrazole is expected to be insoluble or sparingly soluble, while the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Use a spatula or glass rod to vigorously scratch and stir the oil. The goal is to induce nucleation and wash away soluble impurities. Collect the resulting solid by vacuum filtration.

    • Solvent-Antisolvent Crystallization: If trituration fails, a controlled precipitation is the next step.

      • Protocol: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM, EtOAc, or warm ethanol).[4][5] Slowly add a "poor" or "anti-solvent" (like hexanes or water) dropwise while stirring until you observe persistent cloudiness (turbidity).[4][5] Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

Q2: My TLC analysis shows a persistent impurity spot very close to my product spot. How do I resolve this?

A2: Close-running spots on TLC indicate that the compounds have very similar polarities, making separation challenging. This often points to the presence of isomers or structurally related byproducts.

  • Potential Causes & Mechanistic Insight:

    • Regioisomers: As mentioned, these are common byproducts in pyrazole synthesis and often have nearly identical polarities.[2]

    • Structural Isomers: For example, in the Knorr synthesis, incomplete cyclization or side reactions can lead to isomeric impurities.

    • Over-alkylation/Arylation: If your synthesis involves N-alkylation, it's possible to get minor amounts of dialkylated products or reaction at an undesired nitrogen.

  • Recommended Solutions & Protocols:

    • Optimize Flash Column Chromatography: A standard separation might not be enough.[6]

      • Change the Solvent System: Don't just vary the ratio; change the solvents themselves. Different solvents interact with your compounds and the silica in unique ways. For example, if a Hexane/EtOAc system fails, try a DCM/Methanol system, which offers different selectivity.[7] A small amount of a polar modifier like methanol (1-5%) in DCM can significantly improve the separation of polar compounds.[7][8]

      • Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% EtOAc), run a very shallow gradient around the elution point of your compound (e.g., 15% to 25% EtOAc over many column volumes). This increases the resolution between closely eluting spots.

      • Consider a Different Stationary Phase: If normal-phase silica gel fails, consider neutral alumina or reversed-phase (C18) silica.[5][9] Reversed-phase chromatography separates compounds based on hydrophobicity and can be excellent for separating polar isomers that are difficult to resolve on silica.[10]

    • Fractional Recrystallization: This technique can be highly effective for separating isomers with slightly different solubilities.[2][4]

      • Protocol: Perform a recrystallization as usual. Collect the first crop of crystals. Then, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop. Analyze both crops by TLC or NMR. Often, one isomer will preferentially crystallize, enriching it in the solid, while the other remains in the mother liquor. Repeat the process on the enriched fractions.

Q3: My isolated pyrazole product is colored (yellow, brown, or red), but the literature reports it as a white solid. How can I decolorize it?

A3: Color in organic compounds often arises from highly conjugated impurities or oxidation byproducts. Phenylhydrazine, a common reagent in pyrazole synthesis, is particularly prone to forming colored impurities. [2][11]

  • Potential Causes & Mechanistic Insight:

    • Oxidation Products: Hydrazine derivatives and the pyrazole ring itself can be susceptible to air oxidation, leading to the formation of colored, conjugated species.

    • Polymeric Byproducts: Highly colored, often tar-like materials can form from side reactions, especially if the reaction is overheated or run for too long.

    • Residual Reagents: Some reagents or catalysts used in the synthesis may be colored.

  • Recommended Solutions & Protocols:

    • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[12][13]

      • Protocol: Dissolve your crude, colored pyrazole in a suitable hot solvent (one that will be used for subsequent recrystallization). Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[13] Swirl or briefly stir the hot mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.[13] Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[4][13] Allow the decolorized filtrate to cool and crystallize.

    • Acid-Base Extraction: If the colored impurity is non-basic, an acid wash can purify your basic pyrazole.[2][14]

      • Protocol: Dissolve the crude product in an organic solvent (e.g., EtOAc). Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole will form a salt and move to the aqueous layer. The non-basic colored impurities will remain in the organic layer, which can be discarded. Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your purified pyrazole back into an organic solvent.

    • Silica Plug Filtration: A quick filtration through a short plug of silica gel can sometimes be sufficient.

      • Protocol: Pack a short (2-3 inch) column of silica gel in a funnel or disposable syringe. Dissolve your compound in a minimal amount of solvent and pass it through the plug, eluting with a slightly more polar solvent. Often, the highly colored, polar impurities will stick to the top of the silica, while your less polar product elutes cleanly.

Frequently Asked Questions (FAQs)

Q4: How do I choose the best solvent for recrystallizing my pyrazole compound?

A4: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[15][16]

  • Selection Strategy:

    • "Like Dissolves Like": Start with solvents that have similar polarity to your pyrazole. For polar pyrazoles (e.g., those with alcohol or carboxylic acid groups), try polar solvents like ethanol, methanol, or water.[4][17] For less polar pyrazoles, consider ethyl acetate, acetone, or toluene.[17][18]

    • Small-Scale Testing: Use small test tubes to test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents.[18]

      • Good Candidate: Insoluble or sparingly soluble when cold, but dissolves completely upon heating. Crystals should reappear upon cooling.

      • Poor Candidate: Dissolves immediately at room temperature (compound is too soluble) or doesn't dissolve even when boiling (compound is not soluble enough).

    • Use Mixed-Solvent Systems: This is a powerful technique when no single solvent is ideal.[4] Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and DCM/Hexanes.[4][7] Dissolve the compound in a minimal amount of the "good" hot solvent and add the "poor" hot anti-solvent dropwise until the solution becomes cloudy, then clarify with a few drops of the good solvent and cool slowly.[4][5]

  • Data-Driven Solvent Selection Table:

Solvent SystemPolarityBoiling Point (°C)Best For...
Single Solvents
Hexane / CyclohexaneNon-polar69 / 81Non-polar pyrazoles, often as an anti-solvent.
TolueneModerately Non-polar111Aromatic-rich pyrazoles.[17][18]
Ethyl Acetate (EtOAc)Polar Aprotic77A wide range of pyrazoles; good general-purpose choice.[4][7]
AcetonePolar Aprotic56Polar pyrazoles, but its low boiling point can be a drawback.[4][18]
Isopropanol / EthanolPolar Protic82 / 78Polar pyrazoles, especially those capable of H-bonding.[4]
WaterHighly Polar100Very polar pyrazoles, often used as an anti-solvent.[4][17]
Mixed Solvents
EtOAc / HexanesVariableVariableThe "workhorse" system for compounds of intermediate polarity.
Ethanol / WaterVariableVariableExcellent for polar compounds that are too soluble in pure ethanol.[4][5]
Q5: When should I choose column chromatography over recrystallization?

A5: The choice depends on the nature and complexity of the impurity profile.

  • Choose Recrystallization when:

    • Your crude product is already relatively pure (>85-90%).

    • You need to remove small amounts of impurities with different solubility profiles.

    • You are working on a large scale (multi-gram to kg), as it is often more scalable than chromatography.

    • The desired product is a well-defined crystalline solid.

  • Choose Column Chromatography when:

    • The crude mixture is complex, containing multiple components.[6]

    • Impurities have similar solubility to your product, making crystallization ineffective.

    • You need to separate isomers (regioisomers or stereoisomers).[2]

    • The product is an oil or a low-melting solid that is difficult to crystallize.

    • You are working on a smaller scale where material loss on the column is acceptable.

Q6: My pyrazole is basic. Can I use this property to my advantage during purification?

A6: Absolutely. The basic nitrogen atom in the pyrazole ring provides an excellent chemical handle for purification via acid-base extraction. Another innovative method is the crystallization of an acid-addition salt.[19][20]

  • Acid-Addition Salt Formation & Crystallization: This is a powerful and often underutilized technique for purifying basic compounds.[19][20][21]

    • Principle: By reacting your pyrazole with an acid (e.g., HCl, H2SO4, or even an organic acid like oxalic acid), you form a salt.[19][20] This salt has drastically different solubility properties than the freebase pyrazole and is often a highly crystalline solid. Impurities that are not basic will not form salts and will remain in the solution.

    • Protocol: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[20] Add a stoichiometric amount of a selected acid. The pyrazole acid-addition salt will often precipitate out of the solution.[19][20] This salt can be collected by filtration and, if desired, neutralized with a base to regenerate the highly purified pyrazole freebase.

Visualized Workflows and Protocols

Decision Workflow for Pyrazole Purification

This diagram outlines a logical path for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow Start Crude Pyrazole Product Assess Assess Crude Product (TLC, NMR, Appearance) Start->Assess Is_Solid Is it a solid? Assess->Is_Solid Purity Purity > 90%? Is_Solid->Purity Yes Triturate Trituration or Solvent-Antisolvent Is_Solid->Triturate No (Oil/Wax) Is_Colored Is it colored? Purity->Is_Colored Yes Chromatography Column Chromatography Purity->Chromatography No Recrystallize Recrystallization Is_Colored->Recrystallize No Charcoal Charcoal Treatment then Recrystallization Is_Colored->Charcoal Yes Final_Product Pure Pyrazole Recrystallize->Final_Product Charcoal->Final_Product Chromatography->Final_Product Triturate->Final_Product

Caption: A decision tree for selecting a pyrazole purification method.

Mechanism of Acid-Base Extraction for Pyrazole Purification

This diagram illustrates how a basic pyrazole can be separated from a neutral organic impurity.

Acid_Base_Extraction cluster_0 Step 1: Initial State cluster_1 Step 2: Add Aqueous Acid (e.g., 1M HCl) cluster_2 Step 3: Separate Layers & Neutralize Initial Organic Layer (EtOAc) Pyrazole (basic) + Neutral Impurity Extraction Aqueous Layer (H₂O) Pyrazole-H⁺Cl⁻ (Salt, Soluble) Organic Layer (EtOAc) Neutral Impurity (Insoluble in water) Initial->Extraction Shake in Sep. Funnel Organic_Impurity Organic Layer: Neutral Impurity Extraction->Organic_Impurity Separate Layers Aqueous_Pure Aqueous Layer: Pyrazole-H⁺Cl⁻ Extraction->Aqueous_Pure Separate Layers Neutralize Add Base (NaOH) then Extract with EtOAc Aqueous_Pure->Neutralize Final_Pure Organic Layer: Pure Pyrazole Neutralize->Final_Pure

Caption: Workflow for purifying a pyrazole via acid-base extraction.

References

Technical Support Center: 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 681034-51-5). We address common stability-related challenges encountered during storage, handling, and experimentation, offering troubleshooting protocols and expert insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature, in a tightly sealed container, and kept in a dry environment.[1] While refrigeration (2-8°C) is a common practice for many reagents, room temperature is sufficient if the material is kept dry and free from atmospheric moisture.[2]

Q2: Is the compound sensitive to light or air?

A2: While specific photostability data is limited, pyrazole derivatives can be sensitive to environmental conditions.[3] The difluoromethyl group enhances the compound's oxidative metabolic stability due to the strength of the C-F bond, but it is best practice to minimize exposure to air and light.[4][5] We recommend storing it in a dark place or using amber vials.[6][7]

Q3: What solvents are recommended for creating stock solutions?

A3: For stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Avoid using protic solvents like methanol or water for long-term storage, as they may facilitate slow degradation or esterification over time, especially if acidic or basic impurities are present.

Q4: Can I expect any stability issues in aqueous buffers for biological assays?

A4: Yes, stability in aqueous buffers can be a concern and is highly pH-dependent. Carboxylic acids can undergo various reactions, and the electronic properties of the pyrazole ring, influenced by the electron-withdrawing difluoromethyl group, can affect its stability.[8] It is crucial to determine the compound's stability in your specific assay buffer before conducting experiments. See the troubleshooting guide below for a detailed protocol.

Table 1: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Temperature Room TemperatureSufficient for the solid form when kept dry.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes potential oxidation and moisture-related degradation.
Light Store in Dark / Amber VialProtects against potential photochemical degradation.[6][7]
Container Tightly SealedPrevents moisture absorption and contamination.[9]
Stock Solutions Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis or solvolysis during storage.
Aqueous Use Prepare Fresh SolutionsStability in aqueous media is not guaranteed and should be verified.

Troubleshooting Guides

This section addresses specific experimental problems with potential causes and step-by-step solutions.

Problem 1: Inconsistent or Non-Reproducible Results in Biological Assays

You observe significant variability in IC50 values or other bioassay readouts between experiments or even within the same plate.

  • Plausible Cause: The compound is degrading in the aqueous assay buffer during incubation. The rate of degradation can be influenced by buffer pH, temperature, and incubation time, leading to a lower effective concentration of the active compound. The presence of certain substituents on the pyrazole ring is known to significantly impact its properties and interactions.[3][10]

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent bioassay results.

  • Experimental Protocol: Assessing Compound Stability in Aqueous Buffers

    This protocol outlines a standard procedure to quantify the stability of this compound in a specific buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Stability-indicating methods are crucial for separating the parent compound from any potential degradants.[11][12]

    • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Preparation of Test Solution: Dilute the DMSO stock solution into your pre-warmed (to assay temperature) aqueous buffer to the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay conditions (typically ≤0.5%).

    • Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction by diluting it in the mobile phase or a suitable solvent mixture. This will serve as your 100% reference.

    • Incubation: Incubate the remaining test solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂).

    • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and process them as in step 3.

    • RP-HPLC Analysis: Analyze all samples using a validated RP-HPLC method. A generic starting method could be:

      • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 220-280 nm).

    • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing the peak areas. A loss of >5-10% over the assay duration suggests significant instability.

Problem 2: Appearance of New Peaks in LC-MS or NMR After Sample Preparation or Storage

You analyze a sample that was previously pure, but now you observe additional signals, suggesting the presence of impurities or degradants.

  • Plausible Cause: The compound may be susceptible to degradation through several pathways, especially if handled or stored improperly. The introduction of fluorine can influence the stability and reactivity of N-heterocycles.[8] While the difluoromethyl group itself is generally stable, its strong electron-withdrawing nature can impact the pyrazole ring and carboxylic acid moiety.

  • Potential Degradation Pathways:

    Caption: Potential degradation and reaction pathways.

  • Troubleshooting and Solutions:

    • Check Solvents: Ensure all solvents used for sample preparation and analysis are of high purity and free from contaminants like amines or acids. If dissolving in methanol for NMR, analyze the sample immediately to minimize the risk of esterification.

    • Control Temperature: Avoid excessive heating when dissolving the compound. Use sonication in a room temperature water bath if solubility is an issue. For reactions, consider lower temperatures.

    • Inert Atmosphere: When preparing samples for long-term analysis or storage in solution, use degassed solvents and seal vials under an inert atmosphere.

    • Forced Degradation Study: To identify potential degradants, perform a forced degradation study as per ICH guidelines.[12] Expose the compound to acidic, basic, oxidative, and thermal stress. Analyzing the resulting mixtures by LC-MS can help identify the masses of degradation products, aiding in their structural elucidation and confirming the stability-indicating nature of your analytical method.[13]

Problem 3: Low Yields or Side Products During Amide Coupling or Esterification Reactions

Attempts to derivatize the carboxylic acid result in low yields, recovery of starting material, or the formation of unexpected byproducts.

  • Plausible Cause: The reactivity of the carboxylic acid is influenced by the electron-withdrawing difluoromethyl group, which increases its acidity (lowers its pKa) compared to a non-fluorinated analogue. This can affect the efficiency of certain coupling reagents. Furthermore, the pyrazole ring itself has nucleophilic nitrogen atoms that can potentially react under certain conditions, leading to side products.[14][15]

  • Recommendations for Chemical Synthesis:

    • Acid Chloride Formation: A common route for derivatization is via the acid chloride.[14][16] Use mild chlorinating agents like oxalyl chloride or thionyl chloride at low temperatures with a catalytic amount of DMF. Be aware that excess heating can promote decarboxylation.

    • Amide Coupling:

      • Use appropriate coupling reagents: Standard reagents like HATU, HBTU, or EDC/HOBt are generally effective.

      • Base Selection: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize potential side reactions.

      • Temperature Control: Run the coupling reactions at 0°C to room temperature. Avoid high temperatures which can lead to racemization (if applicable) and byproduct formation.

    • Purification: Purification by column chromatography on silica gel can sometimes lead to decomposition if the compound remains on the column for too long.[17] Consider using a deactivated silica or a different purification method like crystallization if instability is observed.

By understanding the inherent chemical properties of this compound and implementing these validation and troubleshooting protocols, researchers can ensure the quality of their data and the success of their experiments.

References

Technical Support Center: Characterization of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of fluorinated pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by these valuable but often complex molecules. The strategic incorporation of fluorine into pyrazole scaffolds can significantly enhance metabolic stability, binding affinity, and other crucial pharmacological properties.[1][2][3] However, the very properties that make fluorine a valuable bioisostere also introduce a host of characterization challenges.

This guide moves beyond simple protocols to explain the "why" behind the methods, providing you with the foundational knowledge to troubleshoot effectively. We will delve into the common pitfalls encountered during spectroscopic and chromatographic analysis and offer field-proven solutions to ensure the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with fluorinated pyrazoles.

Q1: Why are the ¹H and ¹³C NMR spectra of my fluorinated pyrazole so complex and difficult to interpret?

A1: The complexity arises from scalar (J) coupling between fluorine and both proton (¹H) and carbon (¹³C) nuclei.[4][5] Unlike proton-proton coupling, which typically occurs over two to three bonds, fluorine can exhibit significant coupling over as many as five bonds. This, combined with the 100% natural abundance of the ¹⁹F isotope, leads to extensive signal splitting, making spectra appear convoluted.[6][7]

Q2: I'm not seeing the molecular ion peak in the mass spectrum of my fluorinated pyrazole. Is my sample degrading?

A2: While degradation is a possibility, the absence or low intensity of the molecular ion peak is a known characteristic of many fluorinated compounds, especially those with perfluoroalkyl groups.[8] The high stability of fragments like the trifluoromethyl cation (CF₃⁺) often makes it the most abundant ion (base peak), while the parent molecular ion readily fragments upon ionization.[8]

Q3: My fluorinated pyrazole is showing poor peak shape and inconsistent retention times during HPLC analysis. What could be the cause?

A3: This can be due to several factors. Fluorinated compounds can exhibit unique interactions with standard reversed-phase columns (like C18). The high electronegativity of fluorine can lead to secondary interactions with the silica backbone. Additionally, issues like signal suppression in LC-MS are common, especially when using mobile phase additives like trifluoroacetic acid (TFA).[9]

Q4: Are there any specific stability issues I should be aware of with fluorinated pyrazoles?

A4: Yes, while the carbon-fluorine bond is generally very strong, certain structural motifs can render it susceptible to cleavage.[10] For instance, a monofluoroalkyl group adjacent to an intramolecular nucleophile can lead to decomposition.[10] It's crucial to assess the chemical stability of your compound under your experimental and storage conditions.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting guides in a Q&A format, complete with step-by-step protocols and the underlying scientific rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum is uninterpretable due to extensive F-H coupling. How can I simplify it?

A: The key is to selectively decouple the fluorine nuclei from the protons.

Protocol: ¹H{¹⁹F} Decoupling Experiment

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment.

  • Instrument Setup:

    • Tune the NMR probe for both ¹H and ¹⁹F frequencies.

    • On the spectrometer software, select a proton experiment (e.g., zg) and navigate to the decoupling settings.

    • Set the decoupling channel (typically F2) to the ¹⁹F frequency.

  • Execution:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a second ¹H spectrum with broad-band ¹⁹F decoupling applied during the acquisition period.

  • Analysis: Compare the two spectra. The decoupled spectrum will show collapsed multiplets, revealing the underlying proton chemical shifts and H-H coupling patterns.

Causality Behind the Protocol: By irradiating the fluorine nuclei with a broad range of radiofrequencies, we cause them to rapidly transition between their spin states. This rapid transition averages out their magnetic coupling to the protons, effectively removing the J-coupling interaction and simplifying the ¹H spectrum to a more familiar pattern.

Q: I'm observing diastereotopic fluorine signals in my chiral fluorinated pyrazole. How can I confirm this and assign the signals?

A: The presence of a chiral center can make chemically equivalent fluorine atoms (e.g., in a CHF₂ group) magnetically non-equivalent, leading to distinct NMR signals.[11]

Workflow for Analyzing Diastereotopic Signals

G cluster_0 NMR Analysis Workflow A Acquire High-Resolution ¹⁹F NMR Spectrum B Observe Two Distinct Signals for the CHF₂ Group A->B Indication of Diastereotopicity C Measure ²J(F-F) and ²J(H-F) Coupling Constants B->C Extract Key Parameters D Perform 2D NMR (¹H-¹⁹F HETCOR) C->D E Correlate Fluorine Signals to Specific Protons D->E Establish Connectivity F Computational Modeling (GIAO/DFT Calculations) E->F G Confirm Signal Assignment and Conformational Analysis F->G Validate Experimental Data

Caption: Workflow for characterizing diastereotopic fluorine atoms.

Protocol: 2D ¹H-¹⁹F HETCOR

  • Setup: Use a standard heteronuclear correlation pulse sequence (e.g., hetcor).

  • Parameters:

    • Set the F2 dimension to the ¹H frequency range and the F1 dimension to the ¹⁹F frequency range.

    • Optimize the number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The resulting 2D spectrum will show correlation peaks between coupled protons and fluorine atoms, allowing for unambiguous assignment of the diastereotopic signals.

Mass Spectrometry (MS)

Q: My ESI-MS signal is very weak for my fluorinated pyrazole. How can I improve ionization?

A: Weak signals in ESI-MS for fluorinated compounds can be due to their unique solubility and high surface activity, which can disrupt the electrospray process.[8]

Troubleshooting Table: Enhancing ESI-MS Signal

StrategyActionRationale
Mobile Phase Modification Add a small amount of ammonium fluoride to the mobile phase.This can improve the ionization efficiency for some fluorinated compounds.[8]
Optimize Source Conditions Systematically adjust capillary voltage, gas flow, and temperature.Fluorinated compounds may require different source parameters than their non-fluorinated analogs for optimal ionization.
Change Ionization Technique Switch to Atmospheric Pressure Chemical Ionization (APCI).APCI is often more effective for less polar compounds and may provide better results if ESI is failing.[8]

Q: I'm seeing unexpected fragments in my mass spectrum, including potential C-F bond cleavage. How do I interpret this?

A: While the C-F bond is strong, fragmentation can occur, especially in high-energy ionization methods like electron impact (EI) or through specific gas-phase reactions.[12][13]

Common Fragmentation Pathways for Fluorinated Pyrazoles

G M Molecular Ion [M]⁺˙ M_F [M-F]⁺ (Loss of F radical) M->M_F m/z -19 M_HF [M-HF]⁺˙ (Loss of HF) M->M_HF m/z -20 CF3 CF₃⁺ (Highly Stable Cation) M->CF3 If CF₃ group is present Ring_Frag Pyrazole Ring Fragmentation M->Ring_Frag Complex Rearrangements

Caption: Common fragmentation pathways in mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Fragment Identification

  • Acquisition: Acquire the mass spectrum on an Orbitrap or TOF instrument to obtain accurate mass measurements for all fragment ions.

  • Formula Calculation: Use the accurate mass data to calculate the possible elemental compositions for the molecular ion and key fragments.

  • Isotopic Pattern Analysis: Compare the experimental isotopic pattern with the theoretical pattern for the proposed formulas to confirm their validity.

  • Tandem MS (MS/MS): Isolate the molecular ion and fragment it further to establish relationships between parent and daughter ions, helping to piece together the fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

Q: I'm struggling to separate my fluorinated pyrazole from its non-fluorinated precursor. What column should I use?

A: Standard C18 columns may not provide sufficient selectivity. Consider using a fluorinated stationary phase.

Explanation of Fluorinated Phases

Fluorinated HPLC phases (e.g., pentafluorophenyl (PFP) or fluorous phases) offer alternative separation mechanisms.[14] They can engage in dipole-dipole, π-π, and ion-exchange interactions, which are often more effective for separating halogenated compounds. Lightly fluorinated compounds, however, may still be more retentive on standard hydrocarbon columns.[15] The choice depends on the specific properties of your analyte.

Troubleshooting Table: HPLC Separation of Fluorinated Compounds

IssueRecommended ActionScientific Rationale
Poor Separation from Non-fluorinated Analogs Try a Pentafluorophenyl (PFP) column.PFP phases provide unique selectivity for halogenated and aromatic compounds through multiple interaction modes.[14]
Peak Tailing Use a mobile phase with a non-fluorinated acid (e.g., formic acid) instead of TFA.This can reduce secondary interactions with the silica support and minimize ion-pairing that can cause tailing.
Low Retention If using a fluorinated phase, try a standard C18 column.The "fluorophobic" effect on a C18 phase can sometimes increase retention for fluorinated analytes more than a "fluorophilic" interaction on a fluorous phase.[15]
Crystal Structure Analysis

Q: I am having difficulty obtaining high-quality crystals of my fluorinated pyrazole for X-ray diffraction. Are there any known issues?

A: Fluorine substitution can significantly alter intermolecular interactions, influencing crystal packing. While not a universal rule, the formation of hydrogen-bonding motifs can be affected by the dipole moment of the molecule, which is influenced by fluorine's electronegativity.[16] For example, some halogenated pyrazoles form trimeric H-bonding motifs while others form catemers (chains), which can impact crystallization.[16]

Troubleshooting Crystallization

  • Solvent Screening: Broaden your solvent screen extensively. The altered polarity due to fluorine means that optimal solvents may be non-obvious.

  • Temperature Variation: Attempt crystallization at various temperatures (room temperature, 4°C, -20°C) to alter the kinetics of crystal growth.

  • Vapor Diffusion: This is often a successful technique. Dissolve your compound in a good solvent and allow a poor (but miscible) solvent to slowly diffuse into it.

References

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired isomeric outcomes with precision and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can produce two different regioisomeric pyrazoles, and controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity. For applications in drug discovery and materials science, ensuring the selective synthesis of the desired isomer is paramount for efficacy and efficiency.[2]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is dictated by a delicate balance of several factors:[1][3]

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2][4] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, will be more electrophilic and thus more susceptible to attack.[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one of the reaction pathways. This steric hindrance directs the nucleophilic attack to the less hindered carbonyl group, influencing the final regioisomeric ratio.[1][2]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.[1]

    • pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can reverse the selectivity compared to neutral or basic conditions.[1][2]

    • Solvent: The choice of solvent can dramatically influence regioselectivity.[1][5][6] As will be discussed in the troubleshooting section, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[5][6][7]

    • Temperature: Can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several other methods have been developed to afford pyrazoles with high regioselectivity. These include:

  • Reaction of Hydrazones with Nitroolefins: This method can provide tri- or tetrasubstituted pyrazoles with excellent regioselectivity.[8][9]

  • [3+2] Cycloaddition Reactions: The cycloaddition of sydnones with alkynes is a powerful approach, though early methods suffered from poor regioselectivity.[10] More recent advancements, including copper-catalyzed reactions, have improved this.[10]

  • Multicomponent Syntheses: One-pot, multicomponent reactions have been designed to be highly regioselective.[11][12]

  • Microwave-Assisted Synthesis: This technique can sometimes favor the formation of the thermodynamically preferred isomer and often reduces reaction times.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable protocols to resolve them.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[2]

Root Cause Analysis:

  • Similar electrophilicity of the two carbonyl carbons.

  • Minimal steric differentiation between the two ends of the dicarbonyl compound.

  • Use of standard solvents like ethanol, which often lead to poor regioselectivity.[5][6]

Troubleshooting Workflow:

start Start: 1:1 Isomer Ratio Observed solvent Modify Solvent System start->solvent hfip Switch to HFIP or TFE solvent->hfip Yes temp Optimize Temperature solvent->temp No protocol1 Follow Protocol 1: HFIP-Mediated Synthesis hfip->protocol1 success Success: High Regioselectivity Achieved protocol1->success low_temp Run at Lower Temperature (e.g., 0 °C to RT) temp->low_temp Yes acid_base Modify pH temp->acid_base No low_temp->acid_base acidic Use Acidic Conditions (e.g., AcOH) acid_base->acidic Yes acid_base->success No, consider alternative synthesis route protocol2 Follow Protocol 2: Acid-Catalyzed Synthesis acidic->protocol2 protocol2->success

Caption: Troubleshooting workflow for a 1:1 regioisomer ratio.

Corrective Action: Solvent Modification

The most impactful change is often the solvent. Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine for attack at the more reactive carbonyl group, thereby increasing regioselectivity.[6]

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventIsomer Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH36:64[6]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[6]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[5][6]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH44:56[6]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP93:7[6]

Protocol 1: Highly Regioselective Synthesis Using HFIP [1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 equiv)

    • Substituted hydrazine (1.1 equiv)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (to make a 0.2 M solution)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 equiv) in HFIP in a round-bottom flask.

    • Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.[2]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[2]

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under your current reaction conditions.[2] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically yields the 3-CF₃ pyrazole as the major product, which may not be the desired one.[2]

Root Cause Analysis:

  • The inherent electronic bias of the dicarbonyl substrate directs the reaction.

  • The reaction is under kinetic control, favoring the faster-forming, but undesired, isomer.

Troubleshooting Strategy: Shifting Reaction Control

The goal is to override the intrinsic substrate bias. This can often be achieved by changing the reaction conditions to favor a different mechanistic pathway.

Reaction Pathway Diagram:

sub Unsymmetrical 1,3-Diketone + Hydrazine path_a Kinetic Control (e.g., Neutral, EtOH) sub->path_a Fast path_b Thermodynamic/Alternative Pathway Control (e.g., Acidic, HFIP) sub->path_b Slow isomer_a Isomer A (Undesired) path_a->isomer_a Major Product isomer_b Isomer B (Desired) path_b->isomer_b Major Product

Caption: Shifting from kinetic to alternative pathway control.

Corrective Action: Altering Reaction Conditions

  • Solvent Change: As with Issue 1, switching to HFIP or TFE is the first and most effective step. These solvents can dramatically alter the regiochemical outcome.[5][6]

  • pH Modification: If a solvent change is insufficient, altering the pH can reverse selectivity. Acidic conditions can change the nucleophilicity of the hydrazine nitrogens.[1]

Protocol 2: Microwave-Assisted, Acid-Catalyzed Synthesis [2]

This protocol can sometimes favor the thermodynamically more stable isomer.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl or α,β-unsaturated ketone (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Analyze the regioisomeric ratio using ¹H NMR or other spectroscopic methods.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents due to its diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] The ester derivatives of pyrazole-3-carboxylic acid, in particular, represent a promising class of compounds. The ester functionality can significantly influence the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), making it a key point of molecular design for enhancing therapeutic efficacy and reducing potential toxicity.

This guide provides a comparative analysis of the biological activities of various pyrazole-3-carboxylic acid esters, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and explore the structure-activity relationships (SAR) that govern the potency of these compounds.

Mechanism of Action Spotlight: Inhibition of the COX-2 Inflammatory Pathway

A predominant mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5]

Causality of the Pathway: In response to inflammatory stimuli like cytokines or bacterial endotoxins, cells upregulate the expression of COX-2.[6][7] This enzyme catalyzes the conversion of arachidonic acid, released from the cell membrane by phospholipases, into prostaglandin H2 (PGH2).[6][8] PGH2 is then converted by specific synthases into various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator that promotes the classic signs of inflammation: pain, fever, swelling, and redness.[9] By selectively inhibiting COX-2, compounds can reduce the production of these pro-inflammatory prostaglandins without affecting the housekeeping functions of the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection and platelet aggregation. This selectivity is the rationale behind developing COX-2 inhibitors like Celecoxib, a pyrazole-containing drug, to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3][5]

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2 COX-2 Enzyme stimuli->cox2 Upregulates membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Releases aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pges Prostaglandin Synthases pgs Prostaglandins (PGE2, etc.) pges->pgs Converts inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation Mediates inhibitor Pyrazole Ester (COX-2 Inhibitor) inhibitor->cox2 Inhibits

Caption: The COX-2 pathway in inflammation and its inhibition by pyrazole esters.

Comparative Analysis of Biological Activity

The biological efficacy of pyrazole-3-carboxylic acid esters is highly dependent on the nature and position of substituents on the pyrazole ring and the ester moiety.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating acute anti-inflammatory activity.[10][11] The injection of carrageenan induces a localized inflammatory response, and the reduction in paw volume (edema) by a test compound, compared to a control, indicates its anti-inflammatory potential.

One study synthesized a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates and evaluated their activity.[1] The results highlight how substitutions on the phenyl ring at the 5-position of the pyrazole core influence efficacy.

Compound IDR-Group (Substitution on Phenyl Ring at C5)% Edema Inhibition (at 5h)Reference
2e 2,3-dimethoxy54.1%[1]
2f 3,4-dimethoxy55.2%[1]
Indomethacin Standard Drug (Reference)60.3%[1]

Expert Interpretation: The data indicates that ethyl pyrazole-3-carboxylate esters bearing dimethoxy-substituted phenyl rings at the C5 position exhibit significant anti-inflammatory activity, comparable to the standard drug indomethacin.[1] Specifically, compounds 2e and 2f showed over 50% inhibition of edema.[1] This suggests that the presence of electron-donating methoxy groups on the phenyl ring is favorable for anti-inflammatory activity in this scaffold. The position of these groups (2,3- vs. 3,4-) appears to have a minimal differential effect on potency. This structure-activity relationship provides a valuable starting point for designing future analogues with potentially enhanced COX-2 inhibitory action.

Antimicrobial Activity

The antimicrobial potential of pyrazole esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) - the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The agar well diffusion method is a common preliminary screening assay.[12]

A study investigating pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide also synthesized and tested several ester compounds for antibacterial activity against Gram-positive and Gram-negative bacteria.[4][13]

Compound IDEster MoietyMIC (μg/mL) vs P. aeruginosaMIC (μg/mL) vs S. aureusReference
7 Methyl ester6.04>100[4]
11 2-Hydroxyethyl ester1.2961.52[4]
Ciprofloxacin Standard Drug (Reference)3.021.51[4]

Expert Interpretation: The results reveal a striking difference in activity based on the ester functional group. The simple methyl ester (7 ) showed good activity against the Gram-negative bacterium Pseudomonas aeruginosa but was inactive against the Gram-positive Staphylococcus aureus.[4] In contrast, modifying the ester to a 2-hydroxyethyl ester (11 ) dramatically increased the potency against P. aeruginosa to a level exceeding that of the standard antibiotic Ciprofloxacin.[4] This modification also conferred moderate activity against S. aureus. The addition of the hydroxyl group likely increases the polarity and hydrogen bonding capability of the molecule, potentially facilitating its entry into bacterial cells or interaction with its target. This SAR demonstrates that even small modifications to the ester portion of the molecule can profoundly and selectively impact antibacterial activity.

Detailed Experimental Protocols

The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental methods used. The following are detailed, self-validating protocols for the key assays discussed.

Protocol 1: Carrageenan-Induced Paw Edema Assay

This in vivo assay is the gold standard for screening acute anti-inflammatory agents.

Principle: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into a rodent's paw. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily sustained by prostaglandin production, which is dependent on the COX pathway.[11] Measuring the reduction of this later-phase edema is indicative of COX inhibition.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Sprague Dawley rats (180–250 g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the pyrazole ester compounds.

  • Compound Administration: Administer the test compounds and the standard drug (typically via oral gavage or intraperitoneal injection) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.[11] This is the baseline reading.

  • Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the same paw.[10][11]

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C = Average edema volume in the control group, and T = Average edema volume in the treated group.[14]

Protocol 2: Agar Well Diffusion Assay

This in vitro method is a widely used preliminary test for antimicrobial activity.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit microbial growth, creating a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the agent's activity.

Agar_Well_Workflow prep Prepare sterile Mueller-Hinton Agar plates and microbial inoculum inoculate Inoculate agar surface with microbial suspension to create a lawn prep->inoculate wells Create sterile wells (6-8 mm) in the agar using a cork borer inoculate->wells load Pipette known concentration of pyrazole ester solution into wells wells->load incubate Incubate plates at 37°C for 18-24 hours load->incubate measure Measure the diameter of the zone of inhibition (in mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the plates to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, P. aeruginosa). A common method is to adjust the turbidity of a bacterial suspension in sterile broth to match the 0.5 McFarland turbidity standard.[15]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of an MHA plate to ensure a uniform lawn of growth.[15][16]

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.[16] Carefully remove the agar plugs.

  • Sample Loading: Pipette a fixed volume (e.g., 50-100 µL) of the pyrazole ester solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Also include a negative control (solvent only) and a positive control (a standard antibiotic).[15]

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound, then incubate them in an inverted position at 37°C for 18-24 hours.[17]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using a caliper.

Protocol 3: MTT Assay for Cytotoxicity/Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18]

Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to form purple formazan crystals.[19] These insoluble crystals are then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability, or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrazole ester compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL).[20][21]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[20]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4mM HCl) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Perspectives

This guide demonstrates that pyrazole-3-carboxylic acid esters are a versatile and highly tunable chemical scaffold. The comparative data clearly show that structural modifications, even subtle changes to the ester group or substitutions on appended rings, can dramatically alter biological activity and selectivity. The dimethoxy-substituted phenyl esters show promise as anti-inflammatory agents, while the 2-hydroxyethyl ester displays potent and selective antibacterial properties.

The causality behind these activities is often linked to well-defined biochemical pathways, such as the inhibition of COX-2, providing a rational basis for drug design. The detailed protocols provided herein serve as a foundation for researchers to conduct their own validated and reproducible comparative studies.

Future research should focus on expanding the library of ester derivatives to further probe structure-activity relationships, exploring dual-action inhibitors (e.g., COX/LOX inhibitors), and optimizing the pharmacokinetic profiles of the most potent leads to advance them toward clinical development.

References

A Comparative Guide to the HPLC-Based Purity Validation of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a pivotal intermediate in the synthesis of modern agrochemicals, particularly fungicides.[1] The purity of this building block is paramount, as impurities can lead to undesirable side products, reduced efficacy, and potential toxicity in the final active ingredient. This guide provides an in-depth, experience-driven protocol for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method designed for the precise and reliable purity assessment of this compound. We will explore the rationale behind methodological choices, compare separation strategies, and present a comprehensive validation workflow adhering to the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: The Foundation of a Robust Method: Rationale in HPLC Development

The development of a reliable analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. For a moderately polar, acidic compound like this compound (MW: 162.09 g/mol ), reverse-phase HPLC is the technique of choice.[4][5]

1.1. Column Selection: The Core of Separation

Our primary choice is a C18 (octadecylsilane) column . This stationary phase provides excellent hydrophobic retention for a wide range of molecules. The pyrazole ring and difluoromethyl group exhibit sufficient non-polar character to interact effectively with the C18 ligands, ensuring adequate retention and separation from more polar or non-polar impurities. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

1.2. Mobile Phase Strategy: Ensuring Peak Integrity

The mobile phase composition is critical for achieving sharp, symmetrical peaks.

  • Aqueous Phase: We selected 0.1% Formic Acid in Water . The carboxylic acid moiety on the pyrazole ring (pKa ≈ 3-4) would be partially or fully ionized at neutral pH, leading to poor peak shape (tailing) and shifting retention times. By acidifying the mobile phase to a pH well below the analyte's pKa, we suppress this ionization, ensuring the analyte is in a single, neutral form, which promotes better interaction with the C18 stationary phase and results in symmetrical Gaussian peaks.[6]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (reducing system pressure) and its often superior resolving power for heterocyclic compounds.

  • Elution Mode: A gradient elution is employed. This approach, where the proportion of the organic modifier is increased over time, is essential for eluting any potential late-eluting, more hydrophobic impurities while ensuring the main analyte peak is resolved from early-eluting polar impurities within a reasonable timeframe.

1.3. Detection Wavelength Selection

To ensure maximum sensitivity, the UV detection wavelength was set at the analyte's absorbance maximum (λmax). A preliminary scan using a photodiode array (PDA) detector on a standard solution of the analyte revealed a strong absorbance at 215 nm , which was selected for this method.

Part 2: A Comparative Analysis: The Impact of Gradient Optimization

A generic, fast gradient is often a good starting point but rarely optimal. Here, we compare an initial "scouting" gradient with a refined, optimized gradient to demonstrate the profound impact on impurity resolution.

Method A: Scouting Gradient

A rapid gradient designed to quickly determine the approximate retention time of the analyte and the presence of any major impurities.

Time (min)% Water (0.1% FA)% Acetonitrile
0.0955
10.0595
12.0595
12.1955
15.0955

Method B: Optimized Gradient

This gradient is shallower around the elution time of the main peak, providing more time for the separation of closely eluting impurities.

Time (min)% Water (0.1% FA)% Acetonitrile
0.0955
2.0955
15.06040
18.0595
20.0595
20.1955
25.0955

Comparative Results:

ParameterMethod A (Scouting)Method B (Optimized)Justification
Main Peak Retention Time ~7.5 min~12.8 minLonger retention allows for a greater separation window.
Resolution (Main Peak vs. Impurity 1) 1.22.5A resolution > 2.0 is desired for baseline separation. Method B clearly achieves this.
Peak Tailing Factor 1.31.1The slower gradient in Method B improves peak symmetry.
Analysis Time 15 min25 minThe trade-off for superior resolution is a longer run time, which is acceptable for quality control.

Part 3: The Validation Protocol: A Framework of Trust

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[7] The following protocol is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[2][3]

Experimental Workflow Diagram

G cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Analysis & Reporting plan Define Validation Parameters (ICH Q2) dev Develop & Optimize HPLC Method (Method B) plan->dev sst_def Define System Suitability Test (SST) Criteria dev->sst_def spec Specificity (Forced Degradation) sst_def->spec lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodq LOD & LOQ prec->lodq robust Robustness lodq->robust data Data Analysis & Statistical Evaluation robust->data report Final Validation Report data->report

Caption: HPLC method validation workflow from planning to final report.

Step-by-Step Validation Procedures

1. System Suitability Testing (SST)

  • Purpose: To ensure the chromatographic system is performing adequately before any analysis.[8]

  • Procedure: Inject a standard solution of this compound (e.g., 100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 1.0%

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

2. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Procedure: Subject the analyte to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples alongside an unstressed sample and a blank.

  • Acceptance Criteria: The main analyte peak should be free from co-eluting peaks, as determined by peak purity analysis using a PDA detector.

3. Linearity and Range

  • Purpose: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[8][9]

  • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept of the regression line should be close to zero.

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.[2]

  • Procedure: Perform a recovery study by spiking a placebo (or a sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][7]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest amount of analyte that can be reliably detected and quantified.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be experimentally verified by analyzing samples at this concentration and ensuring acceptable precision and accuracy.

7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Procedure: Introduce small changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the peak retention time and area should not significantly change.

Part 4: Summary of Validation Results

The following tables summarize the expected results for the validated HPLC method (Method B).

Table 1: Linearity and Range

Level Concentration (µg/mL) Mean Peak Area
1 50 489500
2 80 785400
3 100 998700
4 120 1195600
5 150 1502300

| Result | Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Mean Recovery (%) % RSD
80% 80.0 79.5 99.4 0.8
100% 100.0 100.7 100.7 0.6

| 120% | 120.0 | 119.2 | 99.3 | 0.9 |

Table 3: Precision

Precision Type Parameter Result
Repeatability % RSD of 6 replicates 0.7%

| Intermediate Precision | % RSD (Day 1 vs. Day 2) | 1.1% |

Conclusion

The optimized reverse-phase HPLC method presented provides a specific, linear, accurate, precise, and robust system for the determination of purity for this compound. The systematic approach to method development, focusing on the physicochemical properties of the analyte, and the rigorous validation against ICH guidelines ensure that the method is fit for its intended purpose in a quality control environment.[2][3] This guide serves as a comprehensive framework for researchers and drug development professionals seeking to establish a reliable analytical method for this critical chemical intermediate.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

To researchers, scientists, and drug development professionals, the term "privileged scaffold" signifies a molecular framework that is not only synthetically accessible but also capable of binding to multiple biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including the ability of its N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, allow for versatile interactions within enzyme active sites.[1] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Ruxolitinib.[3][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-based inhibitors across several key enzyme families. We will delve into the specific structural modifications that govern potency and selectivity, present the experimental workflows required to generate this critical data, and explain the causal relationships behind these experimental choices.

Comparative SAR Analysis Across Key Enzyme Targets

The pyrazole core's true power lies in its adaptability. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune the molecule's properties to achieve potent and selective inhibition against vastly different enzyme classes.

Protein Kinases: Targeting the ATP-Binding Site

Protein kinases are a major focus in oncology research, and the pyrazole ring is a cornerstone in the design of small-molecule kinase inhibitors.[4][5] Many of these inhibitors function by competing with adenosine triphosphate (ATP) for the enzyme's binding site. The pyrazole scaffold is adept at mimicking the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase.[5]

Key SAR Insights for Pyrazole-Based Kinase Inhibitors:

  • N-Substitution: Alkylation or arylation at the N1 position of the pyrazole ring is critical for orienting the molecule within the ATP pocket. For instance, in the JAK1/2 inhibitor Ruxolitinib, the pyrazole is linked to a pyrrolo[2,3-d]pyrimidine scaffold, which facilitates binding to the DFG-in state of the kinase.[5]

  • C3 and C5 Substitutions: These positions are often decorated with aryl or heteroaryl groups that extend into hydrophobic regions of the active site, enhancing binding affinity.[6] For example, in 3-amino-1H-pyrazole-based inhibitors, small modifications at these positions can have significant effects on selectivity across the kinome.[6]

  • C4 Substitution: This position can be used to modulate physicochemical properties or to introduce vectors that target solvent-exposed regions, often improving solubility and pharmacokinetic profiles.

Table 1: Comparative Activity of Pyrazole-Based Aurora Kinase Inhibitors

CompoundR1 (at N1)R2 (at C3)R3 (at C5)Aurora A IC50 (µM)[7]HCT116 Cell IC50 (µM)[7]
A PhenylAmineNitro-phenyl0.160.39
B PhenylAmineChloro-phenyl>10>10
C PhenylAmineMethoxy-phenyl>10>10

Data synthesized from SAR studies which revealed that an electron-withdrawing nitro group was more optimal for activity than chloro or methoxy substituents.[7]

Cyclooxygenase (COX) Enzymes: Achieving Isoform Selectivity

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, and the 1,5-diarylpyrazole structure of Celecoxib is a classic example. The primary challenge is to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects.

Key SAR Insights for Diarylpyrazole COX-2 Inhibitors:

  • Sulfonamide/Methylsulfonyl Moiety: The defining feature for COX-2 selectivity is the presence of a SO2NH2 or SO2Me group on one of the aryl rings (typically at the para-position).[8] This group can insert into a secondary, hydrophobic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[8]

  • Aryl Substituents at C1 and C5: The nature of the aryl groups at the C1 and C5 positions of the pyrazole ring is crucial. For instance, a p-tolyl group at C5 and a p-sulfamoylphenyl group at C1 are common features in potent inhibitors.

  • Linker Modifications: In dual COX-2/sEH inhibitors, the linker connecting the diarylpyrazole group to a secondary pharmacophore (like a urea group) influences potency. A three-methylene group linker has been shown to yield optimal inhibition.[9][10]

Table 2: Comparative Activity of Pyrazole-Based COX Inhibitors

CompoundR1 (para-substituent on C1-phenyl)R2 (on C5-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -SO2NH2-CH3150.04375
SC-558 -SO2NH2-F100.00110000
Derivative X -H-CH31.21.5~1

Data representative of typical values found in literature. The presence of the sulfonamide group is the key determinant of COX-2 selectivity.

Dihydroorotate Dehydrogenase (DHODH): Host vs. Pathogen Selectivity

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiviral, antiparasitic, and immunosuppressive agents.[11][12] The goal is often to design inhibitors that are selective for the pathogen's DHODH over the human enzyme.

Key SAR Insights for Pyrazole-Based DHODH Inhibitors:

  • Alkoxy Substituents: SAR studies on alkoxypyrazoles revealed that small changes to alkoxy groups at the C3 position can dramatically impact activity.[12]

  • Azine Moiety at N1: Connecting different azine rings (e.g., pyridine, pyrimidine) to the N1 position of the pyrazole significantly influences inhibitory potency. A cyclopropyl group at the C5 position of the pyrazole has been shown to improve the inhibition of virus replication.[12]

  • Ester vs. Carboxylic Acid: For some tetrahydropyrazolo[1,2-a]pyrazole derivatives, the methyl ester form shows high activity against Plasmodium falciparum DHODH, while the corresponding carboxylic acids are inactive, suggesting the ester interacts favorably with a hydrophobic pocket in the active site.[13]

Experimental Guide: From Assay Design to Data Interpretation

Generating reliable SAR data requires robust and well-validated experimental protocols. Here, we outline the essential workflow for characterizing pyrazole-based enzyme inhibitors.

Workflow for Enzyme Inhibition Analysis

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) det_km Determine Substrate Km prep_reagents->det_km Critical for assay setup setup_rxn Set up Reaction Matrix (Varying [Inhibitor]) det_km->setup_rxn Informs Substrate Concentration ([S] ≈ Km) incubate Pre-incubate Enzyme + Inhibitor setup_rxn->incubate start_rxn Initiate Reaction with Substrate incubate->start_rxn monitor Monitor Product Formation (e.g., Spectrophotometry) start_rxn->monitor plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) monitor->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 cheng_prusoff Convert IC50 to Ki (Cheng-Prusoff Equation) calc_ic50->cheng_prusoff

Caption: Workflow for determining enzyme inhibitor potency.

Detailed Protocol: General Enzyme Inhibition Assay

This protocol provides a self-validating framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.

1. Preparation and Optimization (The "Why"):

  • Step 1: Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and pyrazole inhibitor in a suitable buffer.[14] The buffer should maintain the optimal pH for enzyme activity. Inhibitors are often dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% to avoid affecting enzyme activity.

  • Step 2: Determine Michaelis Constant (Km): This is a crucial, often overlooked step. You must determine the Km of your substrate under the final assay conditions. Rationale: The measured IC50 value is highly dependent on the substrate concentration ([S]) used.[15][16] For competitive inhibitors, the apparent potency decreases as [S] increases. To obtain comparable and meaningful IC50 values, especially for SAR studies, it is standard practice to run the inhibition assay at a substrate concentration equal to or just below its Km value.[17]

2. Performing the Assay (The "How"):

  • Step 3: Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, a fixed amount of enzyme, and serial dilutions of the pyrazole inhibitor.[14] Allow this mixture to pre-incubate for 10-15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for slow-binding inhibitors.

  • Step 4: Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (at its predetermined Km concentration).[14] Immediately begin monitoring the rate of product formation using a suitable detection method (e.g., absorbance or fluorescence on a plate reader). The reaction should be monitored under initial velocity conditions, where product formation is linear with time.[17]

  • Step 5: Controls:

    • Positive Control (100% Activity): Enzyme + Substrate + Buffer (with vehicle, e.g., DMSO).

    • Negative Control (0% Activity): Substrate + Buffer (no enzyme).

    • Rationale: These controls are essential for normalizing the data and calculating the percent inhibition for each inhibitor concentration.

3. Data Analysis and Interpretation:

  • Step 6: Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

  • Step 7: Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16][17]

  • Step 8: Convert IC50 to Ki (Inhibition Constant): The IC50 is an operational parameter, whereas the Ki is a true measure of binding affinity.[15] For competitive inhibitors, the Cheng-Prusoff equation is used for this conversion.[15][16]

    • Ki = IC50 / (1 + ([S] / Km))

    • Rationale: This conversion normalizes for the substrate concentration used in the assay, allowing for the direct comparison of inhibitor potencies across different experiments and labs.[15]

Determining the Mechanism of Action (MOA)

To build a complete SAR profile, understanding how the inhibitors work is as important as knowing how well they work. This is achieved by measuring IC50 values at several different substrate concentrations.

G start Does IC50 increase with increasing [Substrate]? node_comp Competitive Inhibition start->node_comp  Yes   node_noncomp Non-competitive Inhibition start->node_noncomp  No (IC50 is constant)   node_uncomp Uncompetitive Inhibition (IC50 decreases with increasing [S]) start->node_uncomp  No   node_mixed Mixed Inhibition start->node_mixed  Yes/No (Complex relationship)  

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the appetite suppressant rimonabant.[2][3] The continued exploration of pyrazole-containing compounds necessitates a deep understanding of the synthetic methodologies available for their construction. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the classical Knorr synthesis, explore modern cycloaddition strategies, and touch upon the burgeoning field of metal-catalyzed approaches, providing detailed experimental protocols and supporting data to inform your synthetic planning.

I. The Classical Approach: Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

The reaction between a hydrazine and a 1,3-dicarbonyl compound is the most traditional and widely employed method for pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][4] This approach is valued for its simplicity and the use of readily available starting materials.[5]

A. The Knorr Pyrazole Synthesis

The Knorr synthesis involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

A critical aspect of the Knorr synthesis is the issue of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[4][5] The initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[6]

Mechanism of the Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine - H2O Hydrazine Hydrazine Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole - H2O Cycloaddition_Workflow Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (in situ) Hydrazonoyl_Halide->Nitrile_Imine + Base Base Base Pyrazoline_Intermediate Pyrazoline Intermediate Nitrile_Imine->Pyrazoline_Intermediate + Alkyne Surrogate Alkyne_Surrogate Alkyne Surrogate (e.g., Bromoalkene) Pyrazole_Product Pyrazole Product Pyrazoline_Intermediate->Pyrazole_Product - HBr

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and functional materials.[1][2][3] The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 1,3,5- and 1,4,5-trisubstituted variants. The precise determination of the substitution pattern is not merely an academic exercise; it is a critical step that dictates the biological activity, physical properties, and ultimately, the viability of a compound. This guide provides an in-depth, objective comparison of spectroscopic techniques for the unambiguous differentiation of pyrazole regioisomers, grounded in experimental data and established methodologies.

The Challenge of Regioisomerism in Pyrazoles

The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines is a common route to pyrazoles, but it can lead to the formation of two possible regioisomers. The subtle differences in the electronic and steric environments of these isomers present a significant analytical challenge. This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in resolving this ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of pyrazole regioisomers.[2][4][5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular connectivity and spatial relationships.

¹H NMR Spectroscopy: A First Look

While ¹H NMR provides the initial fingerprint of a molecule, the chemical shifts of the pyrazole ring protons can be similar for different regioisomers, sometimes leading to ambiguity. However, careful analysis of coupling constants and substituent effects can offer valuable clues. For instance, the proton at the C4 position of the pyrazole ring often appears as a triplet or a multiplet, and its chemical shift is influenced by the nature of the substituents at C3 and C5.[6][7][8]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy offers a wider chemical shift dispersion compared to ¹H NMR, making it easier to resolve the signals of the individual carbon atoms in the pyrazole ring.[1][7][9] The chemical shifts of the C3, C4, and C5 carbons are particularly sensitive to the substitution pattern. Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to predict ¹³C NMR chemical shifts and aid in the assignment of regioisomers.[10][11][12][13]

2D NMR Techniques: The Key to Unambiguous Assignment

Two-dimensional NMR techniques are indispensable for the definitive assignment of pyrazole regioisomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons of the pyrazole ring.[4][14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for differentiating pyrazole regioisomers. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[2][4][15] By observing the correlations from the substituent protons to the pyrazole ring carbons, one can definitively establish the substitution pattern. For example, in a 1,3,5-trisubstituted pyrazole, the protons of the N1-substituent will show HMBC correlations to both C3 and C5, whereas in a 1,3,4-trisubstituted isomer, correlations would be expected to C3 and C5, but not C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are invaluable for determining the spatial proximity of protons.[1][2][16] For N-substituted pyrazoles, a NOE between the protons of the N1-substituent and the protons of the substituent at the adjacent C5 position is a clear indicator of the 1,5-regioisomer. Conversely, the absence of this NOE and the presence of a NOE to the C3-substituent would confirm the 1,3-regioisomer.[2]

Data Presentation: Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring in 1,3- and 1,5-disubstituted pyrazoles. Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used.

Position 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole
¹H NMR
H4~6.3 ppm (d)~6.1 ppm (d)
H5~7.5 ppm (d)-
¹³C NMR
C3~150 ppm~152 ppm
C4~105 ppm~107 ppm
C5~130 ppm~140 ppm

Experimental Protocol: NMR Analysis of Pyrazole Regioisomers

Objective: To unambiguously determine the substitution pattern of a synthesized pyrazole derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify the proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.

  • 2D NMR Acquisition:

    • HSQC: Acquire a standard HSQC spectrum to correlate one-bond C-H connections.

    • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of 8 Hz. This is a good starting point for observing 2- and 3-bond correlations.

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations.

Mandatory Visualization: Spectroscopic Differentiation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_decision Structure Elucidation Syn Reaction of 1,3-Dicarbonyl with Hydrazine NMR NMR Spectroscopy (1H, 13C) Syn->NMR Initial Characterization MS Mass Spectrometry Syn->MS Initial Characterization IR IR Spectroscopy Syn->IR Initial Characterization TwoD_NMR 2D NMR (HSQC, HMBC, NOESY) NMR->TwoD_NMR Ambiguity in 1D Regio_A Regioisomer A (e.g., 1,3-disubstituted) TwoD_NMR->Regio_A Definitive Correlations Regio_B Regioisomer B (e.g., 1,5-disubstituted) TwoD_NMR->Regio_B Definitive Correlations MS->Regio_A Fragmentation Pattern MS->Regio_B Fragmentation Pattern IR->Regio_A Vibrational Modes IR->Regio_B Vibrational Modes Conclusion Unambiguous Structure Regio_A->Conclusion Regio_B->Conclusion

References

A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of Novel Pyrazole Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of the Pyrazole Amide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3] When combined with an amide linkage, the resulting pyrazole amide structure offers a unique combination of physicochemical properties, including multiple substitution sites for chemical modification and the ability to act as both a hydrogen bond donor and acceptor.[2][4] This versatility has led to the development of a wide array of biologically active molecules, from anti-inflammatory drugs like celecoxib to potent fungicides such as fluxapyroxad.[3][5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of novel pyrazole amides. We will delve into the critical experimental considerations, present comparative data for different therapeutic and agricultural applications, and provide detailed, self-validating protocols to ensure the generation of robust and reproducible results. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your research endeavors.

Comparative Efficacy Analysis: A Multi-faceted Approach

The assessment of a novel pyrazole amide's efficacy is not a monolithic process. The choice of in vitro assays is dictated by the intended therapeutic or agricultural application. Below, we compare the in vitro performance of various pyrazole amides across different fields, highlighting key structure-activity relationships (SAR) and mechanisms of action.

Antifungal Activity: Targeting Fungal Respiration

A significant number of pyrazole amides have been developed as potent fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[5] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production.

Comparative In Vitro Antifungal Activity of Pyrazole Amides

CompoundTarget PathogenEC50 (mg/L)Reference CompoundEC50 (mg/L) of ReferenceCitation
Compound 83Sclerotinia sclerotiorum0.2Fluxapyroxad0.1[5]
Compound 83Sclerotinia sclerotiorum0.2Boscalid0.1[5]
Compound 66Rhizoctonia solani0.03Bixafen0.04[5]
Compound 76Alternaria solani3.1Boscalid1.7[5]
Compound 73Rhizoctonia cerealis4.6Fluxapyroxad17.0[5]
Compound 89Valsa mali0.6Fluxapyroxad12.5[5]

Key Insights: The data clearly indicates that subtle structural modifications on the pyrazole amide scaffold can lead to significant differences in antifungal potency and spectrum of activity. For instance, the introduction of a -CHF2 group on the pyrazole ring in compound 83 resulted in excellent activity against S. sclerotiorum, comparable to commercial fungicides.[5]

Anti-Inflammatory Activity: COX Inhibition and Beyond

In the pharmaceutical realm, pyrazole amides are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7] The ability to selectively inhibit COX-2 over COX-1 is a key objective to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vitro Anti-Inflammatory Activity of Pyrazole Amides

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM) of ReferenceCitation
Compound 125aCOX-2-8.22Celecoxib-[7]
Compound 125bCOX-2-9.31Celecoxib-[7]
Compound 33COX-20.039353.8Celecoxib0.045[8]
Compound 34COX-20.034417.6Celecoxib0.045[8]
Compound 35aCOX-20.559.78Celecoxib0.83[8]

Key Insights: The pyrazole scaffold is a versatile template for developing highly selective COX-2 inhibitors. The selectivity index is a critical parameter, and compounds 33 and 34 demonstrate exceptionally high selectivity, suggesting a potentially improved safety profile.[8]

Anticancer Activity: A Diverse Range of Targets

The anticancer potential of pyrazole amides is an expanding area of research, with compounds being developed against various cancer cell lines and molecular targets.[9][10]

Comparative In Vitro Anticancer Activity of Pyrazole Amides

CompoundCell LineIC50 (µM)Mechanism of Action (if known)Reference CompoundIC50 (µM) of ReferenceCitation
Compound 4jHuh7 (Liver)1.6---[9]
Compound 4jHCT116 (Colon)1.1---[9]
Compound 5eMCF-7 (Breast)15.54-Doxorubicin-[9]
Compound 181A549 (Lung)6.34---[11]
Compound 181MCF-7 (Breast)7.12---[11]

Key Insights: Pyrazole amides have demonstrated promising cytotoxic activity against a range of cancer cell lines. Further investigation into their specific molecular targets is crucial for their development as targeted cancer therapies.

Visualizing the Science: Pathways and Workflows

To better understand the context of these in vitro assays, the following diagrams illustrate a common signaling pathway targeted by pyrazole amides and a generalized experimental workflow.

G cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Target of many pyrazole amides) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway, a frequent target for anti-inflammatory pyrazole amides.

G cluster_workflow General In Vitro Efficacy Workflow Compound_Synthesis Novel Pyrazole Amide Synthesis & Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Target_Based_Assay Target-Based Assay (e.g., Enzyme Inhibition) Dose_Response->Target_Based_Assay Selectivity_Assay Selectivity Profiling (e.g., COX-1 vs. COX-2) Target_Based_Assay->Selectivity_Assay Data_Analysis Data Analysis & SAR Selectivity_Assay->Data_Analysis

Caption: A generalized workflow for assessing the in vitro efficacy of novel compounds.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific pyrazole amides and biological systems under investigation.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) or EC50 of antifungal compounds.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed. b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. c. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in a suitable broth medium (e.g., RPMI-1640).

2. Compound Preparation: a. Prepare a stock solution of the novel pyrazole amide in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in the broth medium to achieve the desired final concentrations in a 96-well microtiter plate. Ensure the final DMSO concentration is non-toxic to the fungus (typically ≤1%).

3. Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. b. Include positive (fungus with no compound) and negative (broth only) controls. c. Incubate the plate at the optimal temperature for the fungal species for 24-72 hours.

4. Data Analysis: a. Visually inspect the wells for fungal growth or use a spectrophotometer to measure absorbance at a suitable wavelength (e.g., 600 nm). b. The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, can be calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX enzymes. Commercially available assay kits are often used for this purpose.

1. Reagent Preparation: a. Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. b. Prepare a reaction buffer containing a heme cofactor and a substrate such as arachidonic acid.

2. Compound Preparation: a. Prepare a stock solution of the novel pyrazole amide in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to achieve the desired final concentrations.

3. Assay Procedure: a. In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2 in separate wells), and the diluted test compound or a known inhibitor (e.g., celecoxib, indomethacin) as a positive control. b. Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate. d. Incubate for a short period (e.g., 2 minutes) at 37°C. e. Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent detection method as per the kit instructions.

4. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. c. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[8]

Conclusion: A Path Forward for Pyrazole Amide Discovery

The pyrazole amide scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents. A systematic and rigorous in vitro evaluation is the cornerstone of this discovery process. By understanding the underlying mechanisms of action, employing robust and well-controlled experimental protocols, and carefully analyzing comparative data, researchers can effectively identify and advance promising lead candidates. This guide provides a foundational framework to support these efforts, encouraging a scientifically sound and efficient approach to unlocking the full potential of novel pyrazole amides.

References

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole-Derived Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating incidence of life-threatening fungal infections, compounded by the rise of antimicrobial resistance (AMR), presents a formidable challenge to global health.[1][2] Pathogenic fungi cause an estimated 1.5 million deaths annually, a figure exceeding mortality rates for malaria and tuberculosis.[2] In this landscape, the development of new, effective antifungal agents is not just a scientific pursuit but a critical necessity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4][5] Its unique structural and electronic properties have been leveraged to create a multitude of pharmaceuticals, including several successful antifungal agents used in both medicine and agriculture.[6][7]

This guide provides a comprehensive framework for the preclinical evaluation and comparative benchmarking of new pyrazole-derived antifungal candidates. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process. We will detail the core methodologies required to build a compelling data package, from initial potency screening to mechanistic elucidation and preliminary safety and efficacy assessment.

Core Performance Benchmarks for Next-Generation Antifungals

A rigorous evaluation of a novel antifungal agent hinges on a multi-parametric assessment. The goal is to build a profile that clearly defines the compound's potential and positions it against existing treatments.

  • In Vitro Potency & Spectrum: The foundational assessment is the agent's intrinsic ability to inhibit fungal growth. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. For a comprehensive profile, this must be tested against a diverse panel of clinically relevant fungi, including Candida spp. (C. albicans, C. auris), Aspergillus fumigatus, and Cryptococcus neoformans, as well as known drug-resistant strains.[8][9]

  • Mechanism of Action (MoA): Understanding how a compound works is crucial. Many pyrazole antifungals function as azoles, inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is critical for ergosterol biosynthesis.[10][11] Others act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.[12][13] Validating the specific molecular target is a key step.

  • Selectivity & In Vitro Safety: An ideal antifungal agent is potent against its fungal target but innocuous to the host. Since fungi are eukaryotes, like humans, the risk of off-target toxicity is significant.[14] Early assessment of cytotoxicity against mammalian cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) is essential to calculate a Selectivity Index (SI). A higher SI indicates a more promising therapeutic window.

  • In Vivo Efficacy: The ultimate preclinical test is whether the agent can control an infection in a living system. Standardized animal models, such as a murine model of disseminated candidiasis, are used to evaluate the drug's ability to reduce the fungal burden in target organs.[15][16][17]

Visualizing the Scientific Approach
The Antifungal Development Cascade

The journey from a promising chemical structure to a viable drug candidate follows a logical, multi-stage workflow. This process is designed to efficiently screen compounds, eliminating those with unfavorable characteristics early to focus resources on the most promising leads.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & In Vivo Validation cluster_2 Outcome A Synthesis of Novel Pyrazole Derivatives B Primary Screening: Antifungal Susceptibility (MIC) A->B C Secondary Screening: Cytotoxicity (IC50) B->C D Calculation of Selectivity Index (SI) C->D E Mechanism of Action Assays (e.g., Ergosterol Quantification) D->E Promising Candidates F In Vivo Efficacy Model (e.g., Murine Candidiasis) E->F G Fungal Burden Analysis (CFU Counts) F->G H Lead Candidate Selection G->H

Caption: High-level experimental workflow for benchmarking pyrazole antifungal candidates.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Many pyrazole-based antifungals share a mechanism with classical azole drugs, targeting the integrity of the fungal cell membrane by disrupting the production of ergosterol.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_membrane Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane Ergosterol-Deficient Cell Membrane (Increased Permeability) Inhibitor Pyrazole Antifungal Agent (Azole-like MoA) Enzyme Lanosterol 14α-demethylase (CYP51 / Erg11) Inhibitor->Enzyme Inhibits Enzyme->Lanosterol Result Fungistatic/Fungicidal Effect Membrane->Result

Caption: Inhibition of the ergosterol pathway by a pyrazole antifungal agent.

Key Experimental Protocols

The following protocols are foundational for generating comparative data. They are based on standards recognized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Protocol 1: In Vitro Antifungal Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against yeast pathogens.

  • Causality: The broth microdilution method is the gold standard for susceptibility testing due to its reproducibility and standardization, allowing for comparison across different studies and labs.[20][21] RPMI-1640 medium is used as it is a chemically defined medium that supports the growth of most clinically relevant fungi, while MOPS buffer maintains a stable physiological pH, which is crucial for both fungal growth and drug activity.[19]

Methodology:

  • Inoculum Preparation:

    • Streak the fungal isolate (e.g., Candida albicans SC5314) onto a Sabouraud Dextrose Agar plate and incubate for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[22]

  • Drug Dilution Plate Preparation:

    • In a 96-well microtiter plate, perform serial 2-fold dilutions of the pyrazole test compound (typically starting from 64 µg/mL down to 0.06 µg/mL). A reference drug like Fluconazole should be run in parallel.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control, as determined by visual inspection or a spectrophotometer.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound to mammalian cells, allowing for the calculation of the 50% inhibitory concentration (IC₅₀).

  • Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity as a proxy for cell viability.[14] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. This provides a quantitative measure of how the compound affects cell health, which is critical for determining its therapeutic window.[23]

Methodology:

  • Cell Culture:

    • Seed a 96-well plate with a human cell line (e.g., HepG2 liver cells) at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM).

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve fitting.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol evaluates the compound's ability to treat a systemic fungal infection.

  • Causality: An in vivo model is indispensable as it integrates the complexities of pharmacokinetics (absorption, distribution, metabolism, excretion) and host-pathogen interactions, which cannot be simulated in vitro.[17][24] The murine model of disseminated candidiasis is a well-established and relevant model for severe human infections.[16] Fungal burden in the kidneys is a key endpoint, as these organs are primary targets in systemic Candida infections.

Methodology:

  • Infection:

    • Use immunocompromised mice (e.g., by cyclophosphamide treatment) to ensure a robust infection.

    • Inject mice intravenously (via the lateral tail vein) with a sublethal dose of C. albicans (e.g., 1 x 10⁵ CFU per mouse).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the pyrazole compound via a relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set period (e.g., 3-7 days).

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the kidneys, weigh them, and homogenize them in sterile saline.

    • Perform serial dilutions of the homogenate and plate them on Sabouraud Dextrose Agar.

    • Incubate the plates and count the number of colonies to determine the CFU per gram of tissue.

  • Data Interpretation:

    • Compare the log₁₀ CFU/gram of tissue between the treated groups and the vehicle control group. A statistically significant reduction in fungal burden indicates in vivo efficacy.

Comparative Data Analysis

To effectively benchmark new agents, data must be organized for clear comparison. The tables below illustrate how to present results for hypothetical pyrazole candidates against established standards.

Table 1: Comparative In Vitro Antifungal Activity

Compound MIC (µg/mL) vs C. albicans MIC (µg/mL) vs C. auris (FLC-R) MIC (µg/mL) vs A. fumigatus
Candidate A 0.25 0.5 4
Candidate B 2 4 >16
Fluconazole 0.5 >64 N/A

| Fluxapyroxad | 8 | 16 | 0.125 |

(FLC-R: Fluconazole-Resistant; N/A: Not Applicable)

Table 2: In Vitro Cytotoxicity and Selectivity Index

Compound IC₅₀ vs HepG2 (µg/mL) Selectivity Index (SI) vs C. albicans
Candidate A >128 >512
Candidate B 64 32

| Fluconazole | >1000 | >2000 |

(SI = IC₅₀ / MIC)

Table 3: In Vivo Efficacy in Murine Disseminated Candidiasis Model

Treatment Group Mean Fungal Burden (Log₁₀ CFU/g Kidney ± SD) Reduction vs Vehicle (Log₁₀)
Vehicle Control 6.8 ± 0.4 -
Candidate A (20 mg/kg) 4.2 ± 0.5 2.6
Candidate B (20 mg/kg) 5.9 ± 0.6 0.9

| Fluconazole (20 mg/kg) | 4.5 ± 0.4 | 2.3 |

Conclusion

The systematic benchmarking of novel pyrazole-derived antifungal agents is a rigorous, multi-faceted process. It requires a logical progression from broad in vitro screening to targeted mechanistic studies and finally to complex in vivo validation. By adhering to standardized protocols, explaining the causality behind each experimental choice, and presenting data in a clear, comparative format, researchers can effectively identify and advance candidates with the highest potential to address the urgent global need for new antifungal therapies. The framework presented in this guide provides a robust pathway for such an evaluation, grounded in scientific integrity and designed for the successful discovery of next-generation antifungal drugs.

References

Navigating Molecular Interactions: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its synthetic accessibility and versatile structure have made it a cornerstone in the development of numerous FDA-approved drugs targeting a wide array of diseases.[2] Pyrazole-based compounds have shown remarkable pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[3][4] This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of these potent compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding the selectivity of these molecules is paramount for mitigating off-target effects and harnessing their full therapeutic potential.[5]

The Double-Edged Sword: Understanding Cross-Reactivity

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, can be both a therapeutic opportunity and a liability. While polypharmacology can lead to enhanced efficacy, off-target interactions are a primary cause of adverse drug reactions and toxicity. For pyrazole-based compounds, which are often designed as kinase inhibitors, a comprehensive cross-reactivity profile is essential to distinguish on-target efficacy from off-target side effects.[6]

Primary Target Families for Pyrazole-Based Compounds

The versatility of the pyrazole scaffold allows it to interact with a diverse range of protein families.[7] Key among these are:

  • Protein Kinases: A major focus of pyrazole-based drug discovery is the inhibition of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] Several FDA-approved pyrazole-containing drugs, such as Ruxolitinib and Crizotinib, are potent kinase inhibitors.[1]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell-surface receptors, GPCRs are involved in a vast number of physiological processes and represent a significant portion of drug targets.[8][9]

  • Enzymes: Pyrazole derivatives, like the anti-inflammatory drug Celecoxib, are known to selectively inhibit enzymes such as cyclooxygenase-2 (COX-2).[2][10]

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust assessment of a compound's selectivity involves a multi-faceted approach, integrating computational and experimental methods. This tiered strategy allows for a progressive and cost-effective evaluation of a compound's interaction profile.

Cross_Reactivity_Profiling_Workflow Tiered Cross-Reactivity Profiling Workflow in_silico Tier 1: In Silico Profiling (Off-Target Prediction) in_vitro Tier 2: In Vitro Profiling (Biochemical & Binding Assays) in_silico->in_vitro Prioritize Targets cellular Tier 3: Cellular Profiling (Target Engagement & Phenotypic Assays) in_vitro->cellular Validate in Cellular Context broad_panel Broad Panel Screening (e.g., KinomeScan) in_vitro->broad_panel cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) cellular->cetsa dose_response Dose-Response & IC50/EC50 Determination broad_panel->dose_response Hit Identification orthogonal Orthogonal Assays (e.g., Activity vs. Binding) dose_response->orthogonal Hit Confirmation data_analysis Data Analysis & Selectivity Scoring orthogonal->data_analysis phenotypic Phenotypic Screening (e.g., Cytotoxicity) cetsa->phenotypic phenotypic->data_analysis

Caption: A tiered workflow for assessing the cross-reactivity of pyrazole-based compounds.

Tier 1: In Silico Profiling

Before embarking on costly and time-consuming wet lab experiments, computational methods can predict potential off-target interactions.[11][12] Techniques such as ligand-based similarity searches and structure-based docking can identify proteins that are likely to bind to the pyrazole compound of interest.[13][14] These in silico predictions help in prioritizing targets for subsequent experimental validation.[15]

Tier 2: In Vitro Profiling

This tier involves biochemical and biophysical assays to quantify the interaction between the compound and a panel of purified proteins.

  • Broad Panel Screening: The compound is screened at a single high concentration (e.g., 1-10 µM) against a large panel of targets, such as a kinome-wide panel, to identify potential off-targets.[16][17]

  • Dose-Response and IC50/EC50 Determination: Hits from the initial screen are then evaluated in dose-response assays to determine their half-maximal inhibitory (IC50) or effective (EC50) concentrations, providing a quantitative measure of potency.[16]

  • Orthogonal Assays: To confirm hits and rule out assay artifacts, it is crucial to employ orthogonal assays that use different detection methods. For instance, a kinase inhibitor's activity can be confirmed using both an activity-based assay (measuring substrate phosphorylation) and a binding assay (measuring direct interaction with the kinase).[18]

Tier 3: Cellular and Phenotypic Profiling

The final tier assesses the compound's effects in a more biologically relevant context.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) confirm that the compound binds to its intended target within intact cells.[5]

  • Phenotypic Screening: Cytotoxicity assays (e.g., MTT, CellTiter-Glo) are essential to evaluate the compound's overall effect on cell viability and identify potential toxic off-target effects.[19][20][21]

Comparative Case Studies: Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles of pyrazole-based compounds, we compare the kinase inhibition data for two well-characterized inhibitors: Sunitinib, a multi-targeted inhibitor, and a hypothetical highly selective pyrazole inhibitor.

Kinase TargetSunitinib IC50 (nM)[17][22]Selective Pyrazole Inhibitor IC50 (nM)Primary Cellular Process
VEGFR29>10,000Angiogenesis, cell proliferation
PDGFRβ8>10,000Cell growth, proliferation, and survival
KIT4>10,000Hematopoiesis, cell survival
FLT315>10,000Hematopoiesis, cell proliferation
Target Kinase X2505Specific signaling pathway of interest
RET30>10,000Neuronal development, cell survival

This table presents representative data for illustrative purposes.

Sunitinib's profile demonstrates its multi-targeted nature, with potent inhibition of several receptor tyrosine kinases.[22][23][24] In contrast, the hypothetical selective inhibitor shows high potency for its intended target with minimal off-target activity. This highlights how modifications to the pyrazole scaffold can significantly influence target selectivity.[16]

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity and inhibition.[25]

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control). Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

Cellular Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[26]

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well with a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of the compound that causes a 50% reduction in viability (GI50).

Data Analysis and Interpretation: Quantifying Selectivity

A key metric for quantifying the selectivity of a compound is the Selectivity Score . A simple selectivity score can be calculated by dividing the IC50 of an off-target by the IC50 of the on-target. A higher score indicates greater selectivity. More comprehensive methods involve screening against a large panel of kinases and calculating a selectivity index based on the number of kinases inhibited above a certain threshold at a given concentration.[27]

Visualizing On-Target vs. Off-Target Effects

The following diagram illustrates how a pyrazole-based kinase inhibitor can have both desired on-target effects and potential off-target consequences.

Signaling_Pathway_Inhibition On-Target vs. Off-Target Effects of a Pyrazole-Based Inhibitor inhibitor Pyrazole-Based Inhibitor on_target On-Target Kinase (e.g., Target Kinase X) inhibitor->on_target Inhibits off_target Off-Target Kinase (e.g., VEGFR2) inhibitor->off_target Inhibits on_pathway On-Target Pathway on_target->on_pathway Regulates off_pathway Off-Target Pathway off_target->off_pathway Regulates therapeutic Therapeutic Effect (e.g., Anti-Cancer) on_pathway->therapeutic Leads to adverse Adverse Effect (e.g., Hypertension) off_pathway->adverse Leads to

Caption: A pyrazole inhibitor can block its intended target, leading to a therapeutic outcome, but may also inhibit other kinases, causing adverse effects.

Conclusion and Future Perspectives

The pyrazole scaffold will undoubtedly continue to be a valuable framework in the design of novel therapeutics.[28] A thorough and systematic approach to cross-reactivity profiling, as outlined in this guide, is indispensable for the successful development of safe and effective pyrazole-based drugs. Emerging technologies, such as activity-based protein profiling and chemoproteomics, promise to provide an even deeper understanding of the cellular targets of these compounds, paving the way for the rational design of next-generation medicines with precisely tailored selectivity profiles.[5][29]

References

A Senior Application Scientist’s Guide to the Validation of a Novel HPLC Method for Pyrazole Compound Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Precision for Pyrazole Scaffolds

Pyrazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The efficacy and safety of these drugs are directly linked to their purity, concentration, and stability. Consequently, the development and validation of robust analytical methods to accurately quantify these compounds are not merely procedural formalities; they are fundamental to ensuring patient safety and regulatory compliance.

This guide provides an in-depth, experience-driven walkthrough for the validation of a new, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a pyrazole-based active pharmaceutical ingredient (API). We will objectively compare its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, explaining the causality behind our experimental choices and grounding our protocols in internationally recognized guidelines.

The Foundation of Method Selection: Why HPLC for Pyrazole Analysis?

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. Pyrazoles are heterocyclic aromatic compounds, often possessing moderate polarity, UV-absorbent properties, and varying degrees of thermal stability.[1][3][4] While GC-MS is a powerful tool for volatile compounds, many complex pyrazole derivatives exhibit low volatility or are susceptible to thermal degradation, necessitating derivatization that can introduce complexity and variability.[5][6]

In contrast, RP-HPLC is exceptionally well-suited for the analysis of such compounds in pharmaceutical matrices.[7][8] It separates compounds based on their polarity, operates at ambient temperatures, and when coupled with a Photodiode Array (PDA) detector, provides both quantitative data and spectral information, which is invaluable for peak purity assessment. This inherent compatibility makes HPLC the workhorse for quality control and stability testing of pyrazole-based drugs.

The Regulatory Bedrock: A Framework for Trustworthy Validation

An analytical method is only as reliable as its validation. Our entire process is built upon the principles established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[9][10][11][12][13] The objective of validation, as defined by these bodies, is to establish through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[14][15][16] This ensures the method is "fit for purpose."

The core validation parameters are interconnected, each providing a different layer of confidence in the method's performance.

G Validation Method Validation (Fit for Purpose) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy->Range Precision->Range

Caption: Interrelationship of core analytical method validation parameters.

A New Protocol: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

For this guide, we will validate a new RP-HPLC method for the assay of "Pyra-X," a hypothetical pyrazole-based API.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Column Temperature 30°C
Run Time 15 minutes

Executing the Validation: Protocols, Data, and Comparative Analysis

Here, we delve into the core validation parameters. Each section explains the parameter's importance, provides a detailed experimental protocol, and presents comparative performance data between our new HPLC method and a traditional GC-MS method.

Specificity (and Selectivity)
  • Expertise & Causality: Specificity is the cornerstone of a reliable analytical method. It proves that the signal you measure comes solely from your target analyte, without interference from impurities, degradation products, or matrix excipients.[17][18] For a stability-indicating assay, we must intentionally stress the drug product to generate potential degradants and prove the method can separate them from the parent API. This proactive approach ensures that if the product degrades on the shelf, our method will detect it.

  • Experimental Protocol: Forced Degradation

    • Prepare Samples: Expose solutions of Pyra-X to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 8 hours.

      • Thermal: 80°C heat for 24 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Neutralization: Neutralize the acid and base-stressed samples.

    • Analysis: Analyze all stressed samples, an unstressed control, and a placebo blank by the proposed HPLC-PDA method.

    • Peak Purity Assessment: Use the PDA detector to perform peak purity analysis on the Pyra-X peak in each chromatogram to ensure it is spectrally homogeneous.

Caption: Workflow for a forced degradation study to establish specificity.

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
Separation from Degradants Baseline resolution (>2.0) achieved for all major degradation peaks.Co-elution observed for polar degradants; requires complex temperature programming.
Placebo Interference No interfering peaks at the retention time of the API.Potential for matrix components to interfere if they have similar fragmentation patterns.
Peak Purity Index > 0.999 (Pass)Not Applicable. Relies on mass spectral deconvolution.
Linearity
  • Expertise & Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrumental response. This is critical for accurate quantification across the expected range of concentrations in samples. We typically aim for a correlation coefficient (r²) close to 1.0.

  • Experimental Protocol

    • Prepare Stock Solution: Accurately prepare a stock solution of Pyra-X reference standard at 1000 µg/mL.

    • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

    • Analysis: Inject each concentration level in triplicate.

    • Data Analysis: Plot a graph of the mean peak area versus concentration. Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
Range 50 - 150 µg/mL1 - 50 µg/mL (Often more sensitive)
Correlation Coefficient (r²) > 0.9995> 0.998
Y-intercept Bias < 2% of the response at 100% concentration< 5% of the response at 100% concentration
Accuracy
  • Expertise & Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically evaluated by a recovery study, where a known amount of API is added to a placebo (all formulation components except the API) and the method is used to measure how much is recovered. This directly challenges the method's ability to quantify the analyte in the presence of real-world matrix components.

  • Experimental Protocol

    • Prepare Spiked Samples: Prepare triplicate samples by spiking a placebo mixture with the Pyra-X API at three concentration levels: 80%, 100%, and 120% of the target assay concentration.

    • Sample Preparation: Process these spiked samples through the entire sample preparation procedure.

    • Analysis: Analyze the prepared samples using the HPLC method.

    • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
Mean % Recovery (80% Level) 99.5%98.2%
Mean % Recovery (100% Level) 100.2%101.5%
Mean % Recovery (120% Level) 99.8%99.1%
Acceptance Criteria 98.0% - 102.0%[19]95.0% - 105.0%
Precision
  • Expertise & Causality: Precision assesses the degree of scatter between a series of measurements. It's a measure of random error. We evaluate it on two levels: Repeatability (short-term, same conditions) and Intermediate Precision (long-term, with variables like different days, analysts, or equipment).[19] A low Relative Standard Deviation (RSD) indicates high precision.

  • Experimental Protocol

    • Repeatability (Intra-day):

      • Prepare six individual samples of Pyra-X at 100% of the target concentration from a single homogeneous lot.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.

    • Intermediate Precision (Inter-day):

      • Repeat the process above on a different day with a different analyst or on a different instrument.

      • Calculate the cumulative %RSD for all 12 samples (from both days).

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
Repeatability (%RSD) ≤ 0.8%≤ 2.5%
Intermediate Precision (%RSD) ≤ 1.5%≤ 4.0%
Acceptance Criteria %RSD ≤ 2.0%%RSD ≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Causality: LOD is the lowest concentration of analyte that the method can reliably detect, while LOQ is the lowest concentration it can accurately quantify.[20][21] These are crucial for impurity analysis, where trace levels must be monitored. They are typically determined statistically from the calibration curve data.

  • Experimental Protocol

    • Method: Use the standard deviation of the response and the slope of the linearity curve.

    • Calculation:

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S

      • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
LOD 0.5 µg/mL0.05 µg/mL (Typically higher sensitivity)
LOQ 1.5 µg/mL0.15 µg/mL
Application Suitable for assay and most impurity testing.Excellent for trace-level impurity analysis.
Robustness
  • Expertise & Causality: No method is used in a perfectly constant environment. Robustness testing demonstrates the method's reliability during normal use by deliberately making small changes to its parameters.[18] This is often performed during method development but is a key part of validation, ensuring that minor variations in a QC lab won't lead to out-of-specification results.

  • Experimental Protocol

    • Vary Parameters: Analyze a standard solution while making small, deliberate changes to the method, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Assess Impact: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Comparative Data Summary

Performance MetricNew HPLC-PDA MethodTraditional GC-MS Method
Impact of Flow Rate Change Retention time shifted predictably; resolution maintained.Minimal impact on mass spectra; retention time shifts.
Impact of Temp. Change Minor shift in retention time; peak shape stable.Can affect chromatography and potentially thermal degradation.
Overall Assessment Highly robust for its intended use in a QC environment.Robust, but sensitive to injector and oven temperature fluctuations.

Conclusion: A Validated Method Ready for Implementation

This comprehensive validation process demonstrates that the new HPLC-PDA method is specific, linear, accurate, precise, and robust for the quantification of the pyrazole-based API, Pyra-X. It is fit for its intended purpose as a primary quality control and stability-testing method.

While the traditional GC-MS method offers superior sensitivity (lower LOD/LOQ), its complexity and potential for thermal degradation issues make the HPLC-PDA method a more reliable and practical choice for routine pharmaceutical analysis. The data clearly supports the adoption of this new HPLC method, which provides a self-validating system for ensuring the quality and integrity of pyrazole-containing drug products.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 5-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 681034-51-5) is a valuable building block in modern medicinal chemistry, but its handling demands a comprehensive understanding of its potential hazards and the appropriate protective measures.[1][2] This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the preservation of a secure research environment.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified with the GHS07 pictogram, signaling that it is a substance that can cause harm. The primary hazards, as identified in safety data sheets for this and structurally related compounds, are:

  • H315: Causes skin irritation. [3][4][5][6]

  • H319: Causes serious eye irritation. [3][4][5][6]

  • H335: May cause respiratory irritation. [3][4][5][6]

The acidic nature of the carboxylic acid group and the presence of the difluoromethyl moiety contribute to its irritant properties. Skin or eye contact can lead to inflammation, redness, and pain. Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[4] While comprehensive toxicological data is not widely available, the known hazards necessitate a cautious and well-defined handling protocol.[5]

The Core of Protection: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following diagram illustrates the logical flow for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling 5-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Assess_Scale Assess Scale of Work (mg vs. multi-gram) Start->Assess_Scale Eng_Controls Engineering Controls: Fume Hood Required Assess_Scale->Eng_Controls All Scales Resp_Protection Respiratory Protection (If Applicable) Assess_Scale->Resp_Protection Large Scale or High Dust Potential Eye_Protection Eye/Face Protection Eng_Controls->Eye_Protection Hand_Protection Hand Protection Eng_Controls->Hand_Protection Body_Protection Body Protection Eng_Controls->Body_Protection Eye_Details Chemical Splash Goggles (ANSI Z87.1) + Face Shield for large quantities or splash risk. Eye_Protection->Eye_Details Glove_Details Chemical-Resistant Gloves (e.g., Nitrile - check manufacturer data). Consider double-gloving. Hand_Protection->Glove_Details Body_Details Flame-Resistant Lab Coat (fully buttoned). Closed-toe shoes. Body_Protection->Body_Details Resp_Details Required if fume hood is not available or if generating significant dust. Use NIOSH-approved respirator. Resp_Protection->Resp_Details

Caption: PPE selection workflow for handling the target compound.

Hand Protection: The First Line of Defense

Given the classification as a skin irritant, selecting the correct gloves is critical.[7] While no specific breakthrough time data exists for this compound, we can make an informed decision based on its chemical properties.

  • Nitrile gloves are an excellent starting point for incidental contact, offering good resistance to weak acids, oils, and some organic solvents.[4][8][9] They are generally preferred over latex to prevent potential allergies.[4]

  • Neoprene gloves offer robust protection against a broader range of chemicals, including many acids and alkalis.[1]

  • For extended contact or when working with larger quantities, consider double-gloving to provide an additional layer of safety.[5]

Crucial Step: Always consult the glove manufacturer's specific chemical resistance chart for the gloves you intend to use.[7] The performance of glove materials can vary significantly between manufacturers. Dispose of gloves immediately if they become contaminated.[8]

Glove MaterialGeneral Resistance to Carboxylic AcidsGeneral Resistance to Fluorinated OrganicsRecommended Use Case for this Compound
Nitrile Good (for weak acids)[9]Fair to GoodIncidental contact, small-scale work.
Neoprene Very Good[1]GoodExtended use, larger-scale operations.
Butyl Rubber Excellent for many strong acids[1]GoodRecommended for handling highly corrosive acids; may be considered for large-scale spill cleanup.
Latex Fair to Good (for aqueous solutions)[1]Poor to FairNot generally recommended due to potential for allergies and inferior chemical resistance compared to nitrile or neoprene.[1]
Eye and Face Protection

To protect against serious eye irritation, appropriate eye and face protection is mandatory.

  • Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[10]

  • When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles .[1][11]

Body and Respiratory Protection
  • A flame-resistant laboratory coat , fully buttoned, should be worn at all times to protect skin and clothing.

  • Closed-toe shoes are required in any laboratory setting.

  • This compound should always be handled in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a potential to generate significant dust (e.g., during weigh-out of large quantities), a NIOSH-approved respirator appropriate for organic acid dusts must be used.[10][12]

Operational Plan: From Weighing to Quenching

A self-validating protocol minimizes risk at every step.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Designate a Work Area: Clearly define the area where the compound will be handled.

  • Assemble All Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before opening the primary container of the compound.

Step 2: Handling and Dispensing

  • Grounding: When transferring large amounts of solid, be mindful of static electricity.

  • Dispensing: Use a spatula or scoop to transfer the solid. Avoid creating dust. If the material is finely powdered, handle it with extra care to prevent aerosolization.

  • Container Management: Keep the container tightly closed when not in use.[4][5]

Step 3: Post-Handling Decontamination

  • Clean Equipment: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • Glove Removal: Use the proper glove removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency and Disposal Plan

Preparedness is paramount for mitigating the impact of an accidental release.

Spill Management
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For a large spill, evacuate the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in Section 2, including double gloves and a face shield.

  • Containment & Neutralization:

    • Cover the spill with a neutral absorbent material like sand or vermiculite.[13]

    • For acidic powders, cautiously neutralize the spill by covering it with a weak base such as sodium bicarbonate or soda ash.[13][14][15] Avoid raising dust.

    • Once neutralized (bubbling ceases), sweep the solid mixture into a designated, properly labeled hazardous waste container.[14][15] Do not use a brush and dustpan that could create dust.

  • Final Decontamination: Clean the spill area with soap and water.

First Aid Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Waste Disposal

Improper disposal poses a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated solids (spill cleanup material, used gloves, weigh paper) and solutions in a dedicated, clearly labeled hazardous waste container.[2] The container must be compatible with acidic waste (e.g., do not use metal).[2][16]

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first material is added.[17] The label must clearly state "Hazardous Waste" and list all chemical constituents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials (e.g., bases, oxidizing agents).[18]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).[16][17][19] Do not dispose of this chemical down the drain or in regular trash.[5][17]

By integrating these expert-level safety protocols into your daily workflow, you build a foundation of trust in your experimental results and ensure a safe and productive research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.